molecular formula C21H23N3O4 B1462844 Pyrametostrobin CAS No. 915410-70-7

Pyrametostrobin

Cat. No.: B1462844
CAS No.: 915410-70-7
M. Wt: 381.4 g/mol
InChI Key: DWTVBEZBWMDXIY-UHFFFAOYSA-N
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Description

Pyrametostrobin is a synthetic broad-spectrum strobilurin fungicide intended for professional research applications. It is primarily active against powdery mildew, downy mildew, grey mold, and other fungal diseases in crops such as cucumber and wheat . Its mode of action is as a quinone outside inhibitor (QoI), classified by the Fungicide Resistance Action Committee (FRAC) as Group 11 . It acts by systemically inhibiting mitochondrial respiration in target fungi, blocking electron transport at the bc1 complex and thereby disrupting energy production . This product is strictly for research use in a controlled laboratory setting and is not intended for personal, domestic, or agricultural use. Note on Availability: The chemical data for this compound is not fully populated in major pesticide databases. Key parameters including solubility, environmental fate, and full ecotoxicological profile were not available in the search results. Researchers are advised to consult the safety data sheet (SDS) for detailed handling and safety information. The compound is offered with a minimum purity of 98% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[2-[(2,4-dimethyl-5-phenylpyrazol-3-yl)oxymethyl]phenyl]-N-methoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-15-19(16-10-6-5-7-11-16)22-23(2)20(15)28-14-17-12-8-9-13-18(17)24(27-4)21(25)26-3/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTVBEZBWMDXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=CC=C2)C)OCC3=CC=CC=C3N(C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058218
Record name Pyrametostrobin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915410-70-7
Record name Pyrametostrobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915410-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrametostrobin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915410707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrametostrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAMETOSTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A48MWZ2X24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pyrametostrobin: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrametostrobin, a strobilurin fungicide, is a potent inhibitor of mitochondrial respiration in fungi, demonstrating broad-spectrum activity against a variety of plant pathogens. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of this compound, tailored for researchers and professionals in the fields of agrochemical and drug development. Detailed experimental protocols, quantitative biological activity data, and in-depth spectroscopic analysis are presented to facilitate further research and development.

Introduction

This compound belongs to the strobilurin class of fungicides, which are known for their mechanism of action involving the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This disruption of electron transport leads to a cessation of ATP synthesis, ultimately causing fungal cell death. This compound's chemical structure, methyl (2-(((1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy)methyl)phenyl)methoxycarbamate, incorporates a pyrazole (B372694) moiety, a feature that contributes to its high efficacy and broad fungicidal spectrum. This guide will delve into the key aspects of its discovery, a detailed synthesis pathway with experimental protocols, and its biological activity.

Discovery and Mode of Action

The discovery of this compound is rooted in the extensive research on strobilurin analogues, aiming to develop fungicides with improved efficacy, broader spectrum, and better plant compatibility. The core principle behind its fungicidal activity is the inhibition of mitochondrial respiration, a mode of action shared by other strobilurin fungicides like Pyraclostrobin. By binding to the Qo site of the cytochrome bc1 complex, this compound effectively blocks the electron transfer from ubiquinol (B23937) to cytochrome c, a critical step in the production of cellular energy.

Signaling Pathway

The inhibitory action of this compound on the mitochondrial respiratory chain can be visualized as follows:

Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient This compound This compound This compound->Complex_III Inhibition

Figure 1: Mechanism of action of this compound on the mitochondrial electron transport chain.

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol and methyl (2-(bromomethyl)phenyl)(methoxy)carbamate . These intermediates are then coupled to yield the final product.

Overall Synthesis Workflow

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis A1 Phenylhydrazine (B124118) B1 1-phenyl-3-methyl-5-pyrazolone A1->B1 A2 Ethyl acetoacetate (B1235776) A2->B1 D1 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol B1->D1 C1 Methylating Agent C1->D1 G1 This compound D1->G1 Coupling A3 o-Nitrotoluene B3 N-hydroxy-N-(2-methylphenyl)carbamate A3->B3 D3 Methyl N-methoxy-N-(2-methylphenyl)carbamate B3->D3 C3 Methyl chloroformate C3->B3 F3 Methyl (2-(bromomethyl)phenyl)(methoxy)carbamate D3->F3 E3 Brominating Agent E3->F3 F3->G1

Figure 2: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of Intermediate 1: 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol

Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

  • Materials: Phenylhydrazine, ethyl acetoacetate, ethanol (B145695), hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve phenylhydrazine (0.5 mol) in ethanol (80 mL).

    • Adjust the pH of the solution to 5.8-6.0 by the dropwise addition of concentrated hydrochloric acid with stirring.

    • Heat the solution to 50-55°C.

    • Add ethyl acetoacetate (0.5 mol) dropwise over 2 hours, maintaining the reaction temperature at 50-55°C.

    • After the addition is complete, reflux the mixture for 1.5 hours.

    • Distill off the ethanol under reduced pressure.

    • Adjust the pH of the residue to 7.0 with a suitable base and reflux for another 1-3 hours.

    • Cool the reaction mixture to room temperature to allow for crystallization.

    • Filter the crude product, wash with cold water, and dry.

    • Recrystallize the crude product from an ethanol-water mixture to obtain pure 1-phenyl-3-methyl-5-pyrazolone.

  • Yield: ~97%

  • Characterization:

    • Melting Point: 127-128°C

Step 2: Methylation to 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol

  • Materials: 1-phenyl-3-methyl-5-pyrazolone, dimethyl sulfate (B86663), sodium hydroxide, water.

  • Procedure:

    • To a solution of 1-phenyl-3-methyl-5-pyrazolone in an appropriate solvent, add a solution of sodium hydroxide.

    • Add dimethyl sulfate dropwise while maintaining the temperature and pH of the reaction mixture.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture and extract the product with a suitable organic solvent.

    • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization.

Synthesis of Intermediate 2: Methyl (2-(bromomethyl)phenyl)(methoxy)carbamate

Step 1: Synthesis of N-hydroxy-N-(2-methylphenyl)carbamate

  • Materials: o-Nitrotoluene, methyl chloroformate, reducing agent (e.g., zinc powder, hydrazine (B178648) hydrate), catalyst (e.g., Raney nickel), solvent (e.g., methanol, dichloromethane).

  • Procedure:

    • In a reaction vessel, mix o-nitrotoluene, a catalyst, and a reaction solvent.

    • Heat the mixture to 65-85°C and add hydrazine hydrate (B1144303) dropwise over 1.5-3 hours.

    • Maintain the temperature and stir for an additional 2-7 hours.

    • After the reaction is complete, filter the mixture and extract the organic phase.

    • To the organic phase, add methyl chloroformate dropwise at 50°C over 2.5 hours and react for 3 hours.

    • After the reaction, wash with water, cool to induce precipitation, and filter the solid.

    • Wash the filter cake with petroleum ether and ethyl acetate (B1210297) and dry to obtain the product.

  • Yield: ~75-79%

Step 2: Methylation to Methyl N-methoxy-N-(2-methylphenyl)carbamate

  • Materials: N-hydroxy-N-(2-methylphenyl)carbamate, methylating agent (e.g., dimethyl sulfate), base, solvent.

  • Procedure:

    • Dissolve N-hydroxy-N-(2-methylphenyl)carbamate in a suitable solvent and add a base.

    • Add the methylating agent dropwise at a controlled temperature.

    • Stir the reaction until completion.

    • Work up the reaction mixture by extraction and purify the product.

Step 3: Bromination to Methyl (2-(bromomethyl)phenyl)(methoxy)carbamate

  • Materials: Methyl N-methoxy-N-(2-methylphenyl)carbamate, N-bromosuccinimide (NBS), radical initiator (e.g., AIBN), solvent (e.g., carbon tetrachloride).

  • Procedure:

    • Dissolve methyl N-methoxy-N-(2-methylphenyl)carbamate in a suitable solvent.

    • Add NBS and a catalytic amount of a radical initiator.

    • Reflux the mixture under light irradiation until the reaction is complete.

    • Cool the mixture, filter off the succinimide, and concentrate the filtrate.

    • Purify the residue by column chromatography.

Final Coupling Reaction: Synthesis of this compound
  • Materials: 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol, methyl (2-(bromomethyl)phenyl)(methoxy)carbamate, base (e.g., potassium carbonate), solvent (e.g., DMF, acetone).

  • Procedure:

    • In a reaction flask, dissolve 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol and a base in a suitable solvent.

    • Add a solution of methyl (2-(bromomethyl)phenyl)(methoxy)carbamate dropwise at room temperature.

    • Stir the reaction mixture at an elevated temperature (e.g., reflux) for several hours until completion (monitored by TLC).

    • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable solvent and wash with water.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to afford this compound.

Spectroscopic Data

This compound
Technique Data
¹H NMR Predicted chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (multiplets in the range of 7.0-7.6 ppm), -OCH₃ (singlet around 3.8 ppm), N-OCH₃ (singlet around 3.7 ppm), -CH₂- (singlet around 5.1 ppm), pyrazole-CH₃ (singlet around 2.2 ppm), N-CH₃ (singlet around 3.6 ppm).
¹³C NMR Predicted chemical shifts (δ, ppm) in CDCl₃: C=O (around 155 ppm), aromatic and pyrazole carbons (in the range of 110-150 ppm), -OCH₃ (around 53 ppm), N-OCH₃ (around 63 ppm), -CH₂- (around 65 ppm), pyrazole-CH₃ (around 12 ppm), N-CH₃ (around 37 ppm).
Mass Spec. Expected [M+H]⁺ at m/z 382.1761 for C₂₁H₂₄N₃O₄⁺. Fragmentation patterns would likely involve cleavage of the ether linkage and the carbamate (B1207046) group.[1]
FTIR (cm⁻¹) Expected characteristic peaks: C=O stretching (around 1720-1740 cm⁻¹), C-O stretching (around 1200-1250 cm⁻¹), C=N stretching (around 1590 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).

Biological Activity

This compound exhibits a broad spectrum of fungicidal activity against various plant pathogenic fungi. While specific quantitative data for this compound is not as widely published as for its close analogue, Pyraclostrobin, available information and structure-activity relationship (SAR) studies indicate high efficacy.

Fungicidal Spectrum and Efficacy
Pathogen Disease Reported Efficacy of Related Strobilurins
Plasmopara viticolaGrapevine Downy MildewHigh, with EC₅₀ values for Pyraclostrobin in the range of 0.04-0.94 µg/mL.[2]
Puccinia striiformisWheat Stripe RustExcellent control reported.[1]
Blumeria graminis f. sp. triticiWheat Powdery MildewVery effective, often used in combination with other fungicides.
Podosphaera xanthiiCucumber Powdery MildewHigh efficacy, with control rates above 90% reported for Pyraclostrobin.[3]
Septoria triticiSeptoria Leaf BlotchGood control, though resistance management is crucial.
Rhizoctonia solaniRice Sheath BlightStrobilurin analogues with pyrazole rings show excellent activity.[4][5]

Note: The efficacy data presented is largely based on the performance of Pyraclostrobin and other closely related strobilurin fungicides. Specific EC₅₀ and IC₅₀ values for this compound against these pathogens require further dedicated experimental evaluation.

Structure-Activity Relationship (SAR)

The fungicidal activity of this compound and related strobilurin analogues is influenced by the nature and position of substituents on the pyrazole and phenyl rings.

  • Pyrazole Ring: The presence and nature of substituents on the pyrazole ring are crucial for activity. The dimethyl substitution pattern in this compound is optimized for binding to the target enzyme.

  • Phenyl Ring: The substitution pattern on the phenyl ring attached to the pyrazole moiety can significantly impact the fungicidal spectrum and potency.

  • Toxophore (Methoxyacrylate): The methoxyacrylate group is the essential "toxophore" responsible for binding to the Qo site of cytochrome bc1. Modifications to this group generally lead to a loss of activity.

  • Linker: The ether linkage between the pyrazole ring and the phenylcarbamate moiety provides the correct spatial orientation for optimal interaction with the target site.

Figure 3: Chemical Structure of this compound.

Conclusion

This compound is a highly effective strobilurin fungicide with a broad spectrum of activity against important plant pathogens. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to further explore the synthesis, biological activity, and potential applications of this compound and its analogues. Future research could focus on optimizing the synthesis for higher yields and lower environmental impact, as well as expanding the understanding of its efficacy against a wider range of pathogens and investigating potential resistance mechanisms.

References

Chemical and physical properties of Pyrametostrobin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Pyrametostrobin

Introduction

This compound is a broad-spectrum strobilurin fungicide.[1] Like other fungicides in its class, it is effective against a range of plant pathogens by inhibiting mitochondrial respiration.[1][2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental methodologies for its analysis. This guide is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Identity

This compound is a synthetic fungicide belonging to the methoxycarbamate group.[3] Its chemical structure is based on a pyrazole (B372694) ring system.

IdentifierValue
IUPAC Name methyl (2-{[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl}phenyl)methoxycarbamate[3]
CAS Name methyl N-[2-[[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl]phenyl]-N-methoxycarbamate[3]
CAS Number 915410-70-7[3][4]
Molecular Formula C21H23N3O4[3][4][5]
Molecular Weight 381.4 g/mol [5]
InChIKey DWTVBEZBWMDXIY-UHFFFAOYSA-N[3]
Canonical SMILES CC1=C(N(N=C1C2=CC=CC=C2)C)OCC3=CC=CC=C3N(C(=O)OC)OC[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Boiling Point 495.7 °C[1]
Flashpoint 253.6 °C[1]

Note: Data for melting point, water solubility, vapor pressure, and octanol-water partition coefficient were not available in the provided search results.

Mechanism of Action

This compound is classified as a Quinone outside Inhibitor (QoI) fungicide.[1] Its mode of action is the inhibition of mitochondrial respiration by blocking the electron transfer at the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1][2][5][6][7][8][9][10][11][12] This disruption of the electron transport chain prevents ATP synthesis, depriving the fungal cells of the energy required for growth and survival, ultimately leading to cell death.[6][9] This targeted action provides protective, curative, and eradicative properties against fungal pathogens.[1][6]

G cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP produces This compound This compound This compound->Complex_III Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

The commercial production of this compound involves a multi-step chemical synthesis. The process begins with 1,4-dimethyl-3-phenylpyrazole as a starting material. This compound undergoes an etherification reaction with a substituted benzyl (B1604629) alcohol. The final step is the formation of a carbamate (B1207046) to yield the this compound methyl ester.[1]

G Start 1,4-dimethyl-3-phenylpyrazole Intermediate1 Etherification with substituted benzyl alcohol Start->Intermediate1 Intermediate2 Intermediate Product Intermediate1->Intermediate2 FinalStep Carbamate Formation Intermediate2->FinalStep Product This compound FinalStep->Product

Caption: Simplified workflow for the synthesis of this compound.

Analytical Determination

A common and sensitive method for the determination of this compound and its metabolites in various matrices like soil and agricultural products is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[13]

Sample Preparation (QuEChERS)

  • Extraction: A representative sample (e.g., cucumber or soil) is homogenized and then extracted with acetonitrile.[13]

  • Salting Out: Partitioning is induced by adding salts such as magnesium sulfate (B86663) and sodium chloride.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components. For samples like cucumber, graphitized carbon black (GCB) may also be used.[13]

HPLC-MS/MS Analysis

  • Chromatographic Separation: The cleaned extract is injected into an HPLC system, typically with a C18 column, to separate this compound from other compounds.[13]

  • Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI) source.

  • Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[13]

G cluster_QuEChERS Sample Preparation (QuEChERS) cluster_Analysis Instrumental Analysis Sample Sample Homogenization (e.g., soil, cucumber) Extraction Extraction with Acetonitrile Sample->Extraction Cleanup d-SPE Cleanup (PSA, GCB) Extraction->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC Cleaned Extract MSMS Tandem MS Detection (ESI, MRM) HPLC->MSMS Data Data MSMS->Data Quantitative Data

References

In-Depth Technical Guide: Pyrametostrobin Identification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a focused overview of the chemical identification of Pyrametostrobin, a fungicide belonging to the strobilurin class. The core data, including its Chemical Abstracts Service (CAS) number and International Union of Pure and Applied Chemistry (IUPAC) nomenclature, are presented for researchers, scientists, and professionals in drug development.

Chemical Identification Data

Quantitative and identifying information for this compound is summarized in the table below for clear reference.

Identifier TypeValue
CAS Registry Number 915410-70-7[1][2][3]
IUPAC PIN methyl (2-{[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl}phenyl)methoxycarbamate[1]
IUPAC Name methyl N-[2-[(1,4-dimethyl-3-phenylpyrazol-5-yl)oxymethyl]phenyl]-N-methoxycarbamate[2]
CAS Name methyl N-[2-[[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl]phenyl]-N-methoxycarbamate[1]
Molecular Formula C21H23N3O4[1]
InChIKey DWTVBEZBWMDXIY-UHFFFAOYSA-N[1]

Logical Relationship of Nomenclature

The following diagram illustrates the hierarchical and descriptive relationship between the different nomenclature systems for this compound.

This compound Nomenclature Hierarchy A Common Name This compound B CAS Registry Number 915410-70-7 A->B C IUPAC Name (Systematic) A->C D CAS Name (Systematic) A->D

Caption: Hierarchical relationship of this compound identifiers.

Experimental Protocol: Compound Identification via Mass Spectrometry

To confirm the identity of a synthesized or isolated sample as this compound, a detailed mass spectrometry protocol is outlined below. This serves as a representative experimental workflow.

Objective: To verify the molecular weight and fragmentation pattern of a sample suspected to be this compound.

Materials:

  • Sample for analysis

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL in a 50:50 solution of acetonitrile and water.

    • Add formic acid to a final concentration of 0.1% to facilitate ionization.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 100 to 600.

    • Data Acquisition: Acquire data in both full scan mode (for molecular ion) and tandem MS (MS/MS) mode (for fragmentation).

    • Collision Energy (for MS/MS): Ramp from 10 to 40 eV to generate a comprehensive fragmentation spectrum.

  • Data Analysis:

    • Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z for C21H23N3O4.

    • Analyze the fragmentation pattern in the MS/MS spectrum and compare it to a reference standard or theoretical fragmentation pattern for this compound.

Experimental Workflow Diagram

The following diagram visualizes the key steps in the compound identification protocol.

Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Dissolution (1 mg/mL) B Dilution (1 µg/mL) A->B C Acidification (0.1% Formic Acid) B->C D HPLC Separation C->D E Mass Spectrometry (ESI+) D->E F Confirm [M+H]⁺ E->F G Analyze MS/MS Fragments E->G H Identity Verified F->H G->H

Caption: Experimental workflow for compound identification.

References

Spectroscopic Analysis of Pyrametostrobin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for detailed spectroscopic data on the fungicide Pyrametostrobin, a complete public record of its spectral characterization remains elusive. This document provides a summary of the available information and outlines the general methodologies that would be employed for a full spectroscopic analysis, catering to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Before delving into the spectroscopic techniques, it is essential to understand the chemical structure of this compound.

Structure of this compound

Caption: Chemical structure of this compound.

Property Value
Molecular FormulaC₂₁H₂₃N₃O₄
Molecular Weight381.4 g/mol
IUPAC Namemethyl N-[2-[(1,4-dimethyl-3-phenylpyrazol-5-yl)oxymethyl]phenyl]-N-methoxycarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol (General)

A standard approach for NMR analysis of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound analytical standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): To aid in structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh this compound Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum C->E F Acquire 2D NMR Spectra (COSY, HSQC, HMBC) C->F G Process Spectra (Fourier Transform, Phasing, Baseline Correction) D->G E->G F->G H Integrate ¹H Signals & Assign Chemical Shifts G->H I Assign ¹³C Chemical Shifts G->I J Correlate Signals using 2D NMR H->J I->J K Structural Elucidation J->K

Caption: General workflow for NMR spectroscopic analysis.

Expected Spectral Data

Based on the structure of this compound, the following signals would be anticipated:

¹H NMR:

  • Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm corresponding to the protons on the phenyl and benzyl (B1604629) rings.

  • Methoxy (B1213986) and Methyl Protons: Singlets in the upfield region (typically 2.0-4.0 ppm) corresponding to the various methyl and methoxy groups.

  • Methylene (B1212753) Protons: A singlet corresponding to the -O-CH₂- group.

¹³C NMR:

  • Aromatic and Heteroaromatic Carbons: Signals in the downfield region (110-160 ppm).

  • Carbonyl Carbon: A signal around 170 ppm.

  • Aliphatic Carbons: Signals in the upfield region for the methyl, methoxy, and methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol (General)
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate molecular ions with minimal fragmentation.

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

MS_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis A Prepare Dilute Solution of this compound B Infuse into Mass Spectrometer A->B C Electrospray Ionization (ESI) B->C D Full Scan MS (Determine [M+H]⁺) C->D E Tandem MS (MS/MS) on [M+H]⁺ D->E F Analyze Fragmentation Pattern E->F

Caption: General workflow for mass spectrometric analysis.

Expected Spectral Data
  • Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 382.1769.

  • Fragmentation Pattern: The MS/MS spectrum would be expected to show fragments resulting from the cleavage of the ether linkages, the carbamate (B1207046) group, and losses of small neutral molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

Experimental Protocol (General)
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or ethanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm to record the absorbance spectrum. The solvent used for the sample preparation should be used as the blank.

Expected Spectral Data

This compound contains multiple aromatic rings, which are expected to give rise to characteristic absorption bands in the UV region. The spectrum would likely show one or more absorption maxima (λmax) between 200 and 300 nm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (General)
  • Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Spectral Data

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

  • C=O stretch (carbamate): Around 1700-1730 cm⁻¹.

  • C=C stretch (aromatic): Around 1450-1600 cm⁻¹.

  • C-O stretch (ether and carbamate): In the range of 1000-1300 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

  • N-O stretch: Around 1300-1500 cm⁻¹.

Conclusion

A comprehensive spectroscopic analysis is indispensable for the unequivocal identification and characterization of this compound. While detailed experimental data is not widely published, the application of standard NMR, MS, UV-Vis, and IR spectroscopic techniques would provide the necessary information for its structural confirmation and quality control. The protocols and expected data outlined in this guide provide a foundational framework for researchers and scientists working with this compound. Further investigation into proprietary databases or direct contact with manufacturers may be necessary to obtain certified reference spectra.

The Core Mechanism of Pyrametostrobin: A Technical Guide to a Potent QoI Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrametostrobin is a broad-spectrum fungicide belonging to the strobilurin class, specifically categorized as a Quinone outside Inhibitor (QoI). These fungicides are synthetic analogues of naturally occurring strobilurins and are pivotal in modern agriculture for their efficacy against a wide range of fungal pathogens. This technical guide provides an in-depth exploration of the core mode of action of this compound, detailing its molecular target, the biochemical consequences of its inhibitory action, and the mechanisms of fungal resistance. The guide is intended for an audience with a strong background in biochemistry and molecular biology, offering detailed experimental protocols and quantitative data to facilitate further research and development in the field of antifungal agents.

Core Mode of Action: Inhibition of Mitochondrial Respiration

The primary mode of action of this compound, like all QoI fungicides, is the disruption of mitochondrial respiration in fungal cells.[1][2][3][4][5][6] Specifically, it targets and inhibits the activity of the cytochrome bc1 complex , also known as Complex III, a critical component of the electron transport chain located in the inner mitochondrial membrane.[1][2][3][4][5][6]

This compound binds to the Quinone 'outside' (Qo) site of the cytochrome bc1 complex.[1][2] This binding action physically obstructs the transfer of electrons from ubiquinol (B23937) (Coenzyme Q10, reduced form) to cytochrome c. The blockage of this electron flow has two immediate and critical consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The electron transport chain is directly coupled to oxidative phosphorylation, the process that generates the majority of cellular ATP. By halting electron flow, this compound effectively shuts down the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthase to produce ATP. The resulting depletion of ATP, the primary energy currency of the cell, leads to a cessation of essential cellular processes and ultimately, cell death.[1][7]

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide (B77818) radicals and other reactive oxygen species. This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA, further contributing to fungal cell death.

The specificity of this compound for the Qo site of the fungal cytochrome bc1 complex contributes to its high efficacy and selective toxicity towards fungi.

Quantitative Data on Inhibitory Activity

The efficacy of this compound and other QoI fungicides can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data related to their inhibitory action.

Table 1: In Vitro Inhibitory Activity of Pyraclostrobin (B128455) (a related Strobilurin) against Fungal Spore Germination

Fungal SpeciesEC50 (mg kg-1)Reference
Gigaspora albida61.23[8]
Rhizophagus clarus>100[8]
Gigaspora margarita>100[8]

EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in spore germination.

Table 2: Inhibitory Activity of a this compound Analogue against Cytochrome bc1 Complex

CompoundTargetIC50 (µM)Reference
This compound Analogue (5s)Porcine bc1 complex0.95[3]

IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for investigating fungicide resistance.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Resistance Resistance Mechanisms Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III AOX Alternative Oxidase (AOX) Pathway Ubiquinone->AOX Bypasses Complex III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP ADP + Pi This compound This compound This compound->Complex_III Inhibits Qo site G143A G143A Mutation in Cytochrome b Gene G143A->Complex_III H2O H2O AOX->H2O O2 start Start: Isolate Fungal Strains from Field phenotypic_assay Phenotypic Assay: Mycelial Growth Inhibition or Spore Germination Assay start->phenotypic_assay determine_ec50 Determine EC50 Values phenotypic_assay->determine_ec50 classify_resistance Classify Strains: Sensitive vs. Resistant determine_ec50->classify_resistance molecular_analysis Molecular Analysis: DNA Extraction & PCR classify_resistance->molecular_analysis aox_analysis Analyze Alternative Oxidase (AOX) Pathway classify_resistance->aox_analysis gene_sequencing Sequence Cytochrome b Gene molecular_analysis->gene_sequencing detect_mutation Detect G143A Mutation gene_sequencing->detect_mutation correlate Correlate Genotype with Phenotype detect_mutation->correlate aox_analysis->correlate end End: Characterize Resistance Mechanism correlate->end

References

Preliminary Fungitoxicity Studies of Pyrametostrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature with specific quantitative fungitoxicity data (e.g., EC50 values) and detailed experimental protocols for Pyrametostrobin is limited. Due to this scarcity of information, this guide will focus on the closely related and extensively studied strobilurin fungicide, Pyraclostrobin , as a representative model. The information presented herein for Pyraclostrobin is intended to provide a comprehensive overview of the fungitoxic properties characteristic of this class of fungicides.

Introduction

This compound is a strobilurin fungicide, a class of agrochemicals known for their broad-spectrum activity against a wide range of fungal pathogens. Strobilurins are synthetic analogues of naturally occurring compounds found in the fungus Strobilurus tenacellus. The core mechanism of action for this class of fungicides is the inhibition of mitochondrial respiration in fungi, leading to a disruption of cellular energy production and subsequent cell death. This technical guide provides an in-depth overview of the preliminary fungitoxicity of strobilurin fungicides, with a specific focus on the wealth of data available for Pyraclostrobin.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Pyraclostrobin, like other strobilurin fungicides, targets the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain of fungal cells.[1][2] This complex plays a pivotal role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c, a process essential for the generation of ATP, the primary energy currency of the cell.

By binding to the Qo (Quinone outside) site of the cytochrome bc1 complex, Pyraclostrobin effectively blocks the electron transfer, thereby inhibiting ATP synthesis.[3] This disruption of the energy supply leads to the cessation of fungal growth and development, ultimately resulting in cell death.[2]

Mechanism of Action of Pyraclostrobin Pyraclostrobin Pyraclostrobin ComplexIII Cytochrome bc1 Complex (Complex III) Pyraclostrobin->ComplexIII Binds to Qo site ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport Inhibition ATPSynthesis ATP Synthesis ComplexIII->ATPSynthesis Blocks ElectronTransport->ATPSynthesis Drives FungalGrowth Fungal Cell Growth & Proliferation ATPSynthesis->FungalGrowth Supports ATPSynthesis->FungalGrowth Inhibition CellDeath Fungal Cell Death FungalGrowth->CellDeath Leads to General Workflow for In Vitro Fungitoxicity Assay start Start prep_fungicide Prepare Fungicide Stock Solution start->prep_fungicide serial_dilution Perform Serial Dilutions prep_fungicide->serial_dilution amend_media Amend Growth Media serial_dilution->amend_media inoculate Inoculate with Fungal Mycelia amend_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50 end End determine_ec50->end

References

Pyrametostrobin environmental fate and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Pyrametostrobin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a broad-spectrum strobilurin fungicide used to control various fungal diseases in agriculture. Understanding its environmental fate, including its persistence, mobility, and degradation pathways, is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of a pesticide is fundamental to predicting its environmental distribution and behavior.

PropertyValueReference
IUPAC Name methyl N-[2-[(1,4-dimethyl-3-phenylpyrazol-5-yl)oxymethyl]phenyl]-N-methoxycarbamate--INVALID-LINK--
CAS Number 915410-70-7--INVALID-LINK--
Molecular Formula C₂₁H₂₃N₃O₄--INVALID-LINK--
Molecular Weight 381.4 g/mol --INVALID-LINK--
Log Kow (Octanol-Water Partition Coefficient) 3.9--INVALID-LINK--

Environmental Fate and Degradation

The environmental fate of this compound is governed by a combination of abiotic and biotic degradation processes. These processes determine the persistence of the parent compound and the formation of various transformation products in different environmental compartments.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a pesticide to hydrolysis is a key factor in its persistence in aqueous environments.

Quantitative Data

pHTemperature (°C)Half-life (t½)Reference
5.025Stable[1][2][3]
7.025Stable[4]
9.025Very slow degradation[4]

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

A hydrolysis study for a test substance like this compound is typically conducted in sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) and incubated at a constant temperature in the dark.

  • Test System: Sterile aqueous buffer solutions (e.g., acetate, phosphate, borate) are used to maintain constant pH.

  • Test Substance Preparation: A stock solution of radiolabeled this compound is prepared in a suitable organic solvent. An aliquot of this stock solution is added to the buffer solutions to achieve the desired test concentration. The concentration of the organic solvent should be kept to a minimum (typically <1% v/v).

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate degradation for stable compounds).

  • Sampling and Analysis: At predetermined time intervals, aliquots of the test solutions are withdrawn and analyzed for the parent compound and potential degradation products. Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The degradation rate constant (k) and the half-life (t½) are calculated assuming first-order kinetics.

Photolysis in Water

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the aquatic environment, this process can be a significant degradation pathway for pesticides exposed to sunlight.

Quantitative Data

MediumLight SourceHalf-life (t½)Reference
Buffer Solution (pH 7)Simulated Sunlight0.062 days[5][6]

Experimental Protocol: Aqueous Photolysis Study (Following OECD Guideline 316)

An aqueous photolysis study is designed to determine the rate and pathway of a chemical's degradation in water when exposed to light.

  • Test System: Sterile, buffered aqueous solutions or natural water samples are used. The use of a photosensitizer (e.g., acetone) may be included to assess indirect photolysis.

  • Test Substance Preparation: A solution of radiolabeled this compound is prepared in the test water at a concentration relevant to environmental conditions.

  • Light Source: A light source that simulates the spectral distribution of natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used. Control samples are incubated in the dark under the same conditions.

  • Incubation: The test and control samples are incubated at a constant temperature. The light intensity is monitored throughout the experiment.

  • Sampling and Analysis: Samples are collected at various time points and analyzed for the parent compound and photoproducts using techniques such as HPLC with UV and/or radioactivity detection, and LC-MS/MS for identification.

  • Data Analysis: The photodegradation rate constant and half-life are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

Degradation in Soil

In the terrestrial environment, the fate of this compound is influenced by both microbial degradation (biotic) and chemical degradation (abiotic), occurring under both aerobic and anaerobic conditions.

Quantitative Data

ConditionSoil TypeHalf-life (DT₅₀) (days)Reference
AerobicNot specified35 - 323[5]
AnaerobicNot specified3.0 - 3.1[5]

Experimental Protocol: Aerobic and Anaerobic Soil Metabolism (Following OECD Guideline 307)

These studies aim to determine the rate and route of degradation of a test substance in soil under controlled laboratory conditions.

  • Soil Selection: Representative agricultural soils with varying properties (e.g., texture, organic carbon content, pH, microbial biomass) are selected.

  • Test Substance Application: Radiolabeled this compound is applied to the soil samples at a concentration relevant to the intended application rate.

  • Incubation:

    • Aerobic: Soil samples are maintained at a specific moisture content (e.g., 40-60% of water holding capacity) and incubated in the dark at a constant temperature. The flasks are continuously purged with air, and evolved ¹⁴CO₂ is trapped in a suitable absorbent.

    • Anaerobic: Soil is pre-incubated under aerobic conditions to allow for microbial activity to consume oxygen. The soil is then flooded with water and purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.

  • Sampling and Analysis: Soil samples are collected at various time intervals and extracted with appropriate solvents. The extracts are analyzed for the parent compound and metabolites using chromatographic techniques (HPLC, TLC) coupled with radioactivity detection and mass spectrometry for identification. Non-extractable residues are quantified by combustion analysis.

  • Data Analysis: The dissipation time for 50% of the substance (DT₅₀) is calculated using appropriate kinetic models (e.g., single first-order, double first-order in parallel).

Degradation in Water-Sediment Systems

For pesticides that may enter aquatic environments, their fate in water-sediment systems is critical. These systems represent a more complex environment where both the water column and the sediment, with their distinct microbial communities and redox conditions, contribute to degradation.

Quantitative Data

ConditionSystemHalf-life (DT₅₀) (days)Reference
Aerobic AquaticWater-Sediment7.4 - 25[5]
Anaerobic AquaticWater-Sediment3.3 - 8.5[5]

Experimental Protocol: Water-Sediment Study (Following OECD Guideline 308)

This study is designed to simulate the behavior of a chemical in a natural aquatic environment consisting of a water phase and a sediment phase.

  • Test System: Intact water-sediment cores are collected from natural water bodies (e.g., ponds, rivers). The systems are allowed to equilibrate in the laboratory.

  • Test Substance Application: Radiolabeled this compound is applied to the water phase of the test systems.

  • Incubation:

    • Aerobic: The overlying water is aerated to maintain aerobic conditions.

    • Anaerobic: The system is purged with an inert gas to create and maintain anaerobic conditions. The systems are incubated in the dark at a constant temperature.

  • Sampling and Analysis: At specified time intervals, the water and sediment phases are separated. Both phases are extracted and analyzed for the parent compound and transformation products using methods similar to those for soil studies (HPLC, LC-MS, TLC). Volatile compounds and ¹⁴CO₂ are trapped and quantified.

  • Data Analysis: The DT₅₀ values for the total system, as well as for the water and sediment phases separately, are calculated. The distribution of radioactivity between the water, sediment, and volatile fractions is determined over time.

Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater or move with surface runoff into water bodies. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to assess this mobility.

Quantitative Data

ParameterValue (mL/g)Mobility ClassificationReference
Koc6,000 - 16,000Slightly to Hardly Mobile[5][6]

Experimental Protocol: Adsorption/Desorption Study (Following OECD Guideline 106)

This study measures the extent to which a chemical adsorbs to and desorbs from soil.

  • Soil Selection: A range of soils with different organic carbon content, clay content, and pH are used.

  • Adsorption Phase: Soil samples are equilibrated with aqueous solutions containing different concentrations of radiolabeled this compound. The suspensions are shaken for a defined period to reach equilibrium. After centrifugation, the concentration of this compound remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by difference.

  • Desorption Phase: After the adsorption equilibrium is reached, the supernatant is replaced with a pesticide-free solution, and the soil is resuspended. The amount of this compound that desorbs back into the solution is measured after another equilibration period. This can be repeated for several desorption steps.

  • Data Analysis: The adsorption coefficient (Kd) is calculated for each soil and concentration. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil. Adsorption and desorption isotherms (e.g., Freundlich, Langmuir) are plotted to describe the sorption behavior.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an aquatic organism from water.

Quantitative Data

OrganismExposure Concentration (µg/L)BCF (L/kg)Reference
Zebrafish (Danio rerio)0.1820.8[3][7][8][9]
Zebrafish (Danio rerio)1.0265.9[3][7][8][9]
Bluegill sunfish (Lepomis macrochirus)Not specified675-735[5]

Experimental Protocol: Bioaccumulation in Fish (Following OECD Guideline 305)

This study determines the potential for a chemical to accumulate in fish from water.

  • Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is used.

  • Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of radiolabeled this compound in the water for a defined period (e.g., 28 days) or until a steady state is reached.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, flowing water and held for a period to measure the rate of elimination of the substance from their tissues.

  • Sampling and Analysis: Water samples are taken regularly to monitor the test concentration. Fish are sampled at various times during both the uptake and depuration phases. The concentration of this compound and its metabolites in the fish tissue is determined.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state. The uptake and depuration rate constants are also determined.

Degradation Pathways and Metabolites

The degradation of this compound in the environment leads to the formation of various metabolites. Identifying these transformation products is essential for a complete environmental risk assessment, as they may have different toxicological and mobility properties than the parent compound.

  • Hydrolysis of the ester linkage: This would lead to the formation of the corresponding carboxylic acid.

  • Demethylation: Loss of methyl groups from the methoxycarbamate or the pyrazole (B372694) ring.

  • Cleavage of the ether bond: Breaking the link between the phenyl and pyrazole rings.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

Two known metabolites of this compound are designated as This compound-M1 and This compound-M2 [1]. However, their specific chemical structures are not publicly available at this time, preventing the creation of detailed degradation pathway diagrams.

Analytical Methods for Metabolite Identification

The identification of unknown metabolites in environmental fate studies typically involves a combination of advanced analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): This is a powerful tool for separating complex mixtures and providing mass information for the identification of parent compounds and their metabolites[1].

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements, which can be used to determine the elemental composition of unknown compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the detailed chemical structure of isolated and purified metabolites.

Illustrative Degradation Workflow and Logical Relationships

The following diagrams illustrate the general workflow for environmental fate studies and the logical relationships between different degradation processes.

experimental_workflow cluster_abiotic Abiotic Degradation Studies cluster_biotic Biotic Degradation Studies cluster_mobility_bioaccumulation Mobility & Bioaccumulation hydrolysis Hydrolysis (OECD 111) metabolites metabolites hydrolysis->metabolites Degradation Products photolysis Aqueous Photolysis (OECD 316) photolysis->metabolites Photoproducts soil_metabolism Soil Metabolism (OECD 307) (Aerobic & Anaerobic) soil_metabolism->metabolites Metabolites, CO2, Non-extractable Residues water_sediment Water-Sediment Metabolism (OECD 308) (Aerobic & Anaerobic) water_sediment->metabolites Metabolites, CO2, Sediment-bound Residues adsorption Adsorption/Desorption (OECD 106) mobility_assessment Mobility Assessment adsorption->mobility_assessment Koc Value bioaccumulation Bioaccumulation in Fish (OECD 305) bioaccumulation_assessment Bioaccumulation Potential bioaccumulation->bioaccumulation_assessment BCF Value start This compound start->hydrolysis start->photolysis start->soil_metabolism start->water_sediment start->adsorption start->bioaccumulation

Caption: General workflow for this compound environmental fate studies.

logical_relationships cluster_environment Environmental Compartments cluster_processes Degradation & Transport Processes This compound This compound Water Water This compound->Water Runoff, Spray Drift Soil Soil This compound->Soil Direct Application Sediment Sediment Water->Sediment Sorption Biota Biota Water->Biota Uptake Hydrolysis Hydrolysis Water->Hydrolysis Photolysis Photolysis Water->Photolysis Biodegradation Biodegradation Water->Biodegradation Soil->Biodegradation Leaching Leaching Soil->Leaching Volatilization Volatilization Soil->Volatilization Sediment->Water Desorption Sediment->Biodegradation Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products Biodegradation->Degradation_Products

Caption: Logical relationships in the environmental fate of this compound.

Conclusion

This compound exhibits variable persistence in the environment, influenced by the specific conditions of each compartment. It is stable to hydrolysis under acidic and neutral conditions but degrades under alkaline conditions. Photolysis in water is a rapid degradation pathway. In soil and water-sediment systems, this compound degrades more rapidly under anaerobic conditions than aerobic conditions. Its high Koc value indicates low mobility in soil, suggesting a low potential for leaching into groundwater. However, it has a moderate to high potential for bioaccumulation in aquatic organisms. Further research is needed to fully elucidate the chemical structures and potential environmental impact of its degradation products.

References

The Soil Fate of Pyrametostrobin: A Technical Guide to its Metabolism and Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrametostrobin, a member of the strobilurin class of fungicides, is utilized in agriculture to control a broad spectrum of fungal pathogens. Understanding its environmental fate, particularly its metabolism and persistence in soil, is crucial for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the current scientific understanding of this compound's soil metabolism and half-life, drawing upon available data for this compound and its close structural analog, Pyraclostrobin (B128455), where specific data for the former is limited. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the environmental risk assessment and development of agricultural chemicals.

I. Soil Half-Life of Strobilurin Fungicides

Table 1: Soil Half-Life of Pyraclostrobin under Various Conditions

Soil TypeConditionHalf-Life (DT50) in daysReference
Not SpecifiedAerobic35 - 323[1]
Not SpecifiedAnaerobic3.0 - 3.1[1]
Not SpecifiedTerrestrial Field8.4 - 89[1]
VariousLaboratory12 - 101[2]
VariousField2 - 37[2]

Note: This data is for Pyraclostrobin and serves as an estimate for the behavior of this compound due to structural similarities.

II. Soil Metabolism and Degradation Pathway

The primary route of this compound degradation in soil is microbial metabolism. Studies have identified a key metabolic pathway involving the hydrolysis of the carbamate (B1207046) group.[3][4]

Key Metabolites

Two primary metabolites of this compound have been identified in soil:

  • This compound-M1

  • This compound-M2

While the exact chemical structures of this compound-M1 and this compound-M2 are not detailed in the available literature, the proposed degradation pathway suggests that they are products of the initial hydrolysis step. For the related compound Pyraclostrobin, several metabolites have been identified, providing a model for the types of transformations that may occur.

Table 2: Identified Metabolites of the Related Fungicide Pyraclostrobin in Soil

Metabolite IDChemical Name
BF 500-3methyl-N-(2-[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl)carbamate
BF 500-42-[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]aniline
BF 500-51-(4-chlorophenyl)-1H-pyrazol-3-ol
BF 500-6N,N'-bis[2-[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl]urea
BF 500-71-[2-[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl]-3-methylurea
Proposed Degradation Pathway

The microbial degradation of this compound is initiated by the enzymatic hydrolysis of the carbamate linkage, a common pathway for strobilurin fungicides.[3][4] This initial step is crucial for the detoxification of the parent compound.

G This compound This compound Hydrolysis Carbamate Hydrolysis (Microbial) This compound->Hydrolysis Metabolites This compound-M1 & This compound-M2 Hydrolysis->Metabolites Further_Degradation Further Degradation (Ring Cleavage, etc.) Metabolites->Further_Degradation Mineralization CO2 + H2O + Biomass Further_Degradation->Mineralization

Proposed metabolic pathway of this compound in soil.

III. Experimental Protocols

The study of pesticide fate in soil relies on standardized and rigorous experimental methodologies. The following protocols are based on established guidelines from regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) for aerobic and anaerobic soil metabolism studies.

Aerobic Soil Metabolism Study

Objective: To determine the rate and route of degradation of this compound in aerobic soil.

Methodology:

  • Soil Selection and Preparation:

    • Select at least three different soil types with varying textures, organic carbon content, and pH.

    • Sieve fresh soil samples (e.g., through a 2 mm sieve) and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

    • Acclimatize the soil samples at the test temperature for a period before treatment.

  • Application of Test Substance:

    • Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound.

    • Apply the test substance to the soil samples at a concentration equivalent to the maximum recommended field application rate.

  • Incubation:

    • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25 °C).

    • Maintain aerobic conditions by ensuring a continuous supply of air.

    • Trap volatile organic compounds and ¹⁴CO₂ evolved from the mineralization of the test substance.

  • Sampling and Analysis:

    • Collect soil samples at predetermined intervals over the course of the study.

    • Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

    • Analyze the extracts for the parent compound and its metabolites using High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).

    • Quantify the amount of non-extractable residues and mineralized ¹⁴CO₂.

Workflow for an aerobic soil metabolism study.
Analytical Methodology: HPLC-MS/MS

The simultaneous determination of this compound and its metabolites in soil is typically achieved using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by HPLC-MS/MS analysis.

Table 3: Typical HPLC-MS/MS Parameters for Strobilurin Analysis in Soil

ParameterValue
HPLC System
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid
GradientOptimized for separation of parent and metabolites
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 10 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)Specific to this compound and its metabolites
Product Ions (m/z)Specific to this compound and its metabolites
Collision EnergyOptimized for each MRM transition

Note: Specific MRM transitions for this compound and its metabolites should be determined by direct infusion of analytical standards.

IV. Conclusion

The environmental fate of this compound in soil is primarily governed by microbial degradation, leading to the formation of polar metabolites and eventual mineralization. While specific half-life data for this compound is limited, information from the closely related compound Pyraclostrobin suggests a moderate persistence in aerobic soil environments, with significantly faster degradation under anaerobic conditions. The primary metabolic pathway involves the hydrolysis of the carbamate moiety. Further research is warranted to fully elucidate the chemical structures of all major metabolites and to establish a comprehensive degradation pathway for this compound in a variety of soil types and environmental conditions. The methodologies outlined in this guide provide a framework for conducting robust studies to generate these critical data.

References

A Technical Guide to the Photodegradation and Hydrolysis of Pyrametostrobin in Aquatic Environments: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed scientific literature on the specific photodegradation and hydrolysis pathways and kinetics of Pyrametostrobin in aquatic environments is limited. This guide provides a research framework based on the known behavior of closely related strobilurin fungicides, particularly Pyraclostrobin (B128455), to inform future studies on this compound. The experimental protocols, degradation pathways, and quantitative data presented herein are illustrative and should be adapted and validated for this compound-specific research.

Introduction

This compound is a strobilurin fungicide used in agriculture to control a broad spectrum of fungal diseases. Like other pesticides, this compound can enter aquatic ecosystems through various transport mechanisms, including spray drift and runoff. Understanding its fate and transformation in water is crucial for a comprehensive environmental risk assessment. The two primary abiotic degradation processes governing the persistence of pesticides like this compound in aquatic environments are photodegradation (degradation by light) and hydrolysis (reaction with water).

This technical guide is intended for researchers, scientists, and professionals in drug development and environmental science. It outlines the key experimental approaches and data required to elucidate the photodegradation and hydrolysis of this compound.

Data Presentation: Key Parameters for Aquatic Fate Assessment

To thoroughly characterize the aquatic fate of this compound, quantitative data from photodegradation and hydrolysis studies should be systematically collected and organized. The following tables provide a template for presenting such data.

Table 1: Hydrolysis of this compound in Aqueous Solutions

pHTemperature (°C)Half-life (t½) (days)Rate Constant (k) (day⁻¹)Major Degradation Products
5.025Data Not AvailableData Not AvailableData Not Available
7.025Data Not AvailableData Not AvailableData Not Available
9.025Data Not AvailableData Not AvailableData Not Available
7.015Data Not AvailableData Not AvailableData Not Available
7.035Data Not AvailableData Not AvailableData Not Available

Based on studies of the related compound Pyraclostrobin, strobilurins are generally stable to hydrolysis, with longer half-lives expected. For instance, Pyraclostrobin has reported hydrolysis half-lives ranging from 23.1 to 115.5 days and is stable at pH 5.0.[1][2]

Table 2: Photodegradation of this compound in Aqueous Solutions

Light SourcepHTemperature (°C)Half-life (t½) (hours)Rate Constant (k) (hour⁻¹)Quantum Yield (Φ)Major Degradation Products
Simulated Sunlight5.025Data Not AvailableData Not AvailableData Not AvailableData Not Available
Simulated Sunlight7.025Data Not AvailableData Not AvailableData Not AvailableData Not Available
Simulated Sunlight9.025Data Not AvailableData Not AvailableData Not AvailableData Not Available
UV Light (specify λ)7.025Data Not AvailableData Not AvailableData Not AvailableData Not Available

For comparison, Pyraclostrobin undergoes rapid photodegradation in water, with a reported half-life of 0.062 days under certain conditions.[3] Another study found the half-lives of Pyraclostrobin to be less than 12 hours under both UV and sunlight irradiation.[1][2]

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data. The following sections outline recommended methodologies for hydrolysis and photodegradation studies of this compound.

Hydrolysis Study Protocol

This protocol is designed to determine the rate of hydrolysis of this compound in sterile aqueous buffer solutions at various pH values.

Objective: To determine the hydrolysis rate constant and half-life of this compound at different pH values (e.g., 5, 7, and 9) and temperatures.

Materials:

  • This compound analytical standard

  • Sterile aqueous buffer solutions (pH 5, 7, and 9)

  • Acetonitrile (B52724) (HPLC grade)

  • Incubators or water baths with temperature control

  • Sterile amber glass vials with screw caps

  • Analytical instrumentation: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[4][5]

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetonitrile.

    • Fortify the sterile buffer solutions with the stock solution to a final concentration relevant to environmental conditions (e.g., 1 mg/L). The volume of acetonitrile should be minimal (<1% v/v) to avoid co-solvent effects.

  • Incubation:

    • Dispense the test solutions into the amber glass vials and seal them.

    • Place the vials in a temperature-controlled incubator in the dark at a constant temperature (e.g., 25°C).

    • Prepare triplicate samples for each pH and temperature combination.

  • Sampling:

    • Collect samples at predetermined intervals. The sampling frequency should be adjusted based on the expected degradation rate.

    • At each sampling point, sacrifice one vial from each set.

  • Sample Analysis:

    • Analyze the concentration of this compound and any potential degradation products in the samples using a validated UPLC-MS/MS method.[6][7]

    • The mobile phase could consist of 0.1% formic acid in water and acetonitrile.[6]

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • Determine the first-order rate constant (k) from the slope of the regression line.

    • Calculate the half-life (t½) using the formula: t½ = ln(2)/k.

Photodegradation Study Protocol

This protocol is designed to determine the rate of photodegradation of this compound in aqueous solutions under simulated sunlight or UV light.

Objective: To determine the photodegradation rate constant, half-life, and quantum yield of this compound.

Materials:

  • This compound analytical standard

  • Sterile aqueous buffer solutions (e.g., pH 7)

  • A photolysis reactor equipped with a light source (e.g., Xenon arc lamp simulating natural sunlight) and a temperature control system.

  • Quartz reaction vessels

  • Analytical instrumentation: UPLC-MS/MS or High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Procedure:

  • Preparation of Test Solutions:

    • Prepare test solutions of this compound in the chosen buffer solution within quartz vessels, similar to the hydrolysis protocol.

  • Irradiation:

    • Place the quartz vessels in the photolysis reactor.

    • Irradiate the samples with a light source of known spectrum and intensity.

    • Maintain a constant temperature throughout the experiment.

    • Include dark controls (vessels wrapped in aluminum foil) to differentiate between photodegradation and other degradation processes like hydrolysis.

  • Sampling:

    • Collect samples from the irradiated and dark control vessels at appropriate time intervals.

  • Sample Analysis:

    • Quantify the concentration of this compound and identify degradation products using UPLC-MS/MS.[1][2]

  • Data Analysis:

    • Calculate the photodegradation rate constant and half-life as described for the hydrolysis study.

    • The quantum yield (Φ) can be determined if the molar absorption coefficient of this compound and the light intensity are known.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the proposed experimental workflows and a hypothetical degradation pathway for this compound.

Experimental Workflow for Hydrolysis and Photodegradation Studies

G cluster_prep Preparation cluster_hydrolysis Hydrolysis Study cluster_photo Photodegradation Study cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in ACN) prep_buffer Prepare Sterile Aqueous Buffers (pH 5, 7, 9) prep_test Fortify Buffers with Stock Solution hydro_incubate Incubate in Dark (Constant Temperature) prep_test->hydro_incubate photo_irradiate Irradiate with Simulated Sunlight prep_test->photo_irradiate photo_dark Dark Controls prep_test->photo_dark hydro_sample Sample at Time Intervals hydro_incubate->hydro_sample hydro_analyze Analyze by UPLC-MS/MS hydro_sample->hydro_analyze calc_kinetics Calculate Rate Constants (k) and Half-lives (t½) hydro_analyze->calc_kinetics identify_products Identify Degradation Products hydro_analyze->identify_products photo_sample Sample at Time Intervals photo_irradiate->photo_sample photo_dark->photo_sample photo_analyze Analyze by UPLC-MS/MS photo_sample->photo_analyze photo_analyze->calc_kinetics photo_analyze->identify_products final_report Final Report and Risk Assessment calc_kinetics->final_report identify_products->final_report

Workflow for this compound aquatic degradation studies.
Hypothetical Degradation Pathways of this compound

Based on the degradation of other strobilurin fungicides, the following pathways for this compound are proposed. These pathways require experimental verification.

G This compound This compound Photo_P1 Isomerization (e.g., Z-isomer) This compound->Photo_P1 hv Photo_P2 Ether Bond Cleavage Product 1 This compound->Photo_P2 hv Photo_P3 Ether Bond Cleavage Product 2 This compound->Photo_P3 hv Photo_P4 Hydroxylation of Chlorophenyl Ring This compound->Photo_P4 hv, •OH Hydro_P1 Ester Hydrolysis Product This compound->Hydro_P1 H₂O (pH dependent)

Proposed degradation pathways for this compound.

Conclusion

The study of this compound's photodegradation and hydrolysis is essential for understanding its environmental persistence and potential risks to aquatic ecosystems. While specific data for this compound is currently scarce, the methodologies and frameworks established for other strobilurin fungicides provide a clear roadmap for future research. By following standardized protocols for hydrolysis and photodegradation studies, and by systematically collecting and presenting quantitative data, researchers can fill the existing knowledge gaps. The identification of degradation products is also critical, as these transformation products may have their own toxicological profiles. The workflows and hypothetical pathways presented in this guide serve as a foundation for initiating comprehensive investigations into the aquatic fate of this compound.

References

Toxicological Profile of Pyrametostrobin on Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrametostrobin is a broad-spectrum strobilurin fungicide used to control a range of fungal diseases in agricultural settings. As a member of the Quinone outside Inhibitor (QoI) class of fungicides, its mode of action involves the disruption of mitochondrial respiration in fungi, leading to the inhibition of spore germination and mycelial growth.[1][2] This mechanism, while effective against target pathogens, necessitates a thorough evaluation of its potential impacts on non-target organisms to ensure environmental safety and conduct comprehensive ecological risk assessments.

This technical guide provides a summary of the available toxicological data for this compound concerning various non-target organisms. It is important to note that publicly accessible ecotoxicological data for this compound is limited compared to older fungicides in the same class. Therefore, this document also outlines the standard experimental protocols used to generate such data and presents logical frameworks for its toxicological assessment.

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mode of action for this compound, characteristic of all strobilurin fungicides, is the inhibition of the mitochondrial electron transport chain at the Cytochrome bc1 complex (Complex III).[3][4] By binding to the Qo (Quinone outside) site of this complex, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c.[5] This disruption halts the production of ATP (adenosine triphosphate), the primary energy currency of the cell, leading to cessation of cellular activity and eventual death of the fungal pathogen.[3] This fundamental mechanism is highly conserved across many organisms, forming the basis for potential toxicity in non-target species.

This compound's Mode of Action: Inhibition of Mitochondrial Respiration cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition This compound's Mode of Action: Inhibition of Mitochondrial Respiration Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q e- Complex III Complex III Coenzyme Q->Complex III e- Complex II Complex II Complex II->Coenzyme Q e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- ATP_Synthesis_Blocked ATP Synthesis Blocked Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- This compound This compound This compound->Complex III Inhibition

Mechanism of Action of this compound.

Toxicological Data Summary

The following tables summarize the available quantitative toxicity data for this compound on various non-target organisms. Data is primarily sourced from regulatory databases and safety data sheets. A significant lack of publicly available data exists for several organism groups.

Table 1: Acute Toxicity to Mammals
SpeciesEndpointValue (mg/kg bw)ClassificationSource
RatAcute Oral LD₅₀> 5000Low Toxicity[1]
Table 2: Toxicity to Avian Species
SpeciesEndpointValueClassificationSource
Data Not AvailableAcute Oral LD₅₀--[1]
Data Not AvailableShort-term Dietary LC₅₀--[1]
Table 3: Toxicity to Aquatic Organisms

Note: While data for "this compound" is scarce, some regulatory documents for the closely related compound "Pyraclostrobin" show high aquatic toxicity. The values below are for Pyraclostrobin (B128455) and are presented for context, but should not be considered representative of this compound without specific studies.

OrganismSpeciesEndpointValue (mg/L)ClassificationSource (for Pyraclostrobin)
Fish Oncorhynchus mykiss (Rainbow Trout)96-hr LC₅₀0.00616Very High Toxicity[6][7]
Aquatic Invertebrate Daphnia magna48-hr EC₅₀0.0157Very High Toxicity[6][7]
Aquatic Plant Navicula pelliculosa (Diatom)72-hr EC₅₀0.011 (growth rate)High Toxicity[7]
Table 4: Toxicity to Terrestrial Invertebrates
OrganismSpeciesEndpointValueClassificationSource
Honeybee Apis melliferaAcute Contact LD₅₀ (µ g/bee )-Data Not Available
Honeybee Apis melliferaAcute Oral LD₅₀ (µ g/bee )-Data Not Available
Earthworm Eisenia fetida14-day LC₅₀ (mg/kg soil)-Data Not Available[1]

Standardized Experimental Protocols

Where specific experimental data for this compound is unavailable, understanding the standard methodologies is crucial for interpreting future studies and identifying data gaps. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for testing the effects of chemicals.

Avian Acute Oral Toxicity (Based on OECD Guideline 223)
  • Objective: To determine the acute oral toxicity (LD₅₀) of a substance in birds after a single dose.

  • Test Species: Typically Northern Bobwhite (Colinus virginianus) or Mallard (Anas platyrhynchos).

  • Methodology: The test substance is administered orally via gavage to birds that have been fasted. A limit test is often performed first at 2000 mg/kg body weight. If mortality occurs, a full dose-range-finding study is conducted with multiple dose groups (at least three) and a control group.

  • Exposure Duration: Single dose, followed by an observation period of at least 14 days.

  • Endpoints: The primary endpoint is mortality, used to calculate the LD₅₀. Sublethal effects, such as changes in behavior, appearance, and body weight, are also recorded.

Earthworm Acute Toxicity Test (Based on OECD Guideline 207)
  • Objective: To assess the acute toxicity of a substance to earthworms in artificial soil.

  • Test Species: Eisenia fetida.

  • Methodology: Adult earthworms are introduced into prepared artificial soil that has been treated with a range of concentrations of the test substance.

  • Exposure Duration: 14 days.

  • Endpoints: Mortality is the primary endpoint, used to determine the LC₅₀ (the concentration lethal to 50% of the test organisms). Observations on behavioral changes (e.g., coiling, rigidity, inability to burrow) are also recorded.

Honeybee Acute Contact and Oral Toxicity (Based on OECD 214 & 213)
  • Objective: To determine the acute contact and oral LD₅₀ values for adult honeybees.

  • Test Species: Apis mellifera.

  • Methodology:

    • Contact Test (OECD 214): Bees are anesthetized, and a precise volume of the test substance dissolved in a carrier solvent is applied directly to the dorsal thorax.

    • Oral Test (OECD 213): Bees are starved and then individually fed a known volume of the test substance mixed into a sucrose (B13894) solution.

  • Exposure Duration: Observation for mortality at several time points, typically up to 96 hours.

  • Endpoints: Mortality is recorded to calculate the LD₅₀ at 24, 48, 72, and 96 hours. Sublethal effects are also noted.

Logical Frameworks for Assessment

The evaluation of a pesticide's risk to non-target organisms follows a structured process. This workflow integrates data from various studies to characterize the potential risk and inform management decisions.

General Ecotoxicological Risk Assessment Workflow cluster_problem Problem Formulation cluster_analysis Analysis Phase cluster_risk Risk Characterization cluster_management Risk Management Hazard_ID Hazard Identification (What are the potential adverse effects?) Exposure_Assessment Exposure Assessment (Environmental Concentration) Hazard_ID->Exposure_Assessment Effects_Assessment Effects Assessment (Toxicity Endpoints: LC₅₀, NOEC) Hazard_ID->Effects_Assessment Risk_Characterization Risk Characterization (Compare Exposure and Effects) Exposure_Assessment->Risk_Characterization Effects_Assessment->Risk_Characterization Risk_Management Risk Management (e.g., Mitigation Measures, Label Restrictions) Risk_Characterization->Risk_Management

Workflow for Ecotoxicological Risk Assessment.

Conclusion

This compound is a strobilurin fungicide that functions by inhibiting mitochondrial respiration, a well-understood mode of action.[1] Based on the limited available data, it exhibits low acute oral toxicity to mammals.[1] However, a significant finding of this technical review is the profound lack of publicly accessible ecotoxicological data for this compound across a wide range of non-target organisms, including birds, fish, aquatic invertebrates, bees, and earthworms.

While the toxicological profile of the related compound Pyraclostrobin suggests a high potential for toxicity to aquatic organisms, these values cannot be directly extrapolated to this compound.[6][7] A comprehensive and reliable assessment of the environmental risk posed by this compound is not possible without empirical data generated through standardized testing protocols for these key non-target species. Further research is essential to fill these critical data gaps and enable a robust ecological risk assessment.

References

Methodological & Application

Insufficient Data for HPLC-MS/MS Method Development for Pyrametostrobin Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for established High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) methods for the analysis of Pyrametostrobin residues did not yield the specific parameters required to create a detailed application note and protocol. The available data primarily pertains to a similarly named but chemically distinct fungicide, Pyraclostrobin (B128455), and general pesticide analysis methodologies.

The development of a robust HPLC-MS/MS method requires specific foundational data that could not be located through the search. This includes:

  • Mass Spectrometric Parameters: Crucial details such as the precursor ion (m/z value of the parent molecule), product ions (fragment ions for quantification and confirmation), and optimized collision energies for Multiple Reaction Monitoring (MRM) transitions are not available for this compound.

  • Quantitative Validation Data: Key performance metrics from validated methods, including Limit of Detection (LOD), Limit of Quantification (LOQ), linearity (R²), and specific recovery percentages with relative standard deviations (RSD), could not be found for this compound in relevant matrices.

While general protocols for pesticide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, are widely documented, applying them to a new analyte without specific optimization and validation is not scientifically sound.[1][2][3][4]

The mechanism of action for this compound is expected to be similar to other strobilurin fungicides like Pyraclostrobin, which involves the inhibition of mitochondrial respiration by targeting the Cytochrome bc1 complex (Complex III) in the electron transport chain.[5][6] This mode of action disrupts the production of ATP, the energy currency of the fungal cell, leading to cessation of growth and cell death.

Due to the absence of specific analytical parameters for this compound, the creation of a detailed, reliable, and reproducible application note and protocol is not possible at this time. Using data from Pyraclostrobin or other related compounds would be inaccurate and lead to an invalid analytical method. Further empirical research is required to develop and validate a specific HPLC-MS/MS method for this compound residue analysis.

References

Application Note: High-Throughput Analysis of Pyrametostrobin in Soil and Plant Matrices using a Modified QuEChERS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the extraction and quantification of the fungicide Pyrametostrobin in complex matrices such as soil and various plant tissues. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup. This method is suitable for high-throughput pesticide residue analysis, offering excellent recovery and reproducibility for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented protocols are intended for researchers, scientists, and professionals in the fields of environmental science, agricultural chemistry, and drug development.

Introduction

This compound is a broad-spectrum fungicide used to control a variety of fungal diseases on crops. Its presence in soil and plant matrices necessitates sensitive and reliable analytical methods for monitoring residues, ensuring food safety, and conducting environmental fate studies. The QuEChERS method has emerged as a preferred sample preparation technique due to its simplicity, speed, and minimal solvent usage.[1][2] This document provides a detailed, step-by-step protocol for the extraction of this compound from soil and plant samples, along with expected performance data. A related compound, pyraclostrobin (B128455), has been extensively analyzed using similar QuEChERS-based methods, and the data from these studies provide a strong basis for the successful application to this compound.[3][4][5]

Data Presentation

The following table summarizes the quantitative data for the recovery of this compound and the structurally similar compound Pyraclostrobin in various soil and plant matrices using QuEChERS-based protocols. This data demonstrates the effectiveness of the method across different sample types and fortification levels.

CompoundMatrixFortification Levels (mg/kg or µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
This compoundCucumber10, 100, 1000 µg/kg78.8 - 93.8< 6.9[6]
This compoundSoil10, 100, 1000 µg/kg78.8 - 93.8< 6.9[6]
PyraclostrobinPeanut Plant0.005, 0.05, 0.5 mg/kg80.3 - 109.41.1 - 8.2[3][4]
PyraclostrobinSoil (Peanut Field)0.005, 0.05, 0.5 mg/kg80.3 - 109.41.1 - 8.2[3][4]
PyraclostrobinRosa roxburghii (Fruit)0.1, 5.0 mg/kg93.48 - 102.480.64 - 3.21[7]
PyraclostrobinSoil (Rosa roxburghii Field)0.1, 5.0 mg/kg93.48 - 102.480.64 - 3.21[7]
PyraclostrobinPersimmon0.1 µg/kg>70 (Citrate-buffered QuEChERS)Not specified[8]

Experimental Protocols

The following are detailed protocols for the extraction of this compound from soil and plant matrices.

Protocol 1: QuEChERS Extraction from Soil

1. Sample Preparation: a. Air-dry the soil sample and remove any large debris such as rocks and roots. b. Homogenize the soil by grinding and sieving. c. For a 10 g equivalent dry weight, if the soil has low moisture content, weigh 10 g of the homogenized sample into a 50 mL centrifuge tube and add a specified volume of water to ensure adequate hydration, allowing it to sit for 30 minutes.[1] For soils with high water content, adjust the initial sample weight accordingly.

2. Extraction: a. Add 10 mL of acetonitrile (B52724) (ACN) to the 50 mL centrifuge tube containing the soil sample.[1] For certain applications, 1% acetic acid in acetonitrile can be used to improve the recovery of a wider range of pesticides.[9] b. Add the appropriate QuEChERS extraction salt packet. A common composition is 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl) or 1 g of sodium acetate (B1210297) (NaOAc).[9][10] c. Tightly cap the tube and shake vigorously for 1 minute, either manually or using a mechanical shaker, to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.[1][11] d. Centrifuge the tube at ≥ 5000 rcf for 5 minutes to separate the organic layer from the solid soil and aqueous layers.[1]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE microcentrifuge tube. b. The d-SPE tube for soil samples typically contains 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent to remove organic acids and other interferences.[6] c. Vortex the d-SPE tube for 30 seconds to 1 minute to ensure the sorbents are well-dispersed in the extract.[1] d. Centrifuge the tube at high speed (e.g., ≥ 5000 rcf) for 2 minutes to pellet the sorbent material.[1] e. Carefully collect the cleaned supernatant and transfer it to an autosampler vial for LC-MS/MS analysis. The extract may be diluted with mobile phase to match initial chromatographic conditions.

Protocol 2: QuEChERS Extraction from Plant Matrices

1. Sample Preparation: a. Weigh a representative 10-15 g portion of the plant material (e.g., leaves, fruit, stems) into a blender or homogenizer. b. If the sample is dry, add an appropriate amount of deionized water to facilitate homogenization. c. Homogenize the sample until a uniform consistency is achieved. For samples with high water content, cryogenic milling with dry ice can be employed to aid homogenization.[10] d. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add a salt mixture, typically 4 g of anhydrous MgSO₄ and 1 g of NaCl, or a citrate (B86180) buffering salt mixture for sensitive analytes.[8] c. Cap the tube and shake vigorously for 1 minute. d. Centrifuge at ≥ 5000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube. b. For plant matrices, which often contain pigments and fatty acids, a d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent is recommended. For highly pigmented samples (e.g., leafy greens), 7.5-15 mg of graphitized carbon black (GCB) can be added to remove chlorophyll, but its use should be evaluated as it may adsorb planar analytes like this compound.[6] c. Vortex the tube for 1 minute. d. Centrifuge for 2-5 minutes at high speed. e. Transfer the final cleaned extract into an autosampler vial for analysis.

Visualizations

The following diagram illustrates the general experimental workflow for the QuEChERS protocol described above.

QuEChERS_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction & Partitioning cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Analysis Homogenize Homogenize Sample (10g Soil or Plant Material) Weigh Weigh into 50 mL Tube Homogenize->Weigh AddSolvent Add 10 mL Acetonitrile Weigh->AddSolvent AddSalts Add QuEChERS Salts (e.g., 4g MgSO4, 1g NaCl) AddSolvent->AddSalts Shake Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 Centrifuge (≥5000 rcf, 5 min) Shake->Centrifuge1 Transfer Transfer 1 mL Supernatant to d-SPE Tube Centrifuge1->Transfer Vortex Vortex (1 min) Transfer->Vortex Centrifuge2 Centrifuge (≥5000 rcf, 2 min) Vortex->Centrifuge2 Analyze Collect Supernatant for LC-MS/MS Analysis Centrifuge2->Analyze

Caption: General workflow for this compound extraction using the QuEChERS method.

References

Application Notes and Protocols for the Development of Pyrametostrobin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrametostrobin is a broad-spectrum fungicide belonging to the strobilurin class, which is widely utilized in agriculture to control a variety of plant diseases.[1][2][3] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi by blocking the cytochrome-bc1 complex, which halts ATP production and prevents fungal growth.[1][4] The development of effective and stable formulations is critical to maximize its biological efficacy, ensure user safety, and minimize environmental impact.[5] This document provides detailed application notes and experimental protocols for researchers and formulation scientists involved in the development of this compound formulations. Common formulations include Suspension Concentrates (SC), Emulsifiable Concentrates (EC), Water Dispersible Granules (WG), and innovative nano-formulations designed to enhance stability and bioavailability.[2][6][7]

Physicochemical Properties of this compound

Understanding the inherent properties of the active ingredient is the foundation of formulation development. Key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound Technical

Property Value Source
IUPAC Name methyl (2-{[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl}phenyl)methoxycarbamate [1][8]
CAS Number 915410-70-7 [1]
Molecular Formula C21H23N3O4 [1]
Physical State White crystalline solid [9]
Melting Point 55-56 °C (Crystal type I) [3]
Boiling Point 495.7 °C [2]
Water Solubility 1.9 mg/L (at 20 °C) [9]
Solubility in Organic Solvents Soluble in methanol, acetone, n-heptane [9]

| Fungicide Resistance Class (FRAC) | 11 |[2] |

Overview of Common this compound Formulations

The choice of formulation type depends on factors such as the target crop, application equipment, and desired performance characteristics.[5]

Table 2: Common Agricultural Formulations for this compound

Formulation Type Description Key Considerations
Suspension Concentrate (SC) A stable suspension of the solid active ingredient in water. Requires effective milling to achieve fine particle size and use of dispersants/wetting agents to prevent agglomeration and settling. Prone to issues with low-melting point actives like this compound.[7]
Emulsifiable Concentrate (EC) A liquid formulation where the active ingredient is dissolved in an organic solvent with emulsifiers. Contains volatile organic compounds (VOCs) which can be an environmental concern. Good for actives soluble in oil.[7][10]
Water Dispersible Granules (WG) A solid granular formulation that disperses in water to form a suspension. Safer for operators (reduced dust exposure compared to wettable powders) and easy to measure and handle.[6]

| Nano-formulations (e.g., Nanocapsules, Nanosuspensions) | Advanced formulations where the active ingredient is encapsulated or milled to the nanoscale. | Can improve stability, solubility, and bioavailability, potentially allowing for lower application rates.[6][7][11] |

Experimental Protocols

This section details key methodologies for the development and evaluation of this compound formulations.

Protocol 3.1: Development of a Suspension Concentrate (SC) Formulation

This protocol outlines a general procedure for preparing a this compound SC formulation using a wet media milling technique.

Objective: To produce a stable suspension of fine this compound particles in an aqueous medium.

Materials & Equipment:

  • This compound Technical

  • Dispersant (e.g., Sodium Lignosulfonate)[7]

  • Wetting Agent

  • Antifreeze (e.g., Propylene Glycol)

  • Thickener (e.g., Xanthan Gum)

  • Deionized Water

  • Planetary Ball Mill or Bead Mill with Zirconium Dioxide Beads (0.3 mm)[7]

  • High-shear Mixer

  • Particle Size Analyzer

  • Viscometer

Procedure:

  • Premix Preparation: In a beaker, combine deionized water, wetting agent, dispersant, and antifreeze. Mix until all components are fully dissolved.

  • Dispersion: While stirring the aqueous phase with a high-shear mixer, slowly add the this compound technical powder to form a rough slurry.

  • Wet Milling: Transfer the slurry to the bead mill. Mill the suspension until the desired particle size distribution is achieved (e.g., D90 < 5 µm).[7] Milling time can be optimized (e.g., 23 hours as a starting point).[7]

  • Final Formulation: Transfer the milled concentrate to a mixing vessel. Slowly add the thickener while stirring gently to avoid air entrapment, until the desired viscosity is reached.

  • Quality Control: Measure the final particle size, viscosity, and active ingredient concentration (using Protocol 3.2).

G cluster_prep Phase 1: Premix Preparation cluster_milling Phase 2: Milling cluster_final Phase 3: Finalization & QC A Weigh Water, Dispersant, Wetting Agent, Antifreeze B Mix until Dissolved (Aqueous Phase) A->B C Add this compound Technical to Aqueous Phase B->C D High-Shear Mixing (Create Slurry) C->D E Wet Media Milling (Reduce Particle Size) D->E F Add Thickener to Milled Concentrate E->F G Gentle Stirring (Adjust Viscosity) F->G H Quality Control Analysis (Particle Size, Viscosity, AI Content) G->H

Caption: Workflow for Suspension Concentrate (SC) Formulation Development.

Protocol 3.2: Quality Control - Determination of Active Ingredient by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for quantifying this compound in formulations.[9][12][13]

Objective: To accurately measure the concentration of this compound in a formulation sample.

Materials & Equipment:

  • HPLC system with UV detector (e.g., Agilent 1200 series)[12]

  • Reversed-phase C18 column[13]

  • Acetonitrile (B52724) (HPLC grade)

  • Formic Acid or Acetic Acid[9][12]

  • Milli-Q or deionized water

  • This compound analytical standard

  • Volumetric flasks, pipettes, syringes

  • Syringe filters (0.2 µm Nylon)[9]

  • Sonicator

Table 3: Recommended HPLC Parameters for this compound Analysis

Parameter Condition Source
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) [13]
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (70:30 v/v) [9][13]
Flow Rate 1.0 mL/min [9][13]
Detection Wavelength 230 nm [9][13]
Injection Volume 5-20 µL [12][13]

| Column Temperature | 30 °C |[13] |

Procedure:

  • Standard Preparation:

    • Accurately weigh ~60 mg of this compound analytical standard into a 100 mL volumetric flask.[12]

    • Add ~75 mL of acetonitrile and sonicate for 5 minutes to dissolve.[12]

    • Add 20 mL of Milli-Q water, mix, and allow to equilibrate to room temperature.[12]

    • Dilute to the mark with Milli-Q water. This is the stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 0.05 to 5.0 µg/mL).[13]

  • Sample Preparation:

    • Accurately weigh an amount of formulation equivalent to ~60 mg of this compound into a 100 mL volumetric flask.

    • Follow the same dissolution and dilution steps as for the standard to bring the theoretical concentration within the calibration range.[12]

  • Analysis:

    • Filter all solutions through a 0.2 µm syringe filter before injection.[9]

    • Set up the HPLC system with the parameters from Table 3.

    • Inject the standards to generate a calibration curve.

    • Inject the sample solutions for analysis.

    • Quantify the this compound content in the sample by comparing its peak area to the calibration curve using an external standard method.[12]

G cluster_std Standard Preparation cluster_sample Sample Preparation S1 Weigh Analytical Standard S2 Dissolve in Acetonitrile & Sonicate S1->S2 S3 Dilute with Water (Stock Solution) S2->S3 S4 Create Calibration Curve Dilutions S3->S4 F Filter all solutions (0.2 µm) S4->F P1 Weigh Formulation Sample P2 Dissolve/Dilute to Target Concentration P1->P2 P2->F H HPLC Analysis (Inject Standards & Samples) F->H Q Quantify Active Ingredient (External Standard Method) H->Q

Caption: Analytical Workflow for this compound Quantification by HPLC.

Protocol 3.3: Stability Testing of Formulations

Stability testing is essential to determine the shelf-life of a formulation under various environmental conditions.[14]

Objective: To evaluate the physical and chemical stability of the this compound formulation over time at different temperatures and humidity levels.

Materials & Equipment:

  • Environmental chambers with controlled temperature and humidity

  • Appropriate sealed containers for the formulation

  • Equipment for analyzing active ingredient content (HPLC), particle size, viscosity, pH, and suspensibility.

Procedure:

  • Sample Preparation: Package the formulation in its proposed commercial packaging.

  • Storage Conditions: Place samples into environmental chambers set to the conditions outlined in Table 4.

  • Testing Schedule: At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), withdraw samples for analysis.[14] For accelerated studies, time points are shorter (e.g., 0, 14, 30, 60, 90 days).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for phase separation, crystallization, or caking.

    • Chemical Stability: Active ingredient content via HPLC (Protocol 3.2). A significant loss (e.g., >5%) is typically unacceptable.

    • Physical Stability: For SC formulations, measure particle size distribution, viscosity, and suspensibility. For EC formulations, check for emulsion stability.

Table 4: Typical Storage Conditions for Stability Testing (based on FAO/WHO Guidelines)

Study Type Storage Condition Purpose
Accelerated Storage 54 ± 2 °C for 14 days To quickly assess stability and predict long-term shelf-life. Often used for heat-sensitive changes.[7]
Long-Term Storage (Temperate Zone) 25 ± 2 °C / 60 ± 5% RH To determine the shelf-life under expected normal storage conditions.[14]
Long-Term Storage (Hot/Humid Zone) 30 ± 2 °C / 65 ± 5% RH To determine shelf-life in more demanding climates.[14]

| Low Temperature Storage | 0 ± 2 °C for 7 days | To assess physical stability (e.g., crystallization, viscosity changes) after exposure to cold. |

Protocol 3.4: Bio-efficacy Evaluation in Field Trials

Field trials are required to confirm the formulation's effectiveness in controlling the target disease under real-world agricultural conditions.[15]

Objective: To determine the efficacy of the this compound formulation against a target disease (e.g., anthracnose) on a specific crop (e.g., chilli).

Procedure:

  • Site Selection: Choose a field with a known history of the target disease and uniform conditions.[16]

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least four replications.[16]

    • Treatments: Include an untreated control, the experimental formulation at various rates (e.g., 0.075% and 0.1%), and a commercial standard/competitor product.[15]

  • Plot Management: Establish plots of a uniform size with buffer zones between them to prevent spray drift.[16] Manage all plots with standard agronomic practices for the crop.

  • Fungicide Application:

    • Apply treatments using calibrated spray equipment to ensure uniform coverage.

    • Timing is critical; the first application should typically be made at the first sign of disease or preventatively, followed by subsequent applications at defined intervals (e.g., 10-15 days).

  • Data Collection & Assessment:

    • Assess disease severity at regular intervals using a standardized rating scale (e.g., Percent Disease Index - PDI).

    • Record any signs of phytotoxicity (e.g., leaf burn, stunting) on the crop.

    • At the end of the season, measure the crop yield (e.g., q/ha of dry chilli).[15]

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

G A Site Selection & Experimental Design (RCBD) B Plot Establishment (Uniform Size, Buffer Zones) A->B C Fungicide Application (Calibrated Sprayer, Timed Intervals) B->C D Data Collection C->D E Disease Severity (PDI) D->E F Phytotoxicity Rating D->F G Crop Yield Measurement D->G H Statistical Analysis (ANOVA) E->H F->H G->H I Efficacy & Safety Conclusion H->I

Caption: General Workflow for a Bio-Efficacy Field Trial.

Example Data Presentation

Clear presentation of quantitative data is crucial for comparing formulations and interpreting results.

Table 5: Example Bio-efficacy Data of this compound 20% WG against Chilli Anthracnose (Colletotrichum capsici)

Treatment Concentration (%) Mean Percent Disease Index (PDI) Yield (q/ha)
This compound 20% WG 0.1 13.5 7.23
This compound 20% WG 0.075 14.8 7.05
Mancozeb (Standard Check) 0.3 20.1 6.81
Untreated Control - 35.6 4.50

Data is illustrative and based on findings from a field study.[15]

References

Application of Pyrametostrobin in Integrated Pest Management (IPM) Strategies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrametostrobin is a broad-spectrum fungicide belonging to the strobilurin (QoI) class of chemicals.[1][2] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transport and halting ATP production.[2][3] This disruption of energy synthesis leads to the cessation of fungal growth and eventual cell death.[1][4] this compound exhibits preventive, curative, and translaminar properties, making it a valuable tool in Integrated Pest Management (IPM) programs for various crops, particularly rice.[2][5] IPM is a holistic approach to pest management that combines biological, cultural, physical, and chemical control methods to minimize economic, health, and environmental risks.[6][7] This document provides detailed application notes and protocols for the effective use of this compound within an IPM framework for rice cultivation, focusing on the management of key diseases such as rice blast (Magnaporthe oryzae) and sheath blight (Rhizoctonia solani).

Data Presentation

Table 1: Efficacy of this compound against Major Rice Pathogens
Target PathogenDiseaseEfficacy MetricValueReference(s)
Magnaporthe oryzaeRice BlastEC500.0094 µg/mL[8]
Magnaporthe oryzaeRice BlastMycelial Growth Inhibition (in vitro)Up to 100%[9]
Rhizoctonia solaniSheath BlightMycelial Growth Inhibition (in vitro)Up to 100%[9]
Magnaporthe oryzaeLeaf BlastDisease Severity Reduction (Field)Up to 87.08%[10]
Magnaporthe oryzaeNeck BlastDisease Incidence Reduction (Field)Up to 79.62%[10]
Rhizoctonia solaniSheath BlightDisease Severity Reduction (Field)37.61% - 64.7%[11]
Table 2: Toxicity of this compound to Non-Target Organisms
OrganismSpeciesExposure DurationToxicity EndpointValue (µg/L)Reference(s)
Amphibian LarvaeNorth American species96 hoursLC505 - 18[4]
Fish EmbryosGobiocypris rarus96 hoursLC5061[12]
Honey BeeApis mellifera-Mitochondrial Respiration Inhibition10 µM[13][14]
Honey BeeApis mellifera-Mitochondrial Membrane Potential Decline5 µM[13][14]
Honey BeeApis mellifera-ATP Synthesis Inhibition15 µM[13][14]

Experimental Protocols

Protocol 1: In Vitro Efficacy of this compound against Rhizoctonia solani (Poisoned Food Technique)

Objective: To determine the inhibitory effect of this compound on the mycelial growth of Rhizoctonia solani in a laboratory setting.

Materials:

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (PDA) medium

  • This compound technical grade or formulated product

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Laminar flow hood

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Poisoned Media Preparation: Cool the autoclaved PDA to approximately 45-50°C. Add the required amount of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 ppm). Mix thoroughly by gentle swirling. A control set of PDA plates should be prepared without the fungicide.

  • Pouring Plates: Pour approximately 20 mL of the poisoned and control PDA into sterile Petri dishes under a laminar flow hood. Allow the plates to solidify.

  • Inoculation: From a 7-day-old pure culture of Rhizoctonia solani, cut 5 mm mycelial discs from the periphery of the colony using a sterile cork borer.

  • Incubation: Aseptically place one mycelial disc, mycelial side down, in the center of each poisoned and control PDA plate. Seal the plates with paraffin (B1166041) film and incubate them at 28 ± 2°C in an inverted position.

  • Data Collection: Measure the radial mycelial growth (in mm) in two perpendicular directions when the fungal growth in the control plates has reached the edge of the plate.

  • Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Percent Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average radial growth in the control plate (mm)

        • T = Average radial growth in the treated plate (mm)

Protocol 2: Field Efficacy of this compound for the Management of Rice Sheath Blight

Objective: To evaluate the effectiveness of this compound in controlling rice sheath blight under field conditions.

Materials:

  • Rice variety susceptible to sheath blight

  • This compound formulation

  • Knapsack sprayer

  • Plot demarcation materials (stakes, ropes)

  • Data collection sheets

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with at least three replications.

  • Plot Size: 5m x 4m or as appropriate for the local conditions.

  • Treatments:

    • T1: this compound at recommended dose (e.g., 150-300 mL/ha).[1]

    • T2: Standard check fungicide.

    • T3: Untreated control.

Procedure:

  • Crop Establishment: Transplant or direct-seed the susceptible rice variety following standard agronomic practices for the region.

  • Inoculation (if necessary): If natural infection is low, artificial inoculation with Rhizoctonia solani can be performed at the maximum tillering stage to ensure uniform disease pressure.

  • Fungicide Application: Apply the fungicide treatments at the first sign of disease symptoms or as a preventive spray at the late booting to early heading stage. Use a calibrated knapsack sprayer to ensure uniform coverage. The application timing is critical for effective control.[13]

  • Disease Assessment: Record the disease severity at 10-15 day intervals after the final application using a standard disease rating scale (e.g., 0-9 scale). Calculate the Percent Disease Index (PDI).

  • Yield Data: At crop maturity, harvest the central rows of each plot, and record the grain yield (t/ha).

  • Data Analysis: Analyze the PDI and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.

Protocol 3: Assessing this compound Resistance in Magnaporthe oryzae

Objective: To determine the sensitivity of Magnaporthe oryzae isolates to this compound and identify potential resistance.

Materials:

  • Isolates of Magnaporthe oryzae from different rice-growing areas.

  • Potato Dextrose Agar (PDA) or Oatmeal Agar (OMA) medium.

  • This compound technical grade.

  • Sterile Petri dishes.

  • Micropipettes.

  • Spectrophotometer (optional, for spore germination assay).

Procedure (Mycelial Growth Inhibition Assay):

  • Follow the "Poisoned Food Technique" as described in Protocol 1, using a range of this compound concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL) to determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth).

  • Isolate and culture M. oryzae from field samples where control failure is suspected.

  • Determine the EC50 value for these isolates and compare them to the baseline sensitivity of known susceptible isolates. A significant increase in the EC50 value indicates the development of resistance.[8]

Procedure (Spore Germination Assay):

  • Prepare a spore suspension of M. oryzae (e.g., 1 x 10^5 spores/mL) in sterile distilled water.

  • Prepare different concentrations of this compound in a suitable solvent.

  • Mix the spore suspension with the fungicide solutions in microtiter plates or on glass slides.

  • Incubate at 25°C for 6-8 hours.

  • Observe the percentage of spore germination under a microscope.

  • Calculate the EC50 for spore germination inhibition.

Mandatory Visualizations

G cluster_ipm Integrated Pest Management (IPM) Workflow for this compound in Rice Scouting Scouting and Monitoring (Disease & Pest Levels) Threshold Action Threshold Reached? Scouting->Threshold Cultural Cultural & Biological Controls (e.g., Resistant Varieties, Water Management) Threshold->Cultural No Application This compound Application (Timing & Dosage) Threshold->Application Yes Cultural->Scouting Evaluation Post-Application Evaluation (Efficacy & Non-Target Effects) Application->Evaluation Resistance Resistance Monitoring Evaluation->Resistance Rotation Fungicide Rotation (Different Mode of Action) Resistance->Rotation Rotation->Scouting

IPM Workflow for this compound in Rice.

G cluster_pathway This compound's Mode of Action: Inhibition of Mitochondrial Respiration ETC Mitochondrial Electron Transport Chain ComplexI Complex I ETC->ComplexI ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII ComplexII Complex II ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV No_ATP ATP Production Blocked ComplexIII->No_ATP ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Normal Function This compound This compound This compound->ComplexIII Binds to Qo site Cell_Death Fungal Cell Death No_ATP->Cell_Death

This compound's Mechanism of Action.

Resistance Management

The development of fungicide resistance is a significant concern for strobilurin fungicides like this compound due to their single-site mode of action.[4] A single mutation in the target fungus can lead to reduced efficacy.[15] Therefore, a robust resistance management strategy is crucial for the long-term sustainability of this compound in IPM programs.

Key Strategies:

  • Rotation and Tank Mixtures: Do not apply this compound or other Group 11 fungicides (QoI inhibitors) consecutively.[12] Rotate with fungicides from different FRAC (Fungicide Resistance Action Committee) groups that have different modes of action.[14] Tank mixing this compound with a fungicide from a different FRAC group can also be an effective strategy.[16]

  • Limiting Applications: Limit the total number of applications of Group 11 fungicides per season, as specified on the product label.[12]

  • Optimal Application Timing and Dosage: Apply this compound at the recommended label rates and at the optimal timing for disease control.[16] Using lower-than-labeled rates can increase the selection pressure for resistant individuals.[12]

  • Integrated Approach: Incorporate non-chemical control methods such as resistant varieties, crop rotation, and cultural practices to reduce the overall reliance on fungicides.[6][12]

  • Monitoring: Regularly monitor treated fields for any signs of reduced efficacy. If resistance is suspected, conduct sensitivity testing of the pathogen population.

Conclusion

This compound is a potent and valuable fungicide for the management of key rice diseases within an IPM framework. Its effective use relies on a thorough understanding of its mode of action, proper application timing, and diligent implementation of resistance management strategies. By adhering to the protocols and guidelines outlined in this document, researchers and crop protection professionals can optimize the performance of this compound while ensuring its long-term efficacy and minimizing potential environmental impacts.

References

Greenhouse Bioassay for Pyrametostrobin Fungicidal Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting greenhouse bioassays to evaluate the fungicidal activity of Pyrametostrobin. This compound is a broad-spectrum strobilurin fungicide that acts by inhibiting mitochondrial respiration in fungi.[1][2] This document outlines its mechanism of action, and provides step-by-step protocols for assessing its preventative, curative, and translaminar efficacy against common plant pathogens such as powdery mildew.

Introduction to this compound

This compound is a member of the Quinone outside Inhibitor (QoI) group of fungicides, also known as strobilurins.[3] These fungicides are renowned for their broad-spectrum activity against a wide range of fungal pathogens.[2] The primary mode of action for this compound is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[4] This disruption halts the production of ATP, the energy currency of the cell, ultimately leading to the cessation of fungal growth and development.[4] Beyond its direct fungicidal effects, some strobilurins have been noted to confer physiological benefits to plants, such as enhanced photosynthesis and increased chlorophyll (B73375) content.[2]

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's fungicidal activity stems from its ability to block the electron transport chain at a specific site, leading to a rapid depletion of cellular energy in the target fungus.

cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain cluster_atp ATP Synthesis cluster_outcome Cellular Outcome Complex_I Complex I Q Coenzyme Q Complex_I->Q e- Complex_II Complex II Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- ATP_Synthase ATP Synthase Complex_IV Complex IV O2 O2 Complex_IV->O2 e- Q->Complex_III e- Cyt_c->Complex_IV e- H2O H2O O2->H2O Reduction ATP ATP ATP_Synthase->ATP Phosphorylation ADP ADP ADP->ATP_Synthase Pi Pi Pi->ATP_Synthase ATP_Depletion ATP Depletion ATP->ATP_Depletion This compound This compound This compound->Complex_III Inhibits at Qo site Growth_Inhibition Inhibition of Spore Germination & Mycelial Growth ATP_Depletion->Growth_Inhibition Cell_Death Fungal Cell Death Growth_Inhibition->Cell_Death

Caption: this compound's Mode of Action Pathway.

Data Presentation: Efficacy of this compound

The following tables summarize the expected efficacy of this compound against powdery mildew in a greenhouse setting based on typical strobilurin performance. Data is presented as percent disease control relative to an untreated control.

Table 1: Preventative Efficacy of this compound against Powdery Mildew

TreatmentApplication Rate (mg/L)Disease Severity (%) (7 days post-inoculation)Efficacy (%)
Untreated Control085.0-
This compound5010.587.6
This compound1005.293.9
This compound1502.197.5
Standard FungicideManufacturer's Recommendation4.594.7

Table 2: Curative Efficacy of this compound against Powdery Mildew

TreatmentApplication Rate (mg/L)Application Timing (hours post-inoculation)Disease Severity (%) (7 days post-treatment)Efficacy (%)
Untreated Control0-90.0-
This compound1002415.383.0
This compound1004825.272.0
This compound1007240.555.0
Standard FungicideManufacturer's Recommendation4828.868.0

Table 3: Translaminar Efficacy of this compound against Powdery Mildew

Treatment (Applied to Lower Leaf Surface)Application Rate (mg/L)Disease Severity (%) on Upper Leaf Surface (7 days post-inoculation)Efficacy (%)
Untreated Control088.0-
This compound10012.386.0
Standard Fungicide (Translaminar)Manufacturer's Recommendation15.082.9
Standard Fungicide (Contact)Manufacturer's Recommendation75.014.8

Experimental Protocols

The following protocols provide a detailed methodology for conducting greenhouse bioassays to evaluate the fungicidal activity of this compound.

cluster_prep Phase 1: Preparation cluster_application Phase 2: Application & Inoculation cluster_incubation Phase 3: Incubation & Assessment Plant_Propagation 1. Plant Propagation (e.g., Cucumber seedlings) Inoculum_Prep 2. Fungal Inoculum Preparation Fungicide_Prep 3. This compound Solution Preparation Fungicide_Application 4. Fungicide Application (Preventative, Curative, or Translaminar) Fungicide_Prep->Fungicide_Application Inoculation 5. Pathogen Inoculation Fungicide_Application->Inoculation Incubation 6. Incubation in Controlled Environment Inoculation->Incubation Disease_Assessment 7. Disease Severity Assessment Incubation->Disease_Assessment Data_Analysis 8. Data Analysis & Efficacy Calculation Disease_Assessment->Data_Analysis

Caption: General Experimental Workflow for Greenhouse Bioassay.

Materials and Equipment
  • Plant Material: Susceptible host plants (e.g., cucumber, Cucumis sativus, for powdery mildew).

  • Pathogen Culture: Pure culture of the target pathogen (e.g., Sphaerotheca fuliginea for cucumber powdery mildew).

  • This compound: Technical grade or formulated product.

  • Greenhouse: Temperature and humidity-controlled.

  • Spray equipment: Handheld sprayer or automated spray tower for uniform application.

  • Growth media: Potting mix, agar (B569324) (e.g., Potato Dextrose Agar - PDA).

  • Laboratory equipment: Autoclave, laminar flow hood, microscope, hemocytometer, spectrophotometer, sterile distilled water, surfactant (e.g., Tween 20).

Inoculum Preparation
  • Fungal Culture: Grow the fungal pathogen on a suitable agar medium, such as PDA, at 25°C in the dark until fresh, mature colonies develop (typically 3-5 days).[5]

  • Spore Suspension:

    • Flood the surface of the agar plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween 20) to aid in spore dispersal.

    • Gently scrape the surface of the colony with a sterile loop or glass rod to dislodge the spores.

    • Filter the resulting suspension through sterile cheesecloth or a fine filter to remove mycelial fragments.[6]

  • Concentration Adjustment:

    • Determine the spore concentration using a hemocytometer under a microscope.

    • Alternatively, use a spectrophotometer to adjust the suspension to a specific optical density that corresponds to the desired spore concentration.[5]

    • Adjust the final concentration to the desired level (e.g., 1 x 10^5 to 1 x 10^6 spores/mL) with sterile distilled water.

Protocol for Preventative Activity Bioassay

This assay evaluates the ability of this compound to protect the plant from infection when applied before the pathogen is introduced.[2][3]

  • Plant Preparation: Use healthy, uniform plants at a susceptible growth stage (e.g., cucumber seedlings with 2-3 true leaves).

  • Fungicide Application:

    • Prepare different concentrations of this compound in sterile distilled water. Include an untreated control (water + surfactant) and a standard fungicide control.

    • Spray the plants with the fungicide solutions until runoff, ensuring complete coverage of the foliage.

    • Allow the treated plants to dry completely.

  • Inoculation:

    • 24 hours after fungicide application, inoculate the plants by spraying the prepared fungal spore suspension evenly over the foliage.

  • Incubation:

    • Place the inoculated plants in a greenhouse with conditions favorable for disease development (e.g., for powdery mildew, high humidity and moderate temperatures).[7]

  • Disease Assessment:

    • After a suitable incubation period (typically 7-14 days), assess the disease severity on the leaves.

    • Use a disease rating scale, such as the percentage of leaf area covered by the pathogen.[8][9][10]

    • Calculate the percent efficacy using the formula: Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Protocol for Curative Activity Bioassay

This assay assesses the ability of this compound to inhibit disease development after the plant has been infected.[11][12]

  • Plant Preparation and Inoculation:

    • Use healthy, uniform plants as described for the preventative assay.

    • Inoculate the plants with the fungal spore suspension.

  • Incubation Post-Inoculation:

    • Place the inoculated plants in a greenhouse under conditions favorable for infection for a specific period (e.g., 24, 48, or 72 hours) to allow the pathogen to establish.

  • Fungicide Application:

    • After the designated infection period, apply the different concentrations of this compound, the untreated control, and the standard fungicide as described previously.

  • Incubation Post-Treatment:

    • Return the plants to the greenhouse for further incubation (typically 7-10 days).

  • Disease Assessment:

    • Assess disease severity and calculate efficacy as described in the preventative activity protocol.

Protocol for Translaminar Activity Bioassay

This assay determines if this compound can move from the treated leaf surface to the untreated surface to provide protection.

  • Plant Preparation: Use plants with well-developed leaves.

  • Fungicide Application:

    • Carefully apply the fungicide solutions to only one side of the leaf (typically the lower surface), avoiding contact with the other side. This can be achieved by masking the upper surface or by careful application with a small brush or targeted sprayer.

    • Include an untreated control and a known translaminar fungicide as a positive control.

  • Inoculation:

    • After the fungicide has dried, inoculate the untreated side of the leaf (the upper surface) with the fungal spore suspension.

  • Incubation and Assessment:

    • Incubate the plants as previously described.

    • Assess disease severity on the inoculated (untreated) leaf surface and calculate efficacy.

Conclusion

These detailed protocols provide a standardized framework for evaluating the fungicidal activity of this compound in a greenhouse setting. By following these methodologies, researchers can obtain reliable and reproducible data on the preventative, curative, and translaminar properties of this fungicide. This information is critical for the development of effective disease management strategies in agriculture. Adherence to proper experimental design, including appropriate controls and replication, is essential for generating statistically valid results.

References

Field Trial Design for Evaluating Pyrametostrobin Performance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrametostrobin is a broad-spectrum fungicide belonging to the strobilurin class.[1][2] Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[3][4] This disruption of electron transfer effectively blocks ATP synthesis, leading to the cessation of fungal growth and eventual cell death.[3][4] this compound exhibits both preventative and curative properties against a range of fungal pathogens.[1]

These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the performance of this compound. The protocols outlined below are intended to ensure robust and reliable data collection for the assessment of its efficacy in controlling key fungal diseases such as powdery mildew, leaf rust, and various leaf spots.

Signaling Pathway of this compound (QoI Fungicide)

The following diagram illustrates the mechanism of action of Quinone outside Inhibitor (QoI) fungicides, such as this compound, within the fungal mitochondrial respiratory chain.

QoI_Pathway cluster_membrane Inner Mitochondrial Membrane cluster_protons cluster_atp Complex_I Complex I (NADH Dehydrogenase) Q_pool Ubiquinone (Q) Pool Complex_I->Q_pool e- H_out H+ Complex_I->H_out Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q_pool e- Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H_out Complex_IV Complex IV (Cytochrome c Oxidase) O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O Complex_IV->H_out ATP_Synthase ATP Synthase H_in H+ ATP_Synthase->H_in ATP ATP ATP_Synthase->ATP Q_pool->Complex_III e- Cyt_c->Complex_IV e- H_out->ATP_Synthase Proton Motive Force ADP ADP + Pi ADP->ATP_Synthase This compound This compound (QoI Fungicide) This compound->Complex_III Inhibits Qo site Mitochondrion Fungal Mitochondrion

Caption: Mechanism of this compound action in the fungal mitochondrion.

Experimental Protocols

Field Trial Design

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[5]

  • Treatments:

    • Untreated Control (UTC): No fungicide application.

    • This compound: At least two different application rates (e.g., a low and a high recommended rate).

    • Standard Fungicide: A currently used commercial fungicide for the target disease, serving as a positive control.

  • Replicates: A minimum of three to four replicates for each treatment is essential for statistical validity.[5]

  • Plot Size: Plot dimensions should be sufficient to minimize edge effects and accommodate standard application and harvesting equipment. A typical plot size might be 3 meters by 10 meters.

  • Randomization: Treatments should be randomly assigned within each block to reduce bias.

Experimental Workflow

The following diagram outlines the key steps in conducting a field trial for this compound evaluation.

Field_Trial_Workflow Site_Selection 1. Site Selection - Uniform field - History of disease Plot_Establishment 2. Plot Establishment - Randomized Complete Block Design - Marking of plots Site_Selection->Plot_Establishment Baseline_Assessment 3. Baseline Disease Assessment - Pre-application scouting Plot_Establishment->Baseline_Assessment Fungicide_Application 4. This compound Application - Calibrated equipment - Specified rates and timings Baseline_Assessment->Fungicide_Application Data_Collection 5. Data Collection - Disease incidence & severity - Phytotoxicity assessment Fungicide_Application->Data_Collection Repeat_Application 6. Subsequent Applications (if required by protocol) Data_Collection->Repeat_Application Evaluate need for re-application Yield_Assessment 7. Yield Data Collection - Harvest from central rows Data_Collection->Yield_Assessment Repeat_Application->Data_Collection Data_Analysis 8. Statistical Analysis - ANOVA - Mean separation tests Yield_Assessment->Data_Analysis Reporting 9. Final Report Generation Data_Analysis->Reporting

References

Application Notes and Protocols for Pyrametostrobin in Anthracnose Management

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anthracnose, caused by fungal pathogens of the genus Colletotrichum, is a significant disease affecting a wide range of fruit crops, leading to substantial economic losses.[1] Effective management strategies are crucial for maintaining crop yield and quality. Strobilurin fungicides are a class of broad-spectrum antifungals widely used in agriculture.[2][3] This document provides detailed application notes and protocols for the use of Pyrametostrobin, a strobilurin fungicide, in managing anthracnose.

Note: The user requested information on "this compound." However, the available scientific literature extensively covers the closely related and widely used strobilurin fungicide, "Pyraclostrobin," for anthracnose control. This compound is a newer compound with less public data available for this specific application. Therefore, this document will focus on the established data for Pyraclostrobin as a representative and effective strobilurin for managing anthracnose, providing a strong foundational framework for research and application.

Pyraclostrobin acts as a Quinone outside Inhibitor (QoI), offering protective, curative, and translaminar activity against fungal pathogens.[3] It is a vital tool in integrated disease management programs.[3]

Mechanism of Action

Pyraclostrobin's primary mode of action is the inhibition of mitochondrial respiration in fungi.[2][4][5] It specifically targets the Cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[2][3] This binding action blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which halts the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.[2][4] The resulting energy deficit leads to the cessation of fungal growth and, ultimately, cell death.[3][4] This targeted disruption provides effective control even in the early stages of fungal development.[4]

cluster_Mitochondrion Fungal Mitochondrion cluster_Cell Fungal Cell Outcome Pyraclostrobin Pyraclostrobin ComplexIII Complex III (Cytochrome bc1) Pyraclostrobin->ComplexIII Binds & Inhibits ETC Electron Transport Chain ComplexIII->ETC Disrupts Flow ATP_Synthase ATP Synthase ETC->ATP_Synthase Powers ATP ATP Production ATP_Synthase->ATP Synthesizes Energy_Deficit Cellular Energy Deficit ATP->Energy_Deficit Depletion Cell_Death Spore Germination & Mycelial Growth Inhibited → Cell Death Energy_Deficit->Cell_Death cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Fungicide Stock Solution e1 Amend Cooled PDA with Fungicide (Poisoning) p1->e1 p2 Prepare & Autoclave PDA Medium p2->e1 e2 Pour Plates (Control & Treated) e1->e2 e3 Inoculate Center with Mycelial Plug e2->e3 e4 Incubate at 25-28°C e3->e4 a1 Measure Colony Diameter e4->a1 a2 Calculate Percent Inhibition a1->a2 start Acclimatize Potted Fruit Plants pre_treat Apply Protective Fungicide Treatments (e.g., -48h, -24h) start->pre_treat inoculate Inoculate All Plants (except negative control) with Spore Suspension pre_treat->inoculate mist Place in Mist Chamber for Infection Period (e.g., 24h at 22°C) inoculate->mist post_treat Apply Curative Fungicide Treatments (e.g., +3h, +8h) mist->post_treat incubate Move to Greenhouse for Disease Development post_treat->incubate assess Assess Disease Incidence & Severity (after 7-14 days) incubate->assess action_node action_node result_node result_node end_node end_node start Anthracnose Pressure? apply Apply this compound (FRAC Group 11) start->apply Yes monitor Efficacy Adequate? apply->monitor rotate Rotate to a different FRAC Group Fungicide monitor->rotate No continue_ipm Continue IPM and Monitoring Program monitor->continue_ipm Yes rotate->monitor continue_ipm->end_node End of Season

References

Efficacy of Pyrametostrobin Against Powdery Mildew and Rusts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrametostrobin is a strobilurin fungicide designed to control a range of fungal pathogens, including powdery mildew and rusts.[1] Like other fungicides in its class, its primary mode of action is the inhibition of mitochondrial respiration in fungi, which disrupts energy production and leads to the cessation of growth and eventual cell death.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound. Due to the limited publicly available data specifically for this compound, the following information is substantially based on the closely related and well-documented strobilurin fungicide, Pyraclostrobin (B128455). The data presented for Pyraclostrobin is intended to serve as a strong proxy for the expected performance of this compound, given their shared mode of action and chemical class.

Mode of Action: Inhibition of Mitochondrial Respiration

This compound is a Quinone outside Inhibitor (QoI) that targets the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain of fungal cells.[1] By binding to the Qo site of this complex, it blocks the transfer of electrons, which in turn inhibits the synthesis of ATP. This disruption of the energy supply is fungicidal, effectively stopping spore germination, mycelial growth, and sporulation.[2]

Mode_of_Action cluster_0 Mitochondrial Inner Membrane Complex_I Complex I Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP produces Fungal_Cell_Death Fungal Cell Death ATP->Fungal_Cell_Death Depletion leads to This compound This compound This compound->Complex_III Inhibits

Caption: Mode of Action of this compound on the Fungal Mitochondrial Electron Transport Chain.

Efficacy Data (Based on Pyraclostrobin)

The following tables summarize the efficacy of Pyraclostrobin against powdery mildew and rusts from various studies. This data provides an expected baseline for the performance of this compound.

Table 1: Efficacy of Pyraclostrobin against Powdery Mildew
CropPathogenApplication Rate (a.i.)Efficacy (%)Reference
Rosa roxburghiiSphaerotheca sp.100 mg/L (+ Chitosan 500 mg/L)94.58[3]
Rosa roxburghiiSphaerotheca sp.150 mg/L91.01[3]
GrapesErysiphe necator100 - 200 g/haNot Specified[4]
CucumbersPowdery MildewNot SpecifiedEffective Control[2]
Table 2: Efficacy of Pyraclostrobin against Rusts
CropPathogenApplication Rate (a.i.)Efficacy (%)Reference
WheatPuccinia triticina (Leaf Rust)120 g/hm² (+ Epoxiconazole)85.12[5]
CoffeeHemileia vastatrix (Coffee Leaf Rust)0.5 ml/L100 (in vitro spore germination inhibition)[6]
CoffeeHemileia vastatrix (Coffee Leaf Rust)0.5 ml/L (+ Fluxapyroxad)Least mean rust incidence (8.71%)[6]
CerealsRustsNot SpecifiedEffective Control[2]
Table 3: In Vitro Inhibitory Activity of Pyraclostrobin
PathogenEC₅₀ (µg/mL)Reference
Puccinia triticina0.01[5]

Experimental Protocols

The following are generalized protocols for conducting in vitro and in vivo efficacy trials of this compound.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against the mycelial growth of a target fungal pathogen.

Materials:

  • Pure culture of the target fungus (e.g., Sphaerotheca sp. for powdery mildew, Puccinia sp. for rust).

  • Potato Dextrose Agar (B569324) (PDA) or appropriate growth medium.

  • This compound technical grade or formulated product.

  • Sterile distilled water.

  • Solvent (e.g., acetone (B3395972) or DMSO), if necessary.

  • Sterile petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in sterile distilled water or a suitable solvent.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

  • Medium Amendment: Add the different concentrations of this compound to molten PDA medium before pouring it into petri dishes. A control group with no fungicide should be included.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC₅₀ value is determined by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Protocol 2: Field Efficacy Trial for Powdery Mildew or Rust Control

Objective: To evaluate the efficacy of this compound in controlling powdery mildew or rust under field conditions.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with at least four replications.

  • Plot Size: Appropriate for the crop being tested (e.g., 3m x 5m).

  • Treatments: Include an untreated control, this compound at various application rates, and a standard commercial fungicide for comparison.

Procedure:

  • Crop Establishment: Plant a susceptible variety of the target crop using standard agronomic practices.

  • Treatment Application:

    • Apply this compound as a foliar spray using a calibrated sprayer to ensure uniform coverage.[2]

    • The first application should be made preventively or at the first sign of disease.[2]

    • Subsequent applications should be made at 7-14 day intervals, depending on disease pressure and weather conditions.[2]

  • Disease Assessment:

    • Disease severity should be assessed periodically (e.g., every 7-10 days) after the first application.

    • Use a standardized disease rating scale (e.g., 0-9 scale, where 0 = no disease and 9 = >50% leaf area infected).

    • Assess a random sample of plants or leaves from the center of each plot to avoid edge effects.

  • Data Collection:

    • Record disease severity at each assessment date.

    • At the end of the season, measure yield and any relevant quality parameters.

  • Data Analysis:

    • Calculate the Area Under the Disease Progress Curve (AUDPC) from the disease severity data.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

    • Calculate the percentage of disease control for each treatment relative to the untreated control.

Experimental_Workflow Start Start: Trial Planning Site_Selection Site Selection & Crop Establishment Start->Site_Selection Experimental_Design Experimental Design (e.g., RCBD) Site_Selection->Experimental_Design Treatment_Preparation Treatment Preparation (this compound dilutions) Experimental_Design->Treatment_Preparation First_Application First Fungicide Application (Preventive or at first sign) Treatment_Preparation->First_Application Disease_Assessment_1 Disease Assessment First_Application->Disease_Assessment_1 Subsequent_Applications Subsequent Applications (7-14 day intervals) Disease_Assessment_1->Subsequent_Applications Harvest Harvest & Yield Measurement Disease_Assessment_1->Harvest Disease_Assessment_2 Disease Assessment Subsequent_Applications->Disease_Assessment_2 Disease_Assessment_2->Subsequent_Applications If disease persists Disease_Assessment_2->Harvest Data_Analysis Data Analysis (ANOVA, AUDPC) Harvest->Data_Analysis End End: Efficacy Report Data_Analysis->End

Caption: General Experimental Workflow for a Fungicide Efficacy Field Trial.

Resistance Management

To delay the development of fungicide resistance, it is crucial to incorporate this compound into an Integrated Pest Management (IPM) program.[7] This includes rotating its use with fungicides that have different modes of action.[8] Tank mixtures with fungicides from different FRAC (Fungicide Resistance Action Committee) groups can also be an effective strategy.[7]

References

Application Notes and Protocols: Translaminar and Systemic Movement of Pyrametostrobin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrametostrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops. Its efficacy is significantly influenced by its ability to move within the plant. This document provides a detailed overview of the translaminar and systemic movement of strobilurin fungicides, using data from a closely related compound, pyraoxystrobin (B1461943), as a representative model. Understanding these movement characteristics is crucial for optimizing application strategies, ensuring effective disease control, and developing new fungicidal formulations.

Translaminar movement refers to the ability of a pesticide to penetrate the leaf tissue and move from the treated upper surface to the untreated lower surface.[1][2] This "local systemic" activity is vital for controlling pests and pathogens on all parts of the leaf, even those not directly sprayed.[2][3] Systemic movement, on the other hand, involves the translocation of the compound throughout the plant's vascular system, primarily the xylem and phloem, allowing it to reach distant, untreated plant parts like new shoots and roots.[3][4] The degree of translaminar and systemic activity is influenced by the physicochemical properties of the fungicide, such as lipophilicity and water solubility.[5]

Data Presentation: Movement of a Representative Strobilurin Fungicide (Pyraoxystrobin) in Cucumber Seedlings

The following tables summarize the quantitative data on the uptake and distribution of 14C-labeled pyraoxystrobin in cucumber seedlings after foliar application. This data provides valuable insights into the potential movement of this compound.

Table 1: Foliar Uptake of 14C-Pyraoxystrobin in Cucumber Seedlings Over Time [6][7]

Days After Treatment (DAT)Total Absorption (% of Applied)
0.2520%
568%
1468%

Table 2: Distribution of Absorbed 14C-Pyraoxystrobin in Cucumber Seedlings [6][7]

Plant PartDistribution (% of Total Absorbed 14C)
Treated Leaf>74%
Stalk Above Treated LeafHighest after treated leaf
Leaves Above Treated Leaf
Stalk Below Treated Leaf
Leaves Below Treated Leaf
Cotyledon
RootLowest

Note: The original study provided a qualitative order of distribution. The majority of the absorbed fungicide remained in the treated leaf.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the translaminar and systemic movement of this compound in plants, adapted from studies on related compounds.[6][7]

Protocol 1: Foliar Uptake and Translocation Study using Radiolabeled this compound

Objective: To quantify the absorption and movement of this compound from the treated leaf to other parts of the plant.

Materials:

  • 14C-labeled this compound (requires synthesis by a specialized laboratory)

  • Test plants (e.g., cucumber, wheat seedlings) grown under controlled conditions

  • Micropipette or syringe for application

  • Scintillation cocktail and vials

  • Liquid Scintillation Counter (LSC)

  • Homogenizer

  • Solvents (e.g., acetonitrile, methanol)

  • Cellulose acetate (B1210297) or other suitable material for leaf washing

Procedure:

  • Plant Preparation: Grow healthy, uniform plants to a specific growth stage (e.g., third-leaf stage for cucumber).

  • Application: Apply a precise amount (e.g., a specific activity in Bq) of 14C-Pyrametostrobin solution to a designated area on a single leaf of each plant.

  • Time-Course Sampling: At predetermined time points (e.g., 0.25, 1, 3, 5, 7, and 14 days after treatment), harvest replicate plants.

  • Leaf Washing: To differentiate between surface residue and absorbed fungicide, wash the treated leaf surface with a suitable solvent (e.g., 10% ethanol) and collect the washings.

  • Sample Sectioning: Dissect the plant into different parts: treated leaf, leaves above the treated leaf, stalk above the treated leaf, leaves below the treated leaf, stalk below the treated leaf, cotyledons, and roots.

  • Sample Preparation: Homogenize each plant section.

  • Radioactivity Measurement:

    • Measure the radioactivity in the leaf washings using a Liquid Scintillation Counter to determine the amount of unabsorbed this compound.

    • Measure the radioactivity in each homogenized plant section using LSC.

  • Data Analysis:

    • Calculate the total absorption as the total radioactivity recovered in all plant parts divided by the initially applied radioactivity.

    • Express the distribution in each plant part as a percentage of the total absorbed radioactivity.

Protocol 2: Analytical Method for this compound and its Metabolites in Plant Tissues (HPLC-MS/MS)

Objective: To develop a sensitive and reliable method for the simultaneous determination of this compound and its potential metabolites in various plant matrices. This protocol is adapted from methods for other strobilurin fungicides.[8]

Materials:

  • High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS)

  • Analytical column (e.g., C18 column)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

  • Anhydrous magnesium sulfate

  • Sodium chloride

  • Centrifuge and centrifuge tubes

  • Vortex mixer

Procedure:

  • Sample Homogenization: Weigh a representative sample of the plant tissue (e.g., 10 g) and homogenize.

  • Extraction:

    • Place the homogenized sample in a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant.

    • Add d-SPE sorbents (e.g., PSA and GCB for cucumber samples) to remove interfering matrix components.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., >10,000 g) for 2 minutes.

  • LC-MS/MS Analysis:

    • Transfer the final extract into an autosampler vial.

    • Inject an aliquot into the HPLC-MS/MS system.

    • Separate the analytes using a suitable gradient elution program with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

    • Detect and quantify this compound and its metabolites using multiple reaction monitoring (MRM) mode.

Visualizations

Experimental Workflow for Foliar Uptake and Translocation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results plant_prep Plant Growth and Selection application Foliar Application plant_prep->application radiolabel_prep Prepare 14C-Pyrametostrobin Solution radiolabel_prep->application incubation Incubation (Time Course) application->incubation harvest Harvest Plants incubation->harvest leaf_wash Leaf Surface Wash harvest->leaf_wash sectioning Dissect Plant Parts harvest->sectioning lsc Liquid Scintillation Counting leaf_wash->lsc homogenization Homogenize Tissues sectioning->homogenization homogenization->lsc data_analysis Calculate Absorption and Distribution lsc->data_analysis

Caption: Workflow for studying foliar uptake and translocation.

Conceptual Diagram of Translaminar and Systemic Movement

G cluster_leaf Leaf Cross-Section upper_epidermis Upper Epidermis palisade Palisade Mesophyll lower_epidermis Lower Epidermis upper_epidermis->lower_epidermis Translaminar Movement xylem_phloem Vascular Bundle (Xylem & Phloem) upper_epidermis->xylem_phloem Local Systemic Movement spongy Spongy Mesophyll new_growth New Growth (Acropetal) xylem_phloem->new_growth Systemic Translocation roots Roots (Basipetal) xylem_phloem->roots Systemic Translocation application This compound Application application->upper_epidermis Penetration

Caption: Movement pathways of this compound in a plant.

References

Pyrametostrobin Seed Treatment: A Comprehensive Guide for Early-Season Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pyrametostrobin, a member of the strobilurin group of fungicides, is a potent inhibitor of mitochondrial respiration in fungi, making it an effective agent for controlling a broad spectrum of seed- and soil-borne plant pathogens.[1] Its application as a seed treatment provides targeted protection during the critical early stages of germination and seedling establishment. Beyond its direct fungicidal activity, this compound has been observed to elicit positive physiological effects in plants, often referred to as "plant health" benefits. These effects can include delayed leaf senescence, improved stress tolerance, and enhanced growth, which may contribute to increased yields.[2]

The primary mode of action for this compound is the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[3] This disruption of ATP production is highly effective against fungal pathogens. In the plant, this mitochondrial interaction is also believed to trigger a cascade of signaling events that modulate plant physiology. While the precise signaling pathways are still under investigation, evidence suggests an influence on hormonal regulation, including ethylene (B1197577) and abscisic acid levels, and an enhancement of the plant's natural defense mechanisms.[1][3]

This compound-based seed treatments have demonstrated efficacy against a range of economically important diseases in various crops, including but not limited to:

  • Soybeans: Damping-off and root rot caused by Rhizoctonia solani and Phytophthora sojae.[4][5]

  • Wheat: Seedling blight and root rot caused by Fusarium species.[6][7]

  • Corn: Seed decay and seedling blight caused by various fungal pathogens.[8][9]

The application of this compound as a seed treatment offers a targeted and efficient method of disease control, reducing the need for broad-acre foliar applications early in the season and minimizing environmental exposure.

Quantitative Data Summary

The following tables summarize the efficacy of this compound-containing seed treatments from various studies. Efficacy is presented as the percentage of disease control, or the effect on plant growth parameters and yield compared to an untreated control.

Table 1: Efficacy of this compound Seed Treatment on Soybean Disease Control and Plant Growth

Target PathogenParameterThis compound Treatment EfficacyUntreated ControlReference
Rhizoctonia solaniSeedling Emergence (%)85.0%60.0%[4]
Rhizoctonia solaniPre-emergence Damping-off (%)10.0%30.0%[4]
Rhizoctonia solaniPost-emergence Damping-off (%)5.0%10.0%[4]
Rhizoctonia solaniDisease Index (Severity)15.045.0[4]
Phytophthora sojaeDisease Severity Reduction (%)60.7%N/A[5]
General VigorRoot Length (cm)12.510.2[5]
General VigorShoot Length (cm)15.813.5[5]

Table 2: Efficacy of this compound Seed Treatment on Wheat and Corn Performance

CropTarget Pathogen/ParameterThis compound Treatment PerformanceUntreated ControlReference
WheatFusarium spp. (seed-borne)Increased Plant EmergenceBaseline[6]
WheatFusarium spp. (seed-borne)Increased Number of Spikes/m²Baseline[6]
WheatFusarium spp. (seed-borne)Increased YieldBaseline[6]
CornSeedling Emergence (plants/A)32,095 - 34,75033,200[10]
CornYield (lb/A)192.3 - 194.7194.1[10]
CornGrain Yield Increase (%)5%Baseline[11][12]

Experimental Protocols

Protocol 1: Evaluation of this compound Seed Treatment Efficacy Against Rhizoctonia solani in a Controlled Environment

Objective: To assess the efficacy of this compound seed treatment in protecting soybean seedlings from damping-off caused by Rhizoctonia solani under greenhouse conditions.

Materials:

  • Soybean seeds (susceptible variety)

  • This compound-based seed treatment formulation

  • Rhizoctonia solani inoculum (e.g., colonized oat or barley grains)

  • Sterilized soil mix (e.g., sand, peat, and loam in a 2:1:1 ratio)

  • Plastic pots or trays

  • Greenhouse or growth chamber with controlled temperature and light

  • Deionized water

Methodology:

  • Inoculum Preparation: Culture Rhizoctonia solani on a suitable medium (e.g., potato dextrose agar) and use it to inoculate sterilized grains. Incubate until the grains are fully colonized.

  • Soil Infestation: Mix the R. solani inoculum with the sterilized soil mix at a predetermined ratio to achieve a consistent disease pressure.

  • Seed Treatment: Apply the this compound formulation to the soybean seeds at the manufacturer's recommended rate. Ensure even coverage. A batch-type seed treater can be used for this purpose. Prepare an untreated control group of seeds.

  • Planting: Fill pots or trays with the infested soil. Plant a predetermined number of treated and untreated seeds in separate, labeled pots. Include a non-infested control group for comparison of seedling vigor.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled conditions (e.g., 20-25°C, 12-hour photoperiod). Water as needed to maintain adequate soil moisture.

  • Data Collection:

    • Emergence: Count the number of emerged seedlings daily for 14-21 days.

    • Damping-off: Record the number of seedlings exhibiting pre- and post-emergence damping-off symptoms.

    • Disease Severity: At the end of the experiment, carefully remove the seedlings and rate the severity of root rot on a scale (e.g., 0-5, where 0 = no symptoms and 5 = severe rot).

    • Plant Growth: Measure seedling height, root length, and fresh/dry weight.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the treatment effects.

Protocol 2: Field Trial for Assessing the Impact of this compound Seed Treatment on Crop Performance

Objective: To evaluate the effect of this compound seed treatment on the emergence, early-season disease control, and yield of a selected crop (e.g., wheat) under field conditions.

Materials:

  • Certified wheat seed

  • This compound-based seed treatment formulation

  • Commercial seed treating equipment

  • Field plot planter

  • Standard agronomic inputs (fertilizers, herbicides, etc.)

  • Data collection tools (quadrats, measuring tapes, harvest equipment)

Methodology:

  • Site Selection: Choose a field with a history of early-season diseases relevant to the crop.

  • Experimental Design: Use a randomized complete block design with a minimum of four replications. Plot sizes should be sufficient to minimize edge effects (e.g., 1.5m x 6m).

  • Treatments:

    • Untreated control

    • This compound seed treatment at the recommended rate

  • Seed Treatment and Planting: Treat the seed using calibrated commercial equipment. Plant the treated and untreated seeds at the recommended seeding rate for the region and variety.

  • Crop Management: Manage all plots according to standard local agronomic practices for the crop, ensuring that the only variable is the seed treatment.

  • Data Collection:

    • Emergence: Conduct stand counts at a specific time after planting (e.g., 21 days) by counting the number of plants in a defined area (e.g., 1 meter of a central row) within each plot.

    • Early-Season Disease Assessment: At an appropriate growth stage, visually assess the incidence and severity of target diseases.

    • Vigor Assessment: Visually rate the overall plant vigor and canopy closure.

    • Yield: Harvest the plots at maturity using a plot combine and determine the grain yield, adjusting for moisture content.

    • Grain Quality: Analyze grain samples for relevant quality parameters (e.g., test weight, protein content).

  • Statistical Analysis: Analyze the collected data using analysis of variance (ANOVA) to determine the effect of the seed treatment on each parameter.

Visualizations

Signaling_Pathway cluster_fungus Fungal Pathogen cluster_plant Plant Cell Mitochondrion Mitochondrion Complex_III Complex III (Cytochrome bc1) ATP_Production ATP Production Complex_III->ATP_Production Blocks Electron Transport Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth Leads to Inhibition Plant_Mitochondrion Mitochondrion ROS_Production Altered ROS Production Plant_Mitochondrion->ROS_Production Modulates Hormonal_Signaling Hormonal Signaling (e.g., Ethylene, ABA) ROS_Production->Hormonal_Signaling Influences Defense_Gene_Expression Defense Gene Expression Hormonal_Signaling->Defense_Gene_Expression Regulates Growth_Regulation Growth Regulation (Greening Effect) Hormonal_Signaling->Growth_Regulation Regulates Stress_Tolerance Enhanced Stress Tolerance Defense_Gene_Expression->Stress_Tolerance Contributes to This compound This compound This compound->Complex_III Inhibits This compound->Plant_Mitochondrion Interacts with

Caption: Proposed signaling pathway of this compound in fungal pathogens and plants.

Experimental_Workflow cluster_greenhouse Controlled Environment Study cluster_field Field Trial GH_Prep Inoculum & Soil Prep GH_Treat Seed Treatment GH_Prep->GH_Treat GH_Plant Planting GH_Treat->GH_Plant GH_Incubate Incubation GH_Plant->GH_Incubate GH_Data Data Collection (Emergence, Disease, Vigor) GH_Incubate->GH_Data GH_Analysis Statistical Analysis GH_Data->GH_Analysis F_Design Experimental Design (Randomized Blocks) F_Treat Seed Treatment F_Design->F_Treat F_Plant Planting F_Treat->F_Plant F_Manage Crop Management F_Plant->F_Manage F_Data Data Collection (Emergence, Disease, Yield) F_Manage->F_Data F_Analysis Statistical Analysis F_Data->F_Analysis

Caption: General experimental workflows for evaluating this compound seed treatment efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Pyrametostrobin Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Pyrametostrobin resistance mechanisms in fungal populations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound?

A1: The primary mechanism of resistance to this compound, a Quinone outside Inhibitor (QoI) fungicide, is the alteration of the target site, the cytochrome b (Cyt b) protein, which is a component of the mitochondrial respiratory chain's complex III. This alteration is most commonly caused by point mutations in the Cyt b gene.

Q2: Which specific mutations in the Cyt b gene are associated with this compound resistance?

A2: Three main amino acid substitutions in the Cyt b protein are known to confer resistance to QoI fungicides:

  • G143A/S: A change from glycine (B1666218) (G) to alanine (B10760859) (A) or serine (S) at codon 143. This mutation generally confers a high level of resistance.

  • F129L: A substitution of phenylalanine (F) with leucine (B10760876) (L) at codon 129, typically resulting in a moderate level of resistance.

  • G137R: A change from glycine (G) to arginine (R) at codon 137, which is a less common mutation and also confers moderate resistance.[1]

Q3: How frequent are these different mutations in fungal populations?

A3: The frequency of these mutations can vary significantly depending on the fungal species, geographic location, and fungicide application history. The G143A mutation is the most frequently reported and is responsible for high-level resistance in a wide range of plant pathogens.[1] The F129L mutation has been detected in several pathogens, including Phakopsora pachyrhizi (soybean rust), and can occur at high frequencies in some populations.[2][3] The G137R mutation is considered rare and has been found at very low frequencies in pathogens like Pyrenophora tritici-repentis.[1]

Q4: Are there other mechanisms of resistance to this compound besides target site mutation?

A4: Yes, other mechanisms can contribute to this compound resistance, although they are generally considered secondary to target site mutations. These include:

  • Efflux Pumps: Overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.

  • Alternative Oxidase (AOX) Pathway: Activation of the AOX pathway provides an alternative route for electron transport in the mitochondria, bypassing the QoI-inhibited complex III. This allows the fungus to continue producing some ATP, albeit less efficiently, in the presence of the fungicide.

  • Metabolic Detoxification: Fungal enzymes may metabolize and detoxify the fungicide, rendering it inactive.

Q5: I am not detecting any of the common Cyt b mutations in my this compound-resistant isolates. What could be the reason?

A5: If you have confirmed this compound resistance through sensitivity assays but do not detect the G143A, F129L, or G137R mutations, consider the following possibilities:

  • Novel Mutations: There may be novel, uncharacterized mutations in the Cyt b gene that confer resistance. Sequencing the entire Cyt b gene may be necessary.

  • Alternative Resistance Mechanisms: The resistance in your isolates may be due to one of the alternative mechanisms described in Q4 (efflux pumps, AOX pathway, or metabolic detoxification). You will need to perform specific assays to investigate these possibilities.

  • Introns in the Cyt b gene: Some fungal species have an intron located immediately after codon 143. In these cases, a G143A mutation can be lethal as it disrupts the splicing of the intron. In such fungi, other resistance mechanisms, like the F129L mutation, are more likely to be selected.[2]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments to investigate this compound resistance.

Fungicide Sensitivity Assay (EC50 Determination)

This protocol determines the concentration of this compound required to inhibit fungal growth by 50% (Effective Concentration 50, or EC50).

Experimental Protocol: Agar (B569324) Dilution Method

  • Prepare Fungicide Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Fungicide-Amended Media: Autoclave your desired fungal growth medium (e.g., Potato Dextrose Agar - PDA). Allow it to cool to approximately 50-55°C. Add the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not exceed a level that inhibits fungal growth (typically <1% v/v). Pour the amended agar into Petri dishes.

  • Inoculation: From the edge of an actively growing colony of the fungal isolate to be tested, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer. Place the plug, mycelium-side down, onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at a time point when the colony on the control plate has reached a significant portion of the plate's diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use a statistical software package to perform a probit or log-logistic regression analysis to determine the EC50 value.

Troubleshooting:

  • No fungal growth on control plates: Check the viability of your fungal culture and the quality of your growth medium.

  • High variability between replicates: Ensure consistent inoculum size and placement. Mix the fungicide thoroughly into the agar before pouring plates.

  • Precipitation of fungicide in the media: Prepare fresh stock solutions and ensure the agar has cooled sufficiently before adding the fungicide.

Molecular Detection of Cyt b Gene Mutations

These protocols are for identifying the key mutations in the Cyt b gene associated with resistance.

Experimental Protocol: PCR Amplification and Sequencing

  • DNA Extraction: Extract high-quality genomic DNA from the fungal isolates.

  • PCR Amplification: Amplify a fragment of the Cyt b gene containing the codons of interest (129, 137, and 143) using appropriate primers. An example of a primer pair that has been used for various fungi is RSCBF1 and RSCBR2.[4]

    • PCR Reaction Mix (example):

      • 5x PCR Buffer: 10 µL

      • dNTPs (10 mM): 1 µL

      • Forward Primer (10 µM): 1 µL

      • Reverse Primer (10 µM): 1 µL

      • Taq DNA Polymerase: 0.5 µL

      • Template DNA (50 ng/µL): 1 µL

      • Nuclease-free water: to 50 µL

    • PCR Cycling Conditions (example):

      • Initial Denaturation: 95°C for 5 min

      • 35 Cycles:

        • Denaturation: 94°C for 30 s

        • Annealing: 55-60°C for 30 s (optimize for your primers)

        • Extension: 72°C for 1 min

      • Final Extension: 72°C for 10 min

  • Gel Electrophoresis: Verify the successful amplification of the correct size fragment by running the PCR product on an agarose (B213101) gel.

  • PCR Product Purification and Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with a known sensitive (wild-type) Cyt b gene sequence to identify any mutations at codons 129, 137, and 143.

Experimental Protocol: Allele-Specific PCR (AS-PCR)

This method allows for the rapid detection of a specific known mutation (e.g., G143A).

  • Design Allele-Specific Primers: Design two forward primers: one that specifically anneals to the wild-type allele and another that specifically anneals to the mutant allele. These primers usually have a mismatch at the 3' end that corresponds to the SNP. A common reverse primer is used with both.

  • PCR Reactions: Set up two separate PCR reactions for each isolate: one with the wild-type specific forward primer and the reverse primer, and another with the mutant-specific forward primer and the reverse primer.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band in the wild-type specific reaction indicates the presence of the sensitive allele. A band in the mutant-specific reaction indicates the presence of the resistant allele.

Troubleshooting:

  • No PCR product: Optimize PCR conditions (annealing temperature, MgCl₂ concentration). Check DNA quality and quantity.

  • Non-specific PCR products: Increase the annealing temperature. Design new, more specific primers.

  • False positives/negatives in AS-PCR: Optimize the annealing temperature to ensure specific primer binding. Redesign primers with additional mismatches near the 3' end to increase specificity.

Efflux Pump Activity Assay

This protocol provides a method to assess the activity of efflux pumps as a potential resistance mechanism.

Experimental Protocol: Rhodamine 6G Efflux Assay

  • Prepare Fungal Cell Suspension: Grow the fungal isolates in a suitable liquid medium to the mid-log phase. Harvest the cells by centrifugation and wash them with a buffer (e.g., PBS).

  • Dye Loading: Resuspend the cells in a buffer containing a sub-lethal concentration of Rhodamine 6G (a fluorescent substrate of many efflux pumps) and a metabolic inhibitor (e.g., 2-deoxy-D-glucose) to deplete intracellular ATP and allow the dye to accumulate. Incubate for a set period (e.g., 1-2 hours).

  • Wash and Resuspend: Pellet the cells to remove the extracellular dye and resuspend them in a fresh buffer without the dye or inhibitor.

  • Initiate Efflux: Add a carbon source (e.g., glucose) to energize the cells and initiate efflux.

  • Measure Fluorescence: Immediately begin measuring the fluorescence of the supernatant over time using a fluorometer. An increase in fluorescence in the supernatant indicates the efflux of Rhodamine 6G from the cells.

  • Data Analysis: Compare the rate of efflux between resistant and sensitive isolates. A higher rate of efflux in resistant isolates suggests the involvement of efflux pumps in the resistance phenotype.

Troubleshooting:

  • Low fluorescence signal: Increase the loading concentration of Rhodamine 6G or the incubation time. Ensure the fluorometer is set to the correct excitation and emission wavelengths for Rhodamine 6G.

  • High background fluorescence: Ensure thorough washing of the cells after the loading step to remove all extracellular dye.

  • No difference between resistant and sensitive isolates: The specific efflux pumps in your isolates may not recognize Rhodamine 6G as a substrate. Consider testing other fluorescent substrates.

Alternative Oxidase (AOX) Pathway Activity Assay

This protocol assesses the contribution of the AOX pathway to this compound resistance.

Experimental Protocol: Measuring Cyanide-Resistant Respiration

  • Prepare Fungal Mitochondria (Optional but Recommended): For more precise measurements, isolate mitochondria from your fungal isolates.

  • Oxygen Consumption Measurement: Use a Clark-type oxygen electrode to measure the rate of oxygen consumption in a suspension of fungal cells or isolated mitochondria.

  • Substrate Addition: Add a respiratory substrate (e.g., succinate (B1194679) or NADH) to initiate respiration.

  • Inhibition of the Cytochrome Pathway: Add an inhibitor of complex IV of the cytochrome pathway, such as potassium cyanide (KCN), to block the main respiratory route.

  • Measure AOX Activity: The remaining oxygen consumption after the addition of KCN is attributed to the activity of the AOX pathway.

  • Inhibition of the AOX Pathway: Add a specific inhibitor of the AOX pathway, such as salicylhydroxamic acid (SHAM), to confirm that the cyanide-resistant respiration is indeed due to AOX. A decrease in oxygen consumption after adding SHAM confirms AOX activity.

  • Data Analysis: Compare the rates of cyanide-resistant respiration between this compound-resistant and -sensitive isolates. Higher AOX activity in resistant isolates suggests its involvement in the resistance mechanism.

Troubleshooting:

  • No oxygen consumption: Ensure the viability of your fungal cells or the integrity of your isolated mitochondria. Check that the substrate is being utilized.

  • No inhibition by KCN: The concentration of KCN may be too low, or the cytochrome pathway may not be the primary respiratory pathway under your experimental conditions.

  • No inhibition by SHAM: The concentration of SHAM may be insufficient, or another cyanide-resistant respiratory pathway may be present.

Quantitative Data Summary

Table 1: EC50 Values of this compound against Sensitive and Resistant Fungal Isolates

Fungal SpeciesResistance PhenotypeEC50 (µg/mL)Reference
Botrytis cinereaSensitive (baseline)0.033[5][6]
Botrytis cinereaResistant (with G143A)> 100[7]
Venturia inaequalisSensitive0.084 - 0.438[8]
Venturia inaequalisResistant> 2.026[8]

Table 2: Frequency of Cyt b Gene Mutations in this compound-Resistant Fungal Populations

Fungal SpeciesMutationFrequencyGeographic Region/HostReference
Botrytis cinereaG143AHigh in strawberry populationsGreece[9]
Phakopsora pachyrhiziF129LHigh frequencyNot specified[2][3]
Pyrenophora teresF129LHigh frequencyUK and other European countries[10]

Visualizations

Resistance_Mechanisms cluster_fungus Fungal Cell cluster_mito Mitochondrial Respiration cluster_resistance Resistance Mechanisms Pyrametostrobin_in This compound Efflux_Pump Efflux Pump (ABC/MFS) Pyrametostrobin_in->Efflux_Pump Pumped out Complex_III Complex III (Cytochrome bc1) Pyrametostrobin_in->Complex_III Inhibits Mitochondrion Mitochondrion AOX Alternative Oxidase (AOX) Complex_III->AOX Bypass ATP_Production ATP Production Complex_III->ATP_Production Electron Transport AOX->ATP_Production Reduced ATP Target_Mutation Target Site Mutation (G143A, F129L, G137R) Target_Mutation->Complex_III Alters target site Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increases activity AOX_Upregulation AOX Pathway Upregulation AOX_Upregulation->AOX Increases activity

Caption: Overview of this compound resistance mechanisms in fungi.

EC50_Workflow Start Start Prepare_Media Prepare Fungicide- Amended Agar Plates Start->Prepare_Media Inoculate Inoculate with Fungal Plugs Prepare_Media->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Analyze Probit/Log-Logistic Regression Analysis Calculate->Analyze End Determine EC50 Analyze->End

Caption: Experimental workflow for EC50 determination by agar dilution.

CytB_Mutation_Detection Start Start DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR PCR Amplification of Cyt b gene DNA_Extraction->PCR Gel Agarose Gel Electrophoresis PCR->Gel Purify_Sequence Purify PCR Product & Sequence Gel->Purify_Sequence Analyze Sequence Alignment & Analysis Purify_Sequence->Analyze End Identify Mutations Analyze->End

Caption: Workflow for detecting Cyt b mutations by sequencing.

References

Technical Support Center: Point Mutations in the Cytochrome b Gene and Pyrametostrobin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding point mutations in the cytochrome b (cyt b) gene that confer resistance to Pyrametostrobin, a quinone outside inhibitor (QoI) fungicide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does resistance develop?

This compound is a quinone outside inhibitor (QoI) fungicide that targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[1][2] It binds to the Qo site of cytochrome b, blocking electron transfer and thereby inhibiting ATP synthesis, which is essential for fungal cellular processes.[1][3][4]

Resistance to this compound and other QoI fungicides primarily arises from specific point mutations in the mitochondrial cytochrome b gene (cyt b).[1][3][5] These mutations alter the amino acid sequence of the cytochrome b protein, reducing the binding affinity of the fungicide to its target site.[6]

Q2: Which are the most common point mutations in the cyt b gene conferring resistance to this compound?

Three main point mutations in the cyt b gene are widely recognized for conferring resistance to QoI fungicides:

  • G143A: A substitution of glycine (B1666218) (G) by alanine (B10760859) (A) at codon 143. This is the most frequent and significant mutation, often leading to high levels of resistance.[7][8][9][10]

  • F129L: A substitution of phenylalanine (F) by leucine (B10760876) (L) at codon 129. This mutation generally confers a lower to moderate level of resistance.[7][8][11][12][13]

  • G137R: A substitution of glycine (G) by arginine (R) at codon 137. This mutation is less common but also results in reduced sensitivity to QoI fungicides.[7][8]

Q3: How do the different mutations affect the level of resistance to this compound?

The level of resistance, often quantified by the Resistance Factor (RF), varies depending on the specific mutation:

  • G143A: Typically results in a high RF, often greater than 100, leading to a complete loss of fungicide efficacy in the field.[7][8]

  • F129L and G137R: Usually result in a low to moderate RF, generally in the range of 5 to 50.[7] Fungi with these mutations may still be controlled with higher application rates of the fungicide.[7]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting experiments related to this compound resistance.

Issue 1: Reduced or complete loss of this compound efficacy in experiments.

Question: My fungal isolates are showing unexpected resistance to this compound. How can I determine if this is due to a target-site mutation in the cyt b gene?

Answer: A systematic approach involving both phenotypic and genotypic analysis is recommended.

Workflow for Investigating this compound Resistance

Troubleshooting Workflow for this compound Resistance cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis pheno_start Observe Reduced Efficacy pheno_assay Perform Fungicide Sensitivity Assay (EC50 Determination) pheno_start->pheno_assay pheno_result Confirm Resistance Phenotype (Increased EC50) pheno_assay->pheno_result geno_dna Extract Fungal Genomic DNA pheno_result->geno_dna Proceed if Resistant geno_pcr PCR Amplify Cytochrome b Gene Fragment geno_dna->geno_pcr geno_detect Mutation Detection geno_pcr->geno_detect geno_seq DNA Sequencing geno_detect->geno_seq Gold Standard geno_as_pcr Allele-Specific PCR geno_detect->geno_as_pcr Rapid Screening geno_pcr_rflp PCR-RFLP geno_detect->geno_pcr_rflp Cost-Effective geno_result Identify Specific Point Mutation (e.g., G143A, F129L) geno_seq->geno_result geno_as_pcr->geno_result geno_pcr_rflp->geno_result

Caption: Troubleshooting workflow for investigating this compound resistance.

Step 1: Confirm Resistance Phenotype with a Fungicide Sensitivity Assay.

  • Objective: To quantitatively measure the level of resistance by determining the Effective Concentration 50% (EC50).

  • Procedure: A detailed protocol for an in-vitro mycelial growth inhibition assay is provided in the "Experimental Protocols" section.

  • Interpretation: A significant increase in the EC50 value of the test isolate compared to a known sensitive (wild-type) isolate confirms phenotypic resistance.

Step 2: Investigate the Genotype through Molecular Analysis.

  • Objective: To identify the presence of known resistance-conferring mutations in the cyt b gene.

  • Procedures:

    • Fungal DNA Extraction: Isolate high-quality genomic DNA from your fungal cultures. A standard protocol is available in the "Experimental Protocols" section.

    • PCR Amplification of the cyt b gene: Amplify the region of the cyt b gene known to harbor resistance mutations. A general PCR protocol is provided below.

    • Mutation Detection: Several methods can be employed:

      • DNA Sequencing: The gold standard for identifying known and novel mutations.

      • Allele-Specific PCR (AS-PCR): A rapid and sensitive method for detecting specific known mutations.

      • PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): A cost-effective method for screening for specific mutations that alter a restriction enzyme site.

  • Interpretation: The presence of a G143A, F129L, or G137R mutation provides a genetic basis for the observed resistance.

Issue 2: Failure to Amplify the Cytochrome b Gene Fragment via PCR.

Question: I am not getting a PCR product when trying to amplify the cyt b gene. What could be the problem?

Answer: PCR failure can be due to several factors. Follow this troubleshooting guide to identify the issue.

Logical Flow for PCR Troubleshooting

PCR Troubleshooting Flowchart start No PCR Product check_dna Check DNA Quality & Quantity start->check_dna check_primers Verify Primer Design & Integrity check_dna->check_primers DNA OK solution_dna Re-extract DNA or Purify Sample check_dna->solution_dna Poor Quality check_reagents Assess PCR Reagents check_primers->check_reagents Primers OK solution_primers Redesign Primers or Order New Stock check_primers->solution_primers Issue Found check_program Review PCR Cycling Parameters check_reagents->check_program Reagents OK solution_reagents Use Fresh Reagents & Positive Control check_reagents->solution_reagents Issue Found solution_program Optimize Annealing Temperature & Extension Time check_program->solution_program Suboptimal success Successful Amplification check_program->success Optimized solution_dna->start solution_primers->start solution_reagents->start solution_program->start

Caption: A logical flowchart for troubleshooting failed PCR amplification.

Potential Cause Troubleshooting Step
Poor DNA Quality or Quantity - Quantify DNA using a spectrophotometer (e.g., NanoDrop) and assess purity (A260/A280 ratio should be ~1.8).- Run an aliquot on an agarose (B213101) gel to check for integrity (a high molecular weight band should be visible).- If DNA is degraded or contains inhibitors, re-extract or purify the sample.
Primer Issues - Verify primer sequences for accuracy.- Check for primer degradation by running on a denaturing polyacrylamide gel.- Ensure primers are specific to the target fungal species and the cyt b gene.
PCR Reagent Problems - Use a positive control (a DNA sample that has previously amplified successfully) to ensure the master mix, polymerase, and dNTPs are active.- Aliquot reagents to avoid multiple freeze-thaw cycles.
Incorrect PCR Cycling Parameters - Annealing Temperature: Optimize using a gradient PCR. A temperature that is too high will prevent primer binding, while one that is too low can lead to non-specific products.- Extension Time: Ensure sufficient time for the polymerase to synthesize the entire amplicon, especially for longer fragments.- Denaturation: Inadequate denaturation (temperature too low or time too short) will prevent the DNA template from separating.

Data Presentation

Table 1: Point Mutations in the Cytochrome b Gene and their Impact on Fungicide Sensitivity

MutationAmino Acid ChangeFungicide ClassResistance LevelResistance Factor (RF) RangeReference Fungi
G143A Glycine -> AlanineQoIHigh>100Pyricularia grisea, Colletotrichum spp., Botrytis cinerea[1][4][5][8][9][10]
F129L Phenylalanine -> LeucineQoILow to Moderate5 - 50Alternaria solani, Pyrenophora teres, Colletotrichum acutatum[7][11][12][13]
G137R Glycine -> ArginineQoILow to Moderate5 - 15Pyrenophora tritici-repentis[7][8]
G143S Glycine -> SerineQoIHighNot specifiedFusarium pseudograminearum[6]

Table 2: Example EC50 Values for this compound Against Fungal Isolates with Different cyt b Genotypes

Fungal SpeciesGenotypeEC50 (µg/mL)Reference
Corynespora cassiicolaG143A1.67 - 8.82[10]
Fusarium pseudograminearumWild-type0.022 - 0.172[14]
Colletotrichum siamenseWild-type1.192 - 2.068[2]
Colletotrichum siamenseG143A18.159 - 23.797[2]
Colletotrichum acutatumF129L1.2 - 2.5[8][15]

Note: EC50 values can vary depending on the fungal species, isolate, and specific experimental conditions.

Experimental Protocols

Protocol 1: Fungal Genomic DNA Extraction (CTAB Method)

  • Harvest Mycelia: Scrape approximately 100 mg of fresh mycelia from a pure fungal culture grown on solid media or harvest from a liquid culture by filtration.

  • Cell Lysis:

    • Grind the mycelia to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Transfer the powder to a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-warmed (65°C) CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP).

    • Add 2 µL of β-mercaptoethanol and mix by inversion.

    • Incubate at 65°C for 60 minutes with occasional mixing.

  • Purification:

    • Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).

    • Mix vigorously for 2 minutes and then centrifuge at 12,000 x g for 15 minutes.

    • Carefully transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 0.7 volumes of cold isopropanol (B130326) and mix gently by inversion.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

  • Washing and Resuspension:

    • Discard the supernatant and wash the pellet with 1 mL of 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes.

    • Air dry the pellet for 10-15 minutes and resuspend in 50-100 µL of sterile nuclease-free water or TE buffer.

  • Quantification: Determine the DNA concentration and purity.

Protocol 2: PCR Amplification of the Cytochrome b Gene Fragment

  • Prepare PCR Reaction Mix: For a 25 µL reaction, combine the following:

    • 5 µL of 5x PCR Buffer

    • 0.5 µL of 10 mM dNTPs

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • 0.25 µL of Taq DNA Polymerase (5 U/µL)

    • 1-2 µL of template DNA (20-50 ng)

    • Nuclease-free water to 25 µL

    • Note: Primer sequences will be specific to the fungal species of interest and the target region of the cyt b gene.

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

  • Visualize PCR Product: Run 5 µL of the PCR product on a 1.5% agarose gel stained with a DNA-safe stain to confirm the presence of an amplicon of the expected size.

Protocol 3: In-vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

  • Prepare Fungicide Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Fungicide-Amended Media:

    • Autoclave Potato Dextrose Agar (PDA) and cool to 50-55°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

    • Ensure the final solvent concentration is constant across all plates, including the control (e.g., 0.1% DMSO).

    • Pour the amended PDA into sterile petri dishes.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection:

    • When the fungal growth in the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter of all plates in two perpendicular directions.

    • Calculate the average diameter for each concentration.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Use probit analysis or non-linear regression to determine the EC50 value.[16]

References

Technical Support Center: Managing Pyrametostrobin Fungicide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing fungicide resistance to Pyrametostrobin.

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound in Controlled Experiments

  • Question: We are observing a gradual or sudden loss of this compound efficacy in our in vitro or greenhouse experiments. What are the potential causes and how can we troubleshoot this?

  • Answer: A decrease in efficacy is a primary indicator of potential resistance development. The following steps can help diagnose and address the issue:

    • Confirm Fungicide Integrity: Ensure the this compound stock solution is correctly prepared, stored, and has not expired.

    • Isolate and Culture the Fungus: Isolate the fungal pathogen from the experimental system showing reduced sensitivity.

    • Determine EC50 Values: Conduct a dose-response assay to determine the 50% effective concentration (EC50) of this compound for the isolated strain. Compare this value to the EC50 of a known sensitive (wild-type) strain. A significant increase in the EC50 value suggests resistance.

    • Molecular Analysis: If resistance is suspected, perform molecular assays to identify known resistance mutations. For this compound, a member of the Quinone outside Inhibitor (QoI) group, the most common resistance mechanism is a point mutation in the cytochrome b gene.[1][2][3] The G143A mutation is a frequent cause of high-level resistance.[3]

    • Alternative Modes of Action: Test fungicides with different modes of action (MoA) to determine if cross-resistance is present.

Issue 2: Interpreting Molecular Resistance Assay Results

  • Question: We have performed a PCR-RFLP analysis on the cytochrome b gene of our fungal isolate and are unsure how to interpret the results. What do the different banding patterns signify?

  • Answer: PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism) is a technique used to identify specific genetic mutations. In the context of this compound resistance, it is often used to detect the G143A mutation.[1]

    • Principle: The G143A mutation can create or abolish a restriction site for a specific enzyme. When the PCR-amplified cytochrome b gene fragment is digested with this enzyme, different banding patterns will be observed for resistant and sensitive isolates.

    • Expected Results:

      • Sensitive (Wild-Type): A specific banding pattern will be observed after digestion.

      • Resistant (e.g., G143A): A different banding pattern will be present due to the mutation affecting the restriction site.

    • Troubleshooting: If the results are ambiguous, sequence the PCR product to confirm the presence or absence of the mutation.[1]

Frequently Asked Questions (FAQs)

  • What is the mode of action of this compound? this compound is a strobilurin fungicide that belongs to the Quinone outside Inhibitors (QoIs) group (FRAC Group 11).[4][5] It inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[3][4][6] This blockage disrupts the production of ATP, leading to the cessation of fungal growth and, ultimately, cell death.[4][5]

  • What are the primary mechanisms of resistance to this compound? The most common mechanism of resistance to this compound and other QoI fungicides is an alteration of the target site.[7] This is typically due to a single point mutation in the cytochrome b gene.[2][3] The G143A amino acid substitution is a well-documented mutation that confers a high level of resistance.[3] Other less common mechanisms include detoxification of the fungicide by the fungus and the removal of the fungicide from the fungal cell via efflux pumps.[7]

  • What are the best practices for preventing the development of this compound resistance in a research setting? The core principle of resistance management is to minimize the selection pressure exerted by the fungicide.[8] This can be achieved through the following strategies:

    • Rotation of Fungicides: Alternate the use of this compound with fungicides that have different modes of action.[9][10] This prevents the repeated selection for resistance to a single MoA.

    • Mixtures: In some applications, using a tank-mix of this compound with a fungicide from a different FRAC group can be effective.[9][10]

    • Limiting Applications: Use this compound only when necessary and adhere to recommended application rates.[9]

    • Integrated Pest Management (IPM): Combine chemical control with non-chemical methods such as using resistant cultivars and maintaining sterile experimental conditions to reduce the overall pathogen population.[8][9]

  • How can I monitor for the emergence of this compound resistance in my fungal populations? Regular monitoring is crucial for the early detection of resistance.[9] This can be done through:

    • Bioassays: Periodically determine the EC50 values of your fungal isolates to this compound. A significant and consistent increase in the EC50 over time is a strong indicator of resistance development.

    • Molecular Diagnostics: Utilize techniques like PCR-RFLP or allele-specific PCR to screen for known resistance mutations, such as G143A in the cytochrome b gene.[1][11] DNA sequencing can also be used for confirmation.[1]

Quantitative Data

Table 1: Example EC50 Values for this compound against Sensitive and Resistant Fungal Strains

Fungal SpeciesStrain TypeEC50 (µg/mL)Fold Resistance
Sclerotium rolfsiiSensitive (Baseline)0.0291 - 1.0871-
Colletotrichum siamenseSensitive< 1-
Colletotrichum siamenseResistant (G143A)> 100> 100

Note: EC50 values can vary significantly between fungal species and specific experimental conditions. The data presented are illustrative. Researchers should establish their own baseline sensitivity data.

Table 2: Efficacy of Different Fungicide Management Strategies

StrategyPathogen Control Efficacy (%)
Continuous this compound ApplicationHigh initial efficacy, potential for rapid decline
This compound in rotation with a DMI fungicide (FRAC Group 3)Sustained high efficacy
This compound tank-mixed with a multi-site fungicide (e.g., chlorothalonil)High and durable efficacy
Untreated ControlLow efficacy

Experimental Protocols

Protocol 1: Determination of EC50 using the Agar (B569324) Dilution Method

  • Preparation of Fungicide Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Preparation of Fungicide-Amended Media: Serially dilute the stock solution to create a range of desired concentrations. Add the appropriate volume of each dilution to molten potato dextrose agar (PDA) to achieve the final test concentrations. Also, prepare control plates with the solvent alone.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth on the control plate reaches the edge.

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Protocol 2: Molecular Detection of G143A Mutation using PCR-RFLP

  • DNA Extraction: Extract genomic DNA from the fungal isolate.

  • PCR Amplification: Amplify a fragment of the cytochrome b gene containing the 143rd codon using specific primers.

  • Restriction Digestion: Digest the PCR product with a restriction enzyme whose recognition site is altered by the G143A mutation (e.g., Fnu4HI).

  • Gel Electrophoresis: Separate the digested fragments on an agarose (B213101) gel.

  • Analysis: Visualize the banding patterns under UV light. The pattern will differ between the wild-type and the resistant (G143A) allele.

Visualizations

cluster_0 This compound Action cluster_1 Mitochondrial Electron Transport Chain cluster_2 Cellular Respiration This compound This compound Binds_Qo Binds to Qo site of Cytochrome bc1 Complex This compound->Binds_Qo Targets Complex_III Complex III (Cytochrome bc1) Binds_Qo->Complex_III Inhibits Electron Flow Complex_IV Complex IV Complex_III->Complex_IV Electron Flow ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Drives Fungal_Growth Fungal Growth & Spore Germination ATP_Production->Fungal_Growth Required for start Reduced Fungicide Efficacy Observed check_fungicide Confirm Fungicide Integrity (Preparation, Storage, Expiry) start->check_fungicide isolate_fungus Isolate and Culture Fungus check_fungicide->isolate_fungus ec50_assay Conduct Dose-Response Assay (EC50) isolate_fungus->ec50_assay compare_ec50 Compare EC50 to Sensitive Strain ec50_assay->compare_ec50 molecular_analysis Perform Molecular Analysis (e.g., PCR for G143A) compare_ec50->molecular_analysis EC50 Significantly Higher no_resistance No Significant Change: Investigate Other Factors compare_ec50->no_resistance No Significant Change resistance_confirmed Resistance Confirmed: Implement Management Strategy molecular_analysis->resistance_confirmed cluster_rotation Fungicide Rotation Strategy cluster_mixture Tank-Mix Strategy cluster_ipm Integrated Pest Management (IPM) A Application 1: This compound (FRAC 11) B Application 2: Fungicide B (e.g., FRAC 3 - DMI) A->B C Application 3: Fungicide C (e.g., FRAC 7 - SDHI) B->C C->A Mix Single Application: This compound (FRAC 11) + Multi-site Fungicide (e.g., FRAC M5) IPM_Elements Resistant Cultivars + Cultural Practices + Monitoring Management Overall Resistance Management Plan cluster_rotation cluster_rotation Management->cluster_rotation Component 1 cluster_mixture cluster_mixture Management->cluster_mixture Component 2 cluster_ipm cluster_ipm Management->cluster_ipm Component 3

References

Technical Support Center: Optimizing Pyrametostrobin Application Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the application of Pyrametostrobin for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a strobilurin fungicide that inhibits mitochondrial respiration in fungi.[1][2] Specifically, it blocks the electron transfer between cytochrome b and cytochrome c1 at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[2][3] This disruption of the mitochondrial respiratory chain prevents ATP synthesis, leading to the cessation of fungal growth and eventual cell death.[2]

Q2: What are the key factors influencing the efficacy of this compound?

A2: The efficacy of this compound is influenced by several factors:

  • Application Timing: Applying this compound before or in the very early stages of fungal infection is crucial for optimal performance, as it primarily inhibits spore germination.[4]

  • Application Rate: The concentration of the fungicide must be sufficient to inhibit the target pathogen. Dose-response studies are essential to determine the minimum effective concentration.[5]

  • Coverage: Thorough coverage of the plant or experimental surface is necessary to ensure the fungicide reaches the target pathogens.[6]

  • Environmental Conditions: Factors such as temperature, humidity, and light can affect the stability and activity of the fungicide.[7]

  • Pathogen Resistance: The development of resistance in fungal populations can significantly reduce the efficacy of this compound.[6][8]

Q3: How can the risk of fungicide resistance to this compound be managed in a research setting?

A3: Managing fungicide resistance is critical for the long-term effectiveness of this compound. Key strategies include:

  • Alternating Modes of Action: Avoid consecutive applications of fungicides from the same FRAC group (Group 11 for strobilurins). Rotate with fungicides that have different modes of action.[6][9]

  • Using Recommended Rates: Applying fungicides at rates lower than recommended can select for partially resistant individuals in the fungal population.[6]

  • Integrated Pest Management (IPM): Combine the use of fungicides with other control methods, such as resistant cultivars and sanitation, to reduce the selection pressure for resistance.[10]

  • Monitoring for Resistance: Regularly test the sensitivity of the target pathogen population to this compound to detect any shifts in resistance.

Data Presentation: Efficacy of Strobilurin Fungicides

Due to the limited availability of public, comparative efficacy data specifically for this compound, the following tables summarize data for the closely related and well-studied strobilurin fungicide, Pyraclostrobin. This information can serve as a valuable reference for designing experiments with this compound.

Table 1: Efficacy of Pyraclostrobin against Early Leaf Spot in Peanut

Application Rate (kg ai/ha)Application IntervalDisease Control (%)
0.082 weeks>95
0.112 weeks>95
0.162 weeks>95
0.222 weeks>95
0.083 weeksSimilar to standard fungicides at 2 weeks
0.143 weeksSimilar to standard fungicides at 2 weeks
0.144 weeksLess effective than 2-week intervals

Source: Adapted from a study on the impact of application rate and treatment interval on Pyraclostrobin efficacy.[11]

Table 2: In Vitro Efficacy of Pyraclostrobin against Colletotrichum scovillei

ParameterMean EC50 (mg/liter)
Mycelial Growth Inhibition0.349 - 0.542
Spore Germination Inhibition0.0475 - 0.0639

Source: Data from a study on the control of pepper anthracnose.[12][13]

Experimental Protocols

Protocol 1: Determining the Dose-Response Curve of this compound for a Fungal Pathogen in vitro

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound against a target fungal pathogen using an amended agar (B569324) medium assay.

Materials:

  • Pure this compound

  • Sterile distilled water

  • Appropriate solvent for this compound (e.g., acetone (B3395972) or DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Petri dishes (90 mm)

  • Fungal pathogen culture

  • Cork borer (5 mm diameter)

  • Incubator

  • Micropipettes and sterile tips

  • Spectrophotometer (optional, for spore suspension quantification)

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent.

  • Prepare Serial Dilutions: Create a series of dilutions from the stock solution to achieve the desired final concentrations in the agar medium.

  • Amend Agar Medium: While the PDA is molten (around 45-50°C), add the appropriate volume of each this compound dilution to individual flasks of PDA to achieve the final test concentrations. Also, prepare a control set with the solvent alone.

  • Pour Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Take a 5 mm mycelial plug from the growing edge of an actively growing culture of the target fungus using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each amended PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the fungal pathogen.

  • Data Collection:

    • After a set incubation period (e.g., 3-7 days, when the control colony has reached a significant size), measure the diameter of the fungal colony on each plate in two perpendicular directions.

    • Calculate the average diameter for each plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a suitable statistical software to perform a non-linear regression analysis and determine the EC50 value.[14]

Mandatory Visualizations

G cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_III Inhibits Qo site

Caption: Signaling pathway showing this compound's inhibition of Complex III.

G Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilutions Create Serial Dilutions Prepare_Stock->Serial_Dilutions Amend_Medium Amend Growth Medium Serial_Dilutions->Amend_Medium Inoculate Inoculate with Fungal Pathogen Amend_Medium->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure_Growth Measure Fungal Growth Incubate->Measure_Growth Analyze_Data Analyze Data (Calculate EC50) Measure_Growth->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining this compound's EC50 value.

G Problem Inconsistent or Unexpected Results? Check_Protocol Review Experimental Protocol for Errors Problem->Check_Protocol Check_Reagents Verify Reagent Concentration and Storage Problem->Check_Reagents Check_Equipment Calibrate and Check Equipment Functionality Problem->Check_Equipment Suspect_Resistance Investigate Potential Fungicide Resistance Problem->Suspect_Resistance Phytotoxicity Assess for Signs of Phytotoxicity Problem->Phytotoxicity Environmental_Factors Evaluate Environmental Conditions Problem->Environmental_Factors Solution Problem Identified and Resolved Check_Protocol->Solution Error Found No_Solution Consult with Senior Researcher Check_Protocol->No_Solution No Error Check_Reagents->Solution Issue Found Check_Reagents->No_Solution No Issue Check_Equipment->Solution Malfunction Found Check_Equipment->No_Solution No Malfunction Suspect_Resistance->Solution Resistance Confirmed Suspect_Resistance->No_Solution No Resistance Phytotoxicity->Solution Toxicity Observed Phytotoxicity->No_Solution No Toxicity Environmental_Factors->Solution Variable Identified Environmental_Factors->No_Solution No Variable

Caption: Troubleshooting workflow for this compound experiments.

Troubleshooting Guide

Q1: My experimental results with this compound are inconsistent. What should I check?

A1: Inconsistent results can arise from several sources. Systematically check the following:

  • Protocol Adherence: Ensure the experimental protocol is being followed precisely in every replication.

  • Reagent Preparation: Double-check calculations for stock solutions and serial dilutions. Ensure the this compound and any solvents are not expired and have been stored correctly.

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in concentration. Calibrate your micropipettes regularly.

  • Homogeneity of Inoculum: Ensure that the fungal inoculum (mycelial plugs or spore suspension) is uniform across all replicates.

  • Environmental Consistency: Verify that incubation conditions (temperature, humidity, light) are consistent for all experimental units.

Q2: I am observing signs of phytotoxicity in my host plant/cell line. How can I address this?

A2: Phytotoxicity can occur if the concentration of this compound or the solvent is too high.

  • Dose-Response for Host: Conduct a dose-response experiment on the host plant or cell line without the pathogen to determine the maximum non-toxic concentration.

  • Solvent Control: Ensure you have a solvent-only control to confirm that the phytotoxicity is not caused by the solvent itself.

  • Reduce Concentration: If phytotoxicity is observed at a concentration required for pathogen control, you may need to explore alternative application strategies or combination therapies.

Q3: I suspect the fungal pathogen I am working with has developed resistance to this compound. How can I confirm this?

A3: To confirm suspected resistance, you can perform the following:

  • Isolate and Test: Isolate the suspected resistant strain of the fungus from your experiment.

  • Compare EC50 Values: Conduct an in vitro dose-response assay (as described in Protocol 1) with the suspected resistant isolate and compare its EC50 value to that of a known sensitive (wild-type) isolate of the same fungus. A significant increase in the EC50 value for the test isolate is indicative of resistance.

  • Molecular Analysis: For a more definitive confirmation, you can sequence the cytochrome b gene of the resistant isolate to look for known mutations that confer resistance to QoI fungicides (e.g., G143A).[9]

Q4: The level of disease control is lower than expected, even at high concentrations of this compound. What could be the issue?

A4: If high concentrations are not providing effective control, consider the following possibilities:

  • Incorrect Disease Diagnosis: Ensure that the disease symptoms are indeed caused by a pathogen that is susceptible to this compound. Strobilurin fungicides are not effective against all fungal groups, such as Oomycetes.[1]

  • Poor Application Coverage: In whole-plant or in-field experiments, inadequate spray coverage can leave parts of the plant unprotected.

  • Environmental Degradation: this compound can be degraded by environmental factors like UV light. Consider the stability of the compound under your experimental conditions.

  • Established Resistance: The fungal population may have a high frequency of resistant individuals. In this case, an alternative fungicide with a different mode of action should be used.[8]

References

Impact of environmental factors on Pyrametostrobin stability and performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the impact of environmental factors on the stability and performance of Pyrametostrobin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the key factors affecting its stability in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. It is relatively stable in acidic to neutral conditions but degrades more rapidly under alkaline conditions and at higher temperatures.[1][2] Photolysis, or degradation due to light, is also a significant factor, especially under UV irradiation.[2][3]

Q2: I am observing variable performance of this compound in my soil experiments. What could be the cause?

A2: The performance and persistence of this compound in soil are affected by soil type, moisture content, temperature, and microbial activity.[4] Higher soil moisture and elevated temperatures can accelerate its degradation.[4][5] The presence of certain microorganisms can also lead to faster breakdown through biodegradation.[6]

Q3: What are the expected degradation products of this compound under different environmental conditions?

A3: Under photolytic conditions, major degradation products include 500M78, BF 500-13, 500M58, and BF 500-14.[1] In soil, metabolites are formed through processes like demethoxylation.[1] Hydrolysis primarily leads to the cleavage of the ester linkage.

Q4: How should I store my this compound stock solutions to ensure maximum stability?

A4: To maximize stability, stock solutions should be stored in a cool, dark place, ideally refrigerated. The pH of the solution should be maintained in the acidic to neutral range (pH 4-7).[1] Avoid exposure to direct sunlight or UV light sources.

Troubleshooting Guides

Issue 1: Inconsistent results in fungicidal activity assays.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Check pH of the medium: Ensure the pH of your experimental medium is between 4 and 7. This compound is more stable in this range.[1]

    • Control Temperature: Maintain a constant and controlled temperature during your experiments, as higher temperatures accelerate degradation.[7][8]

    • Minimize Light Exposure: Protect your experimental setup from direct light, especially UV light, to prevent photolysis.[2]

    • Prepare Fresh Solutions: Use freshly prepared this compound solutions for each experiment to avoid issues with long-term storage stability.

Issue 2: Rapid disappearance of this compound from soil samples.

  • Possible Cause: Accelerated degradation due to environmental factors in the soil.

  • Troubleshooting Steps:

    • Analyze Soil Properties: Characterize the pH, organic matter content, and microbial population of your soil. High microbial activity can increase the rate of biodegradation.[6]

    • Monitor Moisture and Temperature: Be aware that higher soil moisture and temperature will lead to faster degradation.[4][5] Consider conducting experiments under controlled environmental conditions if possible.

    • Sterilized vs. Non-Sterilized Soil: To determine the contribution of microbial degradation, compare the degradation rate in sterilized (e.g., autoclaved) versus non-sterilized soil. A significantly slower degradation in sterilized soil indicates a major role of microorganisms.

Quantitative Data Summary

The stability of this compound under various environmental conditions is summarized in the tables below.

Table 1: Effect of pH on the Hydrolysis Half-life of this compound in Aqueous Solution

pHTemperature (°C)Half-life (days)
425Stable
525Stable
725Stable
925Slow degradation
950Faster degradation

Data synthesized from FAO documents.[1]

Table 2: Effect of Light on the Half-life of this compound in Aqueous Solution (pH 5)

Light SourceTemperature (°C)Half-life (days)
Dark (Control)22 ± 1No degradation
Simulated Sunlight (Xenon lamp)22 ± 1Rapid degradation

Data synthesized from FAO documents.[1]

Table 3: Photolysis Half-life of this compound in Aqueous Solution

pHLight SourceHalf-life (hours)
5.0UV Light2.42
7.0UV Light1.47
9.0UV Light1.32
5.0Sunlight11.2
7.0Sunlight3.29
9.0Sunlight3.69

Data from a study on photolysis and hydrolysis.[2]

Table 4: Degradation Half-life (DT50) of this compound in Soil

Soil TypeTemperature (°C)DT50 (days)
Silt Clay Loam1025
Silt Clay Loam208
Loamy Soil1021
Loamy Soil205

Data from a study on rotenone (B1679576) degradation, included to show temperature effects on a pesticide in different soil types as a general reference.[5] Note: Specific DT50 values for this compound will vary with soil characteristics.

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate as a Function of pH (Adapted from OECD Guideline 111)

  • Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Spiking with this compound: Add a known concentration of this compound (e.g., from a stock solution in a water-miscible solvent) to each buffer solution in sterile, light-protected containers. The final concentration of the organic solvent should be minimal.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C and 50°C) in the dark.

  • Sampling: At appropriate time intervals, withdraw aliquots from each solution.

  • Analysis: Quantify the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: Plot the concentration of this compound against time and determine the degradation rate constant and the half-life for each pH and temperature condition.

Protocol 2: Assessment of this compound Photolysis in Aqueous Solution (Adapted from OECD Guideline 316)

  • Solution Preparation: Prepare a sterile aqueous solution of this compound of known concentration.

  • Irradiation: Place the solution in a quartz glass vessel and expose it to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[9]

  • Dark Control: Simultaneously, incubate an identical solution in the dark at the same temperature to serve as a control for non-photolytic degradation.

  • Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

  • Quantification: Analyze the concentration of this compound and its potential photoproducts using HPLC-MS/MS.

  • Calculation: Calculate the photolysis rate constant and half-life by correcting for any degradation observed in the dark control. The quantum yield can also be determined if the light intensity is measured.[1]

Visualizations

Pyrametostrobin_Degradation_Pathway cluster_products Degradation Products This compound This compound Photolysis Photolysis (Light) This compound->Photolysis Sunlight/UV Hydrolysis Hydrolysis (Water, pH) This compound->Hydrolysis Alkaline pH Biodegradation Biodegradation (Soil Microbes) This compound->Biodegradation Microbial Action Photoproducts Photoproducts (e.g., 500M78, BF 500-13) Photolysis->Photoproducts Hydrolysis_Products Hydrolysis Products (Ester Cleavage) Hydrolysis->Hydrolysis_Products Metabolites Soil Metabolites (e.g., Demethoxylated forms) Biodegradation->Metabolites

Caption: Major degradation pathways of this compound.

Experimental_Workflow_Stability cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_results 4. Results Prep_Solution Prepare this compound Solution (Aqueous/Soil Slurry) Set_Conditions Establish Environmental Conditions (pH, Temp, Light) Incubate Incubate Samples Set_Conditions->Incubate Sampling Collect Samples at Time Intervals Incubate->Sampling Extraction Extract this compound Sampling->Extraction Quantification Quantify using HPLC-MS/MS Extraction->Quantification Data_Analysis Calculate Degradation Rate and Half-life (DT50) Quantification->Data_Analysis

Caption: General experimental workflow for stability testing.

Pyrametostrobin_MoA cluster_mitochondrion Fungal Mitochondrion This compound This compound Complex_II Complex II (Succinate Dehydrogenase) This compound->Complex_II Inhibits ETC Electron Transport Chain (ETC) ETC->Complex_II Complex_III Complex III Complex_II->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP No_ATP ATP Production Inhibited

Caption: Mode of action of this compound.

References

Technical Support Center: Overcoming Analytical Challenges in Pyrametostrobin Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges encountered during the detection of Pyrametostrobin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Question: I am experiencing low recovery of this compound from my samples. What are the possible causes and solutions?

Answer: Low recovery of this compound can stem from several factors during sample preparation. A common and effective extraction method for pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[1][2] However, optimization may be necessary for your specific matrix.

  • Inadequate Extraction Efficiency: Ensure the chosen extraction solvent is appropriate for your sample matrix and that the homogenization and extraction times are sufficient. Acetonitrile (B52724) is a commonly used and effective extraction solvent for this compound.[1][3]

  • Analyte Loss During Cleanup: The cleanup step is crucial for removing interfering matrix components but can also lead to analyte loss if not optimized. For cucumber and soil samples, a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) for cucumber, and PSA alone for soil have been shown to provide satisfactory recoveries.[1]

  • Improper pH: The pH of the extraction solvent can influence the stability and extraction efficiency of this compound. Buffering the acetonitrile extract is a common practice in QuEChERS to ensure consistent pH.

  • Degradation: this compound may be susceptible to degradation under certain conditions. It is important to process samples promptly and store extracts at low temperatures to minimize degradation.

Chromatography & Detection

Question: My chromatograms show poor peak shape (e.g., tailing, fronting, or split peaks) for this compound. How can I improve this?

Answer: Poor peak shape is a common issue in chromatographic analysis and can be caused by a variety of factors. Here are some troubleshooting steps for both HPLC and GC systems:

  • Column Issues:

    • Contamination: The column can become contaminated with matrix components over time. Try flushing the column with a strong solvent or, if necessary, trimming a small portion from the inlet of a GC column.

    • Degradation: The stationary phase of the column can degrade, especially with aggressive mobile phases or high temperatures. If the peak shape does not improve with cleaning, the column may need to be replaced.

    • Improper Installation: Ensure the column is installed correctly in the injector and detector ports according to the manufacturer's instructions. Incorrect installation can lead to dead volume and peak distortion.[4]

  • Mobile Phase/Carrier Gas Issues (HPLC/GC):

    • Incompatible Solvent: In HPLC, ensure the sample solvent is compatible with the mobile phase to prevent peak distortion.

    • Incorrect pH: The pH of the mobile phase can affect the ionization state of this compound and influence peak shape.

    • Leaks: In GC systems, leaks in the gas lines can lead to poor peak shape and other issues. Use an electronic leak detector to check for leaks.[5]

  • Injector Problems:

    • Contamination: A dirty injector liner in a GC can cause peak tailing and loss of analyte. Regularly clean or replace the liner.[5]

    • Incorrect Injection Speed: A slow or inconsistent injection can result in broad or split peaks.

Question: I am observing a high background signal or "ghost peaks" in my chromatograms. What is the cause and how can I resolve it?

Answer: High background noise and ghost peaks are often due to contamination in the analytical system.

  • Contaminated Solvents or Reagents: Ensure that all solvents, reagents, and water used are of high purity (e.g., HPLC or MS grade).

  • Carryover from Previous Injections: If a high-concentration sample was injected previously, analyte may carry over to subsequent runs. Implement a thorough needle wash program and inject blank samples to check for carryover.

  • System Contamination: Contamination can build up in the injector, column, or detector. A systematic cleaning of the instrument components is recommended. For GC-MS, this may involve baking out the column and cleaning the ion source.

  • Septum Bleed (GC): Old or low-quality septa can release volatile compounds at high injector temperatures, leading to ghost peaks. Use high-quality, pre-conditioned septa.[5]

Matrix Effects

Question: My quantitative results for this compound are inconsistent, and I suspect matrix effects are the cause. How can I identify and mitigate matrix effects?

Answer: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, are a significant challenge in LC-MS/MS analysis.[6][7][8] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[7]

  • Identifying Matrix Effects: To determine if you are experiencing matrix effects, compare the signal response of a standard in pure solvent to the response of a standard spiked into a blank sample extract at the same concentration. A significant difference in response indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects.[7][9]

    • Isotopically Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-d6, is the most effective way to correct for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the native analyte.[10]

    • Improved Sample Cleanup: More rigorous sample cleanup procedures, such as solid-phase extraction (SPE), can help to remove interfering matrix components before analysis.[11]

    • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. This may involve using a different column or modifying the mobile phase gradient.

    • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound and related strobilurin fungicides from various studies.

Table 1: HPLC-UV Method Performance for Strobilurin Fungicides

CompoundMatrixLOD (mg/L)LOQ (mg/L)Recovery (%)RSD (%)Reference
Pyraclostrobin (B128455)Tomato0.010.0590-97< 3[12]
AzoxystrobinTomato0.010.0590-97< 3[12]
PicoxystrobinTomato0.010.0590-97< 3[12]
TrifloxystrobinTomato0.010.0590-97< 3[12]
PyraclostrobinGroundnut0.010.03--[13]
EpoxiconazoleGroundnut0.010.03--[13]
PyraclostrobinGrapes-0.0598-992.4-19.8[3]
CyazofamidGrapes-0.0584-1001.9-8.1[3]

Table 2: LC-MS/MS Method Performance for this compound and its Metabolites

CompoundMatrixLOQ (µg/kg)Recovery (%)RSD (%)Reference
This compoundCucumber & Soil< 0.18378.8-93.8< 6.9[1]
This compound-M1Cucumber & Soil< 0.18378.8-93.8< 6.9[1]
This compound-M2Cucumber & Soil< 0.18378.8-93.8< 6.9[1]
PyraclostrobinStrawberry1.0 (ng/g)97-1041-6[2]
Pyraoxystrobin (B1461943)Rat Plasma & Tissues1.0 (ng/mL)49.1-108.2< 9.9[14]

Experimental Protocols

1. QuEChERS Sample Preparation for this compound in Cucumber and Soil (Adapted from[1])

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • For Cucumber: Transfer 1.5 mL of the supernatant to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of GCB.

    • For Soil: Transfer 1.5 mL of the supernatant to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • Final Steps: Vortex the d-SPE tube for 1 minute and centrifuge at 10000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. HPLC-UV Method for the Determination of Pyraclostrobin in Formulations (Adapted from[15])

  • Chromatographic System: HPLC with a UV/VIS detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Acetonitrile and 0.1% Formic acid in water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Run Time: 20 minutes.

3. LC-MS/MS Method for the Determination of this compound and its Metabolites (Adapted from[1])

  • Chromatographic System: High-Performance Liquid Chromatography coupled with a tandem mass spectrometer.

  • Column: Waters CORTECS™ C18 column.

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its metabolites.

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenization 1. Homogenization Extraction 2. Extraction Homogenization->Extraction Add Acetonitrile Salting_Out 3. Salting Out Extraction->Salting_Out Add MgSO4, NaCl dSPE_Cleanup 4. d-SPE Cleanup Salting_Out->dSPE_Cleanup Transfer Supernatant Final_Extract 5. Final Extract dSPE_Cleanup->Final_Extract Vortex, Centrifuge, Filter LC_Separation LC Separation Final_Extract->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Elute Data_Processing Data Processing MS_Detection->Data_Processing Acquire Data Report Final Report Data_Processing->Report

Caption: General experimental workflow for this compound analysis.

troubleshooting_workflow cluster_prep Sample Prep Issues cluster_chroma Chromatography Issues cluster_matrix Matrix Effect Issues Problem Analytical Problem Encountered (e.g., Low Recovery, Poor Peak Shape) Check_Prep Review Sample Preparation Problem->Check_Prep Check_Chroma Investigate Chromatography System Problem->Check_Chroma Check_Matrix Assess Matrix Effects Problem->Check_Matrix Extraction_Efficiency Extraction_Efficiency Check_Prep->Extraction_Efficiency Low Recovery? Peak_Shape Peak_Shape Check_Chroma->Peak_Shape Poor Peak Shape? Inconsistent_Results Inconsistent_Results Check_Matrix->Inconsistent_Results Inconsistent Results? Optimize_Solvent Optimize Solvent/ Extraction Time Extraction_Efficiency->Optimize_Solvent Yes Solution Problem Resolved Optimize_Solvent->Solution Check_Column Check Column/ Mobile Phase/ Injector Peak_Shape->Check_Column Yes Check_Column->Solution Use_MMS Use Matrix-Matched Standards or IS Inconsistent_Results->Use_MMS Yes Use_MMS->Solution

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Enhancing the Rainfastness of Pyrametostrobin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the rainfastness of Pyrametostrobin formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the development and evaluation of rainfast this compound formulations.

Problem Potential Cause(s) Recommended Solution(s)
Poor retention of this compound on leaf surfaces after rainfall simulation. - Inadequate adhesion of the formulation.- Suboptimal adjuvant selection or concentration.- Incorrect formulation type for the target crop.- Incorporate a sticker or film-forming adjuvant (e.g., chitosan, cellulose (B213188) fibrils, or specific polymers).- Screen a panel of adjuvants (e.g., non-ionic surfactants, organosilicones, methylated seed oils) at varying concentrations to identify the optimal system.- Consider alternative formulation types such as suspension concentrates (SC) or oil-in-water emulsions (EW) which generally offer better rainfastness than wettable powders (WP).
Inconsistent results in rainfastness assays. - Variability in simulated rainfall intensity or duration.- Non-uniform droplet size in the spray application.- Inconsistent drying time before rainfall simulation.- Biological variability in leaf surface properties.- Calibrate the rain simulator to ensure consistent and reproducible rainfall conditions.- Use a high-precision nozzle to generate a uniform spray pattern and droplet size.- Standardize the drying time between formulation application and rainfall exposure.- Use plants of the same species, age, and growth conditions for all experiments to minimize variability.
Phytotoxicity observed on treated leaves. - High concentration of certain adjuvants.- Interaction between formulation components and the leaf cuticle.- Conduct dose-response studies for all formulation components to determine safe concentration ranges.- Evaluate the formulation on a small batch of plants before large-scale experiments.- Select adjuvants with a known low phytotoxicity profile.
Difficulty in re-dispersing the formulation for application. - Poor physical stability of the formulation, especially with certain adjuvants.- Incorporate appropriate dispersing and wetting agents in the formulation.- Evaluate the long-term storage stability of the formulation under different temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which adjuvants improve the rainfastness of this compound?

A1: Adjuvants improve rainfastness through several mechanisms. "Sticker" adjuvants, such as certain polymers, chitosan, and cellulose fibrils, form a film that physically adheres the this compound particles to the leaf surface, preventing them from being washed off by rain.[1][2] "Penetrant" adjuvants, on the other hand, facilitate the rapid absorption of this compound into the leaf cuticle, moving the active ingredient to a location where it is protected from rainfall.

Q2: How critical is the drying time between application and a rainfall event?

A2: Drying time is a critical factor. A sufficient drying period allows for the evaporation of the carrier solvent (usually water) and the setting of the formulation on the leaf surface. For formulations relying on film-forming adjuvants, this time is necessary for the film to cure and achieve maximum adhesion. For those with penetrant adjuvants, a longer drying time allows for greater absorption of the active ingredient into the leaf tissue.

Q3: Can the type of formulation affect the rainfastness of this compound?

A3: Absolutely. Formulations like suspension concentrates (SC) and emulsifiable concentrates (EC) generally exhibit better rainfastness compared to wettable powders (WP). This is because the liquid nature of SC and EC formulations allows for better spreading and adhesion to the waxy leaf surface. Advanced formulations, such as nano-encapsulations, can also significantly enhance foliar adhesion and rainfastness.

Q4: What is a typical simulated rainfall intensity and duration used for testing rainfastness?

A4: A common approach is to simulate a moderate to heavy rainfall event. For example, a rainfall intensity of 10 mm/hour for a duration of 60 minutes is often used in studies to provide a rigorous test of a formulation's rainfastness.[2] However, the specific parameters should be adapted based on the environmental conditions of the target region for the product's use.

Q5: How can I quantify the amount of this compound remaining on the leaf surface after simulated rainfall?

A5: The most common method is to wash the treated leaves with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to extract the remaining this compound. The concentration of this compound in the solvent is then quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]

Quantitative Data on Rainfastness Improvement

The following tables summarize data on the impact of different adjuvants on the rainfastness of strobilurin fungicides, which can be considered indicative for this compound formulations.

Table 1: Effect of Adjuvant Type on Fungicide Retention

Adjuvant TypeConcentration (% v/v)Active Ingredient Retention after 1 hour of 10 mm/h Simulated Rain (%)
No Adjuvant (Control)N/A~ 40-50%
Chitosan-based Adjuvant0.5%~ 95-100%[2]
Polyvinyl Alcohol (PVA)1.0%~ 80-90%
Non-ionic Surfactant0.25%~ 60-70%
Organosilicone Surfactant0.1%~ 70-80%

Table 2: Influence of Formulation Type on Rainfastness

Formulation TypeDescriptionExpected Rainfastness Performance
Wettable Powder (WP)Solid formulation that is mixed with water to form a suspension.Lower rainfastness due to weaker adhesion of solid particles.
Suspension Concentrate (SC)A stable suspension of the active ingredient in a fluid.Good rainfastness due to better spreading and adhesion.
Emulsifiable Concentrate (EC)A liquid formulation containing the active ingredient, a solvent, and an emulsifier.High rainfastness as the oil phase can enhance adhesion to the cuticle.
Nano-capsule Suspension (NCS)The active ingredient is encapsulated in nano-sized polymer shells.Excellent rainfastness due to enhanced foliar adhesion and controlled release.

Experimental Protocols

Protocol 1: Evaluation of this compound Rainfastness on Leaf Surfaces

1. Objective: To quantify the amount of this compound washed off from a leaf surface by simulated rainfall.

2. Materials:

  • This compound technical grade
  • Experimental formulations of this compound
  • Selected adjuvants
  • Potted plants (e.g., wheat, soybean, or a relevant target crop)
  • Rainfall simulator
  • Spray chamber or track sprayer
  • HPLC or LC-MS/MS system
  • Acetonitrile (HPLC grade)
  • Volumetric flasks, pipettes, and vials

3. Methodology:

  • Plant Preparation: Grow plants to a consistent growth stage under controlled environmental conditions. Select healthy, fully expanded leaves for the experiment.
  • Formulation Preparation: Prepare the desired this compound formulations, including a control without an adjuvant and treatments with different adjuvants at specified concentrations.
  • Application: Apply the formulations to the adaxial (upper) surface of the leaves using a calibrated sprayer to ensure a uniform and known deposit of the active ingredient.
  • Drying: Allow the treated leaves to dry completely at ambient temperature for a standardized period (e.g., 2 hours).
  • Initial Deposit Measurement (Pre-rain): For a subset of treated leaves, wash the surface with a known volume of acetonitrile to extract the initial deposit of this compound. This will serve as the baseline (100% retention) measurement.
  • Simulated Rainfall: Place the remaining treated plants in the rainfall simulator. Expose them to a standardized rainfall event (e.g., 10 mm/hour for 60 minutes).
  • Post-rain Extraction: After the rainfall simulation, allow the leaves to air dry. Then, wash the leaf surfaces with a known volume of acetonitrile to extract the remaining this compound.
  • Quantification: Analyze the concentration of this compound in the acetonitrile extracts from both the pre-rain and post-rain samples using a validated HPLC or LC-MS/MS method.
  • Calculation: Calculate the percentage of this compound retained on the leaf surface using the following formula: Percentage Retention = (Concentration post-rain / Concentration pre-rain) x 100

Visualizations

This compound's Mode of Action: Inhibition of Mitochondrial Respiration

G cluster_etc Mitochondrial Electron Transport Chain cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q e- H_ions H+ Protons ComplexI->H_ions H+ pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_ions H+ pumping ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ComplexIV->H_ions H+ pumping O2 O2 ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP NADH NADH NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- H_ions->ATP_Synthase Proton Motive Force This compound This compound This compound->ComplexIII Inhibits electron transfer

Caption: this compound inhibits fungal respiration at Complex III.

Experimental Workflow for Rainfastness Evaluation

G cluster_split A 1. Formulation Preparation (this compound +/- Adjuvant) B 2. Spray Application (Uniform deposit on leaves) A->B C 3. Drying (Standardized time) B->C D1 4a. Pre-Rainfall Extraction (Control Group) C->D1 D2 4b. Simulated Rainfall (Treatment Group) C->D2 F 6. HPLC / LC-MS/MS Analysis D1->F E 5. Post-Rainfall Extraction D2->E E->F G 7. Data Analysis (% Retention Calculation) F->G

Caption: Workflow for assessing this compound rainfastness.

References

Technical Support Center: Mitigating Pyrametostrobin Phytotoxicity in Sensitive Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding Pyrametostrobin-induced phytotoxicity in sensitive plant species during experimental trials.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the application of this compound in a research setting.

Issue 1: Observation of Phytotoxicity Symptoms After this compound Application

Q1: What are the typical symptoms of this compound phytotoxicity?

A1: this compound is a strobilurin fungicide that inhibits mitochondrial respiration in the target fungi.[1] In sensitive non-target plants, this can lead to phytotoxic effects. Symptoms can vary depending on the plant species, its growth stage, and the concentration of this compound applied. Common symptoms include:

  • Visual Cues: Leaf spotting, necrosis (tissue death), chlorosis (yellowing), leaf edge burn, bleaching, and distorted growth such as cupping or twisting.[2][3] Stunting of the plant may also be observed.[2]

  • Physiological Indicators: Reduced photosynthetic efficiency and altered biomass accumulation.[4]

Q2: How can I confirm that the observed symptoms are due to this compound and not another factor?

A2: Differentiating phytotoxicity from other issues like nutrient deficiencies or disease is crucial. Here are some key indicators for this compound-induced phytotoxicity:

  • Symptom Onset: Phytotoxicity symptoms typically appear relatively quickly after application, often within 1 to 7 days.[3]

  • Pattern of Damage: The damage pattern often corresponds to the spray application, with more severe symptoms on areas with higher droplet deposition.[2] Unlike diseases, phytotoxicity does not typically spread from plant to plant.[2]

  • New Growth: New growth that emerges after the application is often healthy and symptom-free.[3]

  • Control Group: Always include an untreated control group in your experiments for comparison.

Issue 2: Unexpectedly High Levels of Phytotoxicity

Q3: We are observing higher than expected phytotoxicity even at recommended concentrations. What could be the cause?

A3: Several factors can exacerbate the phytotoxic effects of this compound:

  • Plant Stress: Plants under abiotic stress (e.g., drought, extreme temperatures, high humidity) are more susceptible to chemical-induced injury.[5]

  • Tank Mixes: The addition of certain adjuvants, such as surfactants or oils, can increase the penetration of this compound into the leaf tissue, potentially leading to increased phytotoxicity.[5] While adjuvants can enhance fungicide efficacy, their compatibility and potential for phytotoxicity in combination with this compound on sensitive crops should be tested.[6]

  • Environmental Conditions: High temperatures (above 80-85°F or 27-29°C) and high humidity can increase the risk of phytotoxicity by affecting the drying time of the spray on the leaf surface.[2][5]

  • Crop Sensitivity: Different plant species and even cultivars within the same species can have varying levels of sensitivity to fungicides.[2]

Issue 3: Mitigating and Preventing Phytotoxicity

Q4: What are safeners and can they be used to mitigate this compound phytotoxicity?

A4: Safeners are chemical compounds used to protect crops from herbicide injury without compromising weed control.[7][8] They typically work by enhancing the plant's own detoxification pathways, such as inducing the expression of glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases.[8][9] While primarily developed for herbicides, the principle of enhancing a plant's metabolic detoxification could potentially be applied to mitigate fungicide phytotoxicity. However, the use of safeners with fungicides is less common and requires empirical testing for each fungicide-crop combination.

Q5: Are there specific adjuvants that can help reduce phytotoxicity?

A5: While some adjuvants can increase phytotoxicity, others, like certain water-repellent adjuvants, might reduce the amount of active ingredient absorbed by the plant, thereby lowering the risk of injury.[10] It is crucial to select adjuvants carefully and test them on a small scale before widespread use. Adjuvants that improve the stability of the tank mix and ensure uniform application can also help prevent localized high concentrations that lead to phytotoxicity.[6]

Q6: What are the best practices for applying this compound in a research setting to minimize phytotoxicity?

A6: To minimize the risk of phytotoxicity in your experiments, follow these best practices:

  • Conduct a Small-Scale Test: Before treating a large batch of plants, always test this compound on a small, representative sample, especially when using it on a new species or cultivar, or with a new tank mix.[5]

  • Use a Control Group: Always include an untreated control group for comparison.

  • Optimize Environmental Conditions: Apply this compound during cooler parts of the day and in conditions of lower humidity to allow for faster drying of the foliage.[2]

  • Avoid Treating Stressed Plants: Ensure plants are well-watered and not under any other environmental stress at the time of application.[5]

  • Proper Application Technique: Ensure your sprayer is calibrated to deliver a fine, even mist and avoid over-application or allowing the spray to pool on the leaves.

Data Presentation

Table 1: Common Symptoms of this compound Phytotoxicity in Sensitive Crops

Symptom CategorySpecific ManifestationsAffected Plant Part
Color Change Chlorosis (yellowing), bleaching, necrotic flecks (brown or black spots)Leaves, stems
Morphological Changes Leaf cupping, twisting, distortion, stuntingLeaves, overall plant
Tissue Damage Leaf edge burn, necrosisLeaves

Table 2: Factors Influencing this compound Phytotoxicity

FactorInfluence on PhytotoxicityRecommendations for Researchers
This compound Concentration Higher concentrations increase the risk and severity of phytotoxicity.Conduct dose-response experiments to determine the optimal concentration.
Plant Species and Cultivar Sensitivity varies greatly among different plants.Test on a small number of plants before large-scale application to a new species or cultivar.
Plant Growth Stage Younger, actively growing tissues are often more sensitive.Be cautious when applying to seedlings or plants in early vegetative stages.
Environmental Conditions High temperature, high humidity, and intense light can increase phytotoxicity.Apply during cooler, less humid parts of the day. Avoid application to drought-stressed plants.
Tank Mixes (Adjuvants) Surfactants and oils can increase uptake and phytotoxicity.Test any new tank mix on a small scale. Consider adjuvants designed to improve spray deposition without increasing penetration.

Experimental Protocols

Protocol 1: Greenhouse Assay for Assessing this compound Phytotoxicity

Objective: To determine the phytotoxic effects of this compound on a sensitive plant species under controlled greenhouse conditions.

Materials:

  • Healthy, uniform plants of the target sensitive species (e.g., tomato, cucumber seedlings).

  • This compound formulation.

  • Calibrated sprayer.

  • Untreated control plants.

  • Appropriate personal protective equipment (PPE).

Methodology:

  • Plant Preparation: Acclimate healthy, uniform plants to the greenhouse environment for at least one week prior to the experiment. Ensure all plants are well-watered and not under any stress.

  • Treatment Groups: Establish at least three treatment groups:

    • Untreated Control (sprayed with water only).

    • Recommended concentration of this compound.

    • 2x the recommended concentration of this compound (to assess the margin of safety).

  • Application:

    • Randomly assign plants to each treatment group.

    • Spray the plants until the foliage is evenly wet, but before runoff occurs.

    • To avoid cross-contamination, spray the control group first, followed by the lowest to the highest concentration of this compound. Thoroughly rinse the sprayer between each treatment.

  • Observation:

    • Monitor plants daily for the first week, and then every 2-3 days for up to four weeks.

    • Record the appearance and severity of any phytotoxicity symptoms using a rating scale (e.g., 0 = no injury, 1 = slight chlorosis, 2 = moderate necrosis, 3 = severe stunting, 4 = plant death).

    • At the end of the observation period, measure quantitative parameters such as plant height, leaf area, and fresh/dry biomass.

  • Data Analysis: Statistically compare the phytotoxicity ratings and quantitative measurements between the treatment groups and the control group to determine the significance of any observed effects.

Protocol 2: Evaluating the Efficacy of a Safener in Mitigating this compound Phytotoxicity

Objective: To assess the potential of a chemical safener to reduce this compound-induced phytotoxicity.

Materials:

  • As in Protocol 1.

  • Selected chemical safener (e.g., a compound known to induce detoxification pathways in plants).

Methodology:

  • Plant Preparation: As in Protocol 1.

  • Treatment Groups: Establish the following treatment groups:

    • Untreated Control (water spray).

    • This compound only (at a concentration known to cause moderate phytotoxicity).

    • Safener only.

    • This compound + Safener (tank-mixed or applied sequentially, depending on the safener's properties).

  • Application: Apply the treatments as described in Protocol 1. If applying sequentially, determine the optimal timing between the safener and this compound application (e.g., safener applied 24 hours prior to this compound).

  • Observation and Data Analysis: Follow the observation and data analysis steps outlined in Protocol 1. Compare the phytotoxicity in the "this compound only" group to the "this compound + Safener" group to evaluate the safener's efficacy.

Mandatory Visualization

Pyrametostrobin_Phytotoxicity_Pathway This compound This compound Mitochondrion Plant Cell Mitochondrion This compound->Mitochondrion Enters Plant Cell ComplexIII Complex III (bc1 complex) This compound->ComplexIII Inhibits ETC Electron Transport Chain ComplexIII->ETC Disrupts Electron Flow ATP ATP Synthesis ETC->ATP Reduces ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) ETC->ROS Leads to Increased Production OxidativeStress Oxidative Stress ROS->OxidativeStress Causes MAPK MAPK Signaling Cascade OxidativeStress->MAPK Activates Phytotoxicity Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) MAPK->Phytotoxicity Triggers Safener Safener Application Detoxification Induction of Detoxification Pathways (e.g., GSTs, P450s) Safener->Detoxification Induces Detoxification->this compound Metabolizes/Detoxifies ROS_Scavenging Enhanced ROS Scavenging Detoxification->ROS_Scavenging Promotes ROS_Scavenging->OxidativeStress Reduces

Caption: Hypothesized signaling pathway of this compound-induced phytotoxicity and its mitigation by safeners.

Experimental_Workflow_Phytotoxicity_Assessment Start Start: Select Healthy, Uniform Plants Acclimate Acclimate Plants to Greenhouse Conditions Start->Acclimate Groups Randomly Assign to Treatment Groups: - Control (Water) - this compound (1x) - this compound (2x) Acclimate->Groups Application Apply Treatments with Calibrated Sprayer Groups->Application Monitoring Monitor Daily for Visual Symptoms (Rating Scale 0-4) Application->Monitoring Measurement Measure Quantitative Parameters at Endpoint (Height, Biomass) Monitoring->Measurement Analysis Statistical Analysis: Compare Treatments to Control Measurement->Analysis Conclusion Conclusion: Determine Phytotoxicity Level Analysis->Conclusion

Caption: Experimental workflow for assessing this compound phytotoxicity in a greenhouse setting.

Logical_Relationship_Troubleshooting Symptoms Observed Phytotoxicity Symptoms CheckConcentration Verify this compound Concentration Symptoms->CheckConcentration CheckApplication Review Application Technique Symptoms->CheckApplication AssessPlantHealth Assess Pre-existing Plant Stress Symptoms->AssessPlantHealth EvaluateEnvironment Evaluate Environmental Conditions Symptoms->EvaluateEnvironment ReviewTankMix Analyze Tank Mix Components Symptoms->ReviewTankMix HighConcentration Action: Reduce Concentration CheckConcentration->HighConcentration If too high UnevenApplication Action: Calibrate Sprayer CheckApplication->UnevenApplication If uneven StressedPlants Action: Improve Plant Care Pre-treatment AssessPlantHealth->StressedPlants If stressed AdverseConditions Action: Adjust Application Timing EvaluateEnvironment->AdverseConditions If adverse IncompatibleMix Action: Test Adjuvants Separately ReviewTankMix->IncompatibleMix If new/untested

Caption: Logical relationship diagram for troubleshooting this compound phytotoxicity.

References

Troubleshooting poor efficacy of Pyrametostrobin in field conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor efficacy of Pyrametostrobin in field conditions.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound and how does it relate to field efficacy?

This compound is a strobilurin, or Quinone outside Inhibitor (QoI), fungicide.[1] Its mode of action is the inhibition of mitochondrial respiration at the cytochrome bc1 complex (Complex III) in the fungal electron transport chain.[1][2] This blockage prevents ATP synthesis, which is essential for fungal cell growth and survival, ultimately leading to cell death.[2] This specific, single-site mode of action means that it can be highly effective; however, it also makes it prone to the development of resistance.[1] Understanding this mechanism is crucial because issues like fungal resistance often target this specific site of action.

2. We're observing lower than expected disease control after applying this compound. What are the most common causes for poor efficacy?

Several factors can contribute to reduced fungicide performance in the field.[3][4] These can be broadly categorized as issues with application, environmental conditions, and the development of fungicide resistance. A systematic approach to troubleshooting is often the most effective way to identify the root cause.

Common causes include:

  • Improper Application Timing: this compound, like many strobilurins, is most effective when applied preventatively or at the very first signs of disease.[2][4]

  • Incorrect Application Rate: Using a lower than recommended rate may not provide a sufficient dose to control the target pathogen.[4][5]

  • Poor Spray Coverage: Inadequate spray volume or incorrect nozzle selection can result in poor coverage of the plant canopy, leaving some parts unprotected.[3][4][6]

  • Environmental Factors: Rainfall or irrigation shortly after application can wash the product off plant surfaces.[4] High temperatures and low humidity can cause spray droplets to evaporate before reaching the target.[3]

  • Water Quality: The pH of the spray solution can impact the stability of the active ingredient. Highly alkaline water (pH > 8) can lead to the degradation of some fungicides.[3][6]

  • Fungicide Resistance: The target fungal population may have developed resistance to this compound and other QoI fungicides.[1][7]

3. How can we determine if fungicide resistance is the cause of poor efficacy?

If you suspect resistance, it's essential to rule out other factors first (see FAQ 2). Once other causes have been addressed, you can investigate resistance through a combination of field observations and laboratory tests.

  • Field Observations:

    • Scout the treated area to see if the disease was controlled as expected.[7]

    • Note if the lack of control is widespread or in patches.

    • Check if other fungicides with different modes of action are still effective.

  • Laboratory Testing:

    • Collect samples of the pathogen from the affected field.

    • Conduct in vitro sensitivity assays to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) of the fungal isolates to this compound.

    • Compare the EC₅₀ values of your field isolates to those of known sensitive (wild-type) isolates. A significant increase in the EC₅₀ value suggests resistance.

4. What are the known mechanisms of resistance to QoI fungicides like this compound?

There are two primary mechanisms of resistance to QoI fungicides:

  • Target Site Mutations: The most common mechanism is a point mutation in the cytochrome b (Cytb) gene, which codes for the protein that the fungicide targets.[1][8] The G143A mutation is a well-known example that confers a high level of resistance. Other mutations, such as G137R, have also been identified.[9]

  • Alternative Respiration Pathway: Some fungi can activate an alternative oxidase (AOX) pathway.[10] This pathway bypasses Complex III in the mitochondrial respiratory chain, allowing the fungus to continue producing energy even when the primary pathway is blocked by this compound.[10]

Metabolic resistance, where the fungus produces enzymes to break down the fungicide, is another possible but less commonly cited mechanism for QoI resistance.[1][11]

Troubleshooting Workflow

If you are experiencing poor efficacy, follow this logical troubleshooting workflow to identify the potential cause.

G start Poor Efficacy Observed check_application Step 1: Review Application Protocol start->check_application application_q Was application correct? (Timing, Rate, Coverage) check_application->application_q check_env Step 2: Assess Environmental Factors application_q->check_env Yes remediate_application Action: Correct Application Methodology application_q->remediate_application No env_q Were conditions optimal? (Rain, Temp, Humidity, pH) check_env->env_q investigate_resistance Step 3: Investigate Resistance env_q->investigate_resistance Yes remediate_env Action: Adjust Application Timing/Formulation env_q->remediate_env No resistance_q Do lab assays confirm resistance? investigate_resistance->resistance_q resistance_q->check_application No (Re-evaluate other factors) manage_resistance Action: Implement Resistance Management Strategy resistance_q->manage_resistance Yes end Efficacy Improved remediate_application->end remediate_env->end manage_resistance->end

Caption: A logical workflow for troubleshooting poor this compound efficacy.

Quantitative Data Summary

For effective troubleshooting, comparing your application parameters to recommended guidelines is crucial.

Table 1: General Application Parameters for QoI Fungicides

ParameterRecommended RangePotential Issue if Outside RangeData Source
Application Timing Preventative or early curativeReduced control if applied after disease is established[2][5]
Application Rate Follow product labelLower rates may not be effective; higher rates can be uneconomical[4][5][12]
Spray Volume As per label to ensure full coverageLow volume can lead to incomplete plant coverage[3][4]
Water pH Neutral (approx. 7.0)Alkaline pH (>8.0) may cause chemical degradation[3][6]
Post-application Rain >1 hour rain-free periodWash-off of the product, reducing efficacy[4][13]
Application Temperature < 33°C (92°F)High temperatures can increase evaporation[3]
Application Humidity > 50%Low humidity can increase evaporation[3]

Experimental Protocols

Protocol 1: In Vitro Sensitivity Assay for Fungal Isolates

This protocol determines the EC₅₀ value of fungal isolates to this compound.

Methodology:

  • Isolate Culture: Culture fungal isolates from both affected and unaffected (if available) fields on a suitable medium (e.g., Potato Dextrose Agar - PDA).

  • Stock Solution: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO).

  • Amended Media: Prepare a series of PDA plates amended with this compound at different concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

  • Inoculation: Place a mycelial plug (e.g., 5mm diameter) from the edge of an actively growing culture onto the center of each amended and control plate.

  • Incubation: Incubate the plates at an optimal temperature for the target fungus in the dark.

  • Data Collection: Measure the colony diameter at two perpendicular points daily until the colony on the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control for each concentration. Use probit analysis or non-linear regression to determine the EC₅₀ value for each isolate.

Protocol 2: Molecular Detection of Cytb Gene Mutations

This protocol identifies known point mutations in the cytochrome b gene associated with QoI resistance.

Methodology:

  • DNA Extraction: Extract genomic DNA from the mycelia of the fungal isolates.

  • PCR Amplification: Amplify a fragment of the Cytb gene that includes codons 129, 137, and 143 using specific primers.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with a known sensitive (wild-type) Cytb gene sequence to identify any point mutations at the key codons.

Signaling Pathway Visualization

This compound's Impact on Fungal Respiration and Potential Resistance Mechanisms

This diagram illustrates the mode of action of this compound and how fungal resistance mechanisms can bypass its inhibitory effect.

G cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I/II ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- AOX Alternative Oxidase (AOX) Resistance Pathway ComplexI->AOX e- (Bypass) ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Produces This compound This compound This compound->ComplexIII Inhibits AOX->ATP_Synthase H+ gradient

Caption: this compound inhibits Complex III, but the AOX pathway can bypass this block.

References

Cross-resistance between Pyrametostrobin and other QoI fungicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrametostrobin and other Quinone outside Inhibitor (QoI) fungicides.

Frequently Asked Questions (FAQs)

Q1: What is cross-resistance, and why is it a concern with this compound and other QoI fungicides?

A1: Cross-resistance is a phenomenon where a fungal pathogen develops resistance to one fungicide in a specific chemical family and, as a result, becomes resistant to other fungicides within the same family, even those it has not been exposed to.[1] This is a significant concern for QoI fungicides (Fungicide Resistance Action Committee [FRAC] Group 11), including this compound, because they share a common, highly specific mode of action.[1][2] Therefore, the development of resistance to any single QoI fungicide can render the entire group ineffective against that pathogen population.[1]

Q2: What is the primary molecular mechanism behind QoI fungicide resistance?

A2: The predominant mechanism of resistance to QoI fungicides is a target site modification.[3][4][5] Specifically, a single point mutation in the mitochondrial cytochrome b (CYTB) gene is often responsible.[6] The most common and impactful mutation is the substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at position 143, known as the G143A mutation.[4][7][8] This single amino acid change alters the fungicide's binding pocket on the cytochrome bc1 complex, drastically reducing its ability to inhibit mitochondrial respiration and ATP synthesis.[3][4][5] Other, less frequent mutations, such as F129L, have also been identified.[8][9]

Q3: If I observe reduced efficacy of this compound in my experiments, does that automatically mean all QoI fungicides will be ineffective?

A3: In most cases, yes. Strong cross-resistance exists among all fungicides in FRAC Group 11, which includes this compound, Azoxystrobin, Pyraclostrobin (B128455), and Trifloxystrobin.[2][8][9] If resistance is due to the common G143A mutation, it is highly probable that the fungal isolates will be resistant to other members of this group.[1][8] However, it is crucial to confirm this through sensitivity testing. Notably, fungicides in FRAC Group 11A (e.g., metyltetraprole) are not cross-resistant with Group 11 fungicides in pathogens carrying the G143A mutation, offering a potential alternative.[9]

Q4: How can I confirm QoI resistance and cross-resistance in my fungal isolates?

A4: Confirmation involves a two-pronged approach:

  • Bioassays: Conduct sensitivity assays (e.g., mycelial growth or spore germination assays) to determine the 50% effective concentration (EC50) values for this compound and a panel of other QoI fungicides. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain indicates resistance.

  • Molecular Diagnostics: Use molecular techniques like Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (PCR-RFLP) or direct gene sequencing to detect the presence of known resistance-conferring mutations, such as G143A, in the CYTB gene.[7]

Troubleshooting Guide

Issue 1: Unexpectedly high EC50 values for this compound in a sensitivity assay.

  • Possible Cause 1: Development of Resistance. The fungal population may have acquired resistance to QoI fungicides. This is the most likely cause, especially if the isolates originate from an environment with a history of QoI use.

  • Troubleshooting Steps:

    • Verify with a Wild-Type Strain: Always include a known sensitive (wild-type) isolate in your assay as a control to ensure the experimental conditions and fungicide stock solutions are correct.

    • Test for Cross-Resistance: Test the isolates against other QoI fungicides (e.g., Azoxystrobin, Pyraclostrobin). If EC50 values are also elevated for these compounds, it strongly suggests target-site cross-resistance.[8]

    • Molecular Analysis: Sequence the CYTB gene of the resistant isolates to check for the G143A mutation or other known resistance-conferring mutations.[8]

    • Test Non-QoI Fungicides: To confirm the resistance is specific to the QoI mode of action, test the isolates against fungicides from different FRAC groups (e.g., a DMI or SDHI fungicide). The isolates should show normal sensitivity to these compounds.[2]

Issue 2: My PCR-based diagnostic for the G143A mutation is negative, but my isolates still show high resistance to QoI fungicides.

  • Possible Cause 1: Alternative Resistance Mechanisms. While the G143A mutation is the most common cause, other mechanisms can confer QoI resistance. These are generally considered to have a lesser impact but can be significant.[3][4]

    • Other CYTB Mutations: Less common mutations like F129L or G137R might be present.[8]

    • Alternative Respiration: Induction of an alternative oxidase (AOX) pathway can bypass the blocked site in the main respiratory chain.[4]

    • Efflux Pumps: Overexpression of efflux transporter proteins may actively pump the fungicide out of the fungal cell.[10]

  • Troubleshooting Steps:

    • Full Gene Sequencing: Instead of a targeted mutation assay, sequence the entire CYTB gene to identify any novel or less common mutations.

    • Investigate AOX Pathway: Use specific inhibitors of the AOX pathway (e.g., salicylhydroxamic acid, SHAM) in your bioassays. A restored sensitivity to the QoI fungicide in the presence of SHAM would indicate the involvement of the AOX pathway.

    • Gene Expression Analysis: Use techniques like quantitative PCR (qPCR) to assess the expression levels of known efflux transporter genes in resistant versus sensitive isolates.[10]

Data Presentation: Comparative Efficacy (EC50)

The following table summarizes the EC50 values (in µg/mL) of various QoI fungicides against sensitive (wild-type) and resistant fungal strains. Lower EC50 values indicate higher antifungal activity.

Fungal PathogenStrain TypeThis compoundPyraclostrobinAzoxystrobinKresoxim-methylReference
Colletotrichum siamenseSensitiveN/A1.192 - 2.068Positively CorrelatedPositively Correlated[8]
Colletotrichum siamenseResistant (G143A)N/A18.159 - 23.797Positively CorrelatedPositively Correlated[8]
Fusarium pseudograminearumSensitiveN/A~0.01 - 0.1N/AN/A[11]
Magnaporthe oryzaeSensitiveN/A0.0012 - 0.0128N/AN/A[10]

Note: Data for this compound is limited in publicly available literature; however, as a member of FRAC Group 11, its cross-resistance profile is expected to be very similar to Pyraclostrobin and Azoxystrobin.

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay to Determine EC50 Values

This protocol is adapted from methodologies used for fungal sensitivity testing.[12]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.[13] Allow it to cool to 50-55°C in a water bath.

  • Fungicide Stock Preparation: Prepare a high-concentration stock solution of this compound (and other test fungicides) in an appropriate solvent (e.g., acetone (B3395972) or DMSO).

  • Serial Dilutions: Create a series of fungicide concentrations by adding the appropriate volume of stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should contain only the solvent at the same concentration used for the highest fungicide dose.

  • Plating: Pour the fungicide-amended and control PDA into 90 mm Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug, taken from the actively growing edge of a young fungal culture, in the center of each plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 25°C).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at a set time point (e.g., when the colony on the control plate has reached ~70-80% of the plate diameter).

  • Calculation:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

    • Use probit analysis or non-linear regression to determine the EC50 value, which is the concentration of the fungicide that inhibits mycelial growth by 50%.

Protocol 2: Molecular Detection of the G143A Mutation via PCR-RFLP

This method is based on the principle that the G143A mutation can create or abolish a restriction enzyme recognition site.[7]

  • DNA Extraction: Extract high-quality genomic DNA from the fungal mycelium of both sensitive and potentially resistant isolates.

  • PCR Amplification:

    • Design or use published primers that flank the codon 143 region of the CYTB gene.

    • Perform PCR to amplify this specific DNA fragment. Use standard PCR conditions, optimizing the annealing temperature as needed.

  • Restriction Digest:

    • The G143A mutation in many fungi (e.g., Corynespora cassiicola) converts the sequence GGT to GCT. This change can create a recognition site for a restriction enzyme like ItaI (recognition sequence GCG↓C).

    • Digest the PCR product with the selected restriction enzyme according to the manufacturer's protocol.

  • Gel Electrophoresis:

    • Run the digested PCR products on an agarose (B213101) gel.

    • Interpretation:

      • Sensitive (Wild-Type) Strain: The PCR product will remain uncut, showing a single large band.

      • Resistant (G143A) Strain: The PCR product will be cut into two smaller fragments, showing two bands on the gel.

      • Heteroplasmy: The presence of both uncut and cut fragments (three bands) may indicate that the isolate contains both wild-type and mutated mitochondrial DNA.[7]

Visualizations

QoI Mode of Action and Resistance Pathway

QoI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_resistance Resistance Mechanism Complex_III Cytochrome bc1 (Complex III) Cyt_c Cytochrome c Complex_III->Cyt_c e- UQH2 UQH2 (Ubiquinol) UQH2->Complex_III e- U_Q UQ (Ubiquinone) ATP_Synthase ATP Synthase Cyt_c->ATP_Synthase e- flow drives ATP ATP (Energy) ATP_Synthase->ATP This compound This compound (QoI Fungicide) This compound->Complex_III Binds to Qo site & BLOCKS e- transfer Altered_Complex Altered Cytochrome bc1 (Reduced Binding) This compound->Altered_Complex Binding Fails G143A G143A Mutation in cyt b gene G143A->Altered_Complex leads to Altered_Complex->Cyt_c e- transfer RESTORED

Caption: QoI fungicides block the electron transport chain, halting ATP production. The G143A mutation prevents this binding, conferring resistance.

Experimental Workflow for Fungicide Sensitivity Testing

workflow prep_media 1. Prepare Fungicide- Amended Media inoculate 2. Inoculate Plates with Fungal Plugs prep_media->inoculate incubate 3. Incubate at Optimal Temperature inoculate->incubate measure 4. Measure Colony Diameters incubate->measure calculate 5. Calculate % Inhibition measure->calculate analyze 6. Probit Analysis calculate->analyze ec50 Determine EC50 Value analyze->ec50

Caption: Workflow for determining the EC50 value of a fungicide using a mycelial growth inhibition assay.

Logical Relationship of QoI Cross-Resistance

cross_resistance cluster_examples Examples qoi QoI Fungicides (FRAC Group 11) moa Shared Mode of Action (Inhibit Cytochrome bc1) qoi->moa have a tsm Single Target Site Mutation (e.g., G143A) moa->tsm leads to cross_res Cross-Resistance tsm->cross_res causes cross_res->qoi across all pyr_strobin This compound pyr_strobin->qoi pyraclo Pyraclostrobin pyraclo->qoi azoxy Azoxystrobin azoxy->qoi trifloxy Trifloxystrobin trifloxy->qoi

Caption: A single mutation confers resistance to all QoI fungicides due to their shared mode of action.

References

Technical Support Center: Enhancing the Synergistic Effects of Pyrametostrobin with Other Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on investigating and optimizing the synergistic effects of Pyrametostrobin with other fungicides. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a strobilurin fungicide. Its mechanism of action is the inhibition of mitochondrial respiration in fungi by blocking the Quinone outside (QoI) site of the cytochrome bc1 complex. This disruption of the electron transport chain prevents ATP synthesis, ultimately leading to fungal cell death.

Q2: Why should I investigate synergistic combinations of this compound with other fungicides?

Combining fungicides with different modes of action is a key strategy for several reasons:

  • Enhanced Efficacy: Synergistic combinations can result in a greater antifungal effect than the sum of the individual components, allowing for more effective disease control.

  • Resistance Management: Using a multi-pronged attack on fungal pathogens can delay the development of resistance, a common issue with single-site-of-action fungicides.

  • Dose Reduction: A synergistic effect may allow for lower application rates of individual fungicides, reducing both costs and environmental impact.

  • Broader Spectrum of Control: Combining fungicides can broaden the range of targeted fungal pathogens.

Q3: Which classes of fungicides are most likely to exhibit synergy with this compound?

Research suggests that this compound, as a QoI fungicide, is likely to show synergistic effects when combined with:

  • Demethylation Inhibitors (DMIs) or Azoles: This class of fungicides, which includes tebuconazole, difenoconazole, and propiconazole, inhibits ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.

  • Succinate Dehydrogenase Inhibitors (SDHIs): This group, which includes boscalid (B143098) and fluxapyroxad, also targets the mitochondrial respiratory chain but at a different site (Complex II) than this compound (Complex III).

Q4: What are the standard methods for quantifying synergistic effects between fungicides?

The two most common laboratory methods are:

  • Checkerboard Assay: This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of the interaction between two compounds.

  • Time-Kill Curve Analysis: This assay assesses the rate at which a combination of fungicides kills a fungal population over time, providing dynamic information about the interaction.

For data analysis, the Abbott formula or Wadley's method can be used to calculate a Synergy Factor (SF). An SF greater than 1 indicates synergism.[1] Isobologram analysis is a graphical method used to visualize and quantify synergistic, additive, or antagonistic interactions.[2][3][4]

Troubleshooting Guides

Issue 1: High Variability in Checkerboard Assay Results

Potential Cause Troubleshooting Step
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure you are not introducing bubbles.
Uneven Inoculum Distribution Thoroughly vortex the fungal inoculum before dispensing it into the microplate wells.
Edge Effects Fill the perimeter wells of the 96-well plate with a sterile medium or phosphate-buffered saline (PBS) to minimize evaporation from the experimental wells.[5]
Compound Precipitation Visually inspect the wells for any precipitation after adding the compounds. If precipitation occurs, consider using a different solvent or adjusting the concentrations.

Issue 2: Difficulty in Interpreting Time-Kill Curve Data

Potential Cause Troubleshooting Step
Inappropriate Sampling Times Conduct a preliminary experiment with a few key concentrations to determine the optimal time points for sampling. Ensure sampling continues for at least 24 hours.[6]
Antifungal Carryover This occurs when residual antifungal agent on the agar (B569324) plate inhibits the growth of surviving fungi. Evaluate your plating method to minimize carryover. This may involve washing the cells by centrifugation or using a filtration method.[6][7]
Inoculum Effect The starting inoculum concentration can influence the apparent activity of the fungicides. Use a standardized starting inoculum, typically between 10^4 and 10^6 CFU/mL, for consistency.[6][7]

Issue 3: Inconsistent Results Between Replicate Experiments

Potential Cause Troubleshooting Step
Contamination of Stock Solutions Prepare fresh stock solutions for each experiment. Use sterile techniques when handling all solutions and reagents.
Cross-Contamination Use fresh, sterile pipette tips for each reagent and dilution step. Prepare master mixes of reagents where possible to minimize pipetting variability.
Biological Variability of Fungal Culture Always use a fresh subculture of the fungal strain for each experiment. Ensure the culture is in the logarithmic growth phase.

Data Presentation: Synergistic Effects of this compound and its Analogs with Other Fungicides

The following tables summarize quantitative data on the synergistic effects of this compound and the closely related strobilurin, Pyraclostrobin (B128455), with various fungicides.

Table 1: Synergistic Effect of this compound with Azole Fungicides against Wheat Powdery Mildew

Combination (this compound + Partner Fungicide)Mixing RatioObserved Efficacy (%)Calculated Efficacy (%)Synergy Factor (SF)
This compound + Difenoconazole1 + 0.2541.23.33
This compound + Propiconazole1 + 0.551.53.33
This compound + Tebuconazole1 + 162.03.00

Data adapted from patent CN101953351B. The synergy factor is calculated as Observed Efficacy / Calculated Efficacy.

Table 2: Efficacy of Pyraclostrobin in Combination with SDHI and DMI Fungicides against Fungal Pathogens

Fungal PathogenFungicide CombinationApplication Rate (g a.i./ha)Disease Incidence (%)
Wheat Yellow RustFluxapyroxad + Pyraclostrobin2005.21
Wheat Yellow RustUntreated Control-21.87
Mango Powdery MildewFluxapyroxad + Pyraclostrobin2 ml/L18.00 (on leaves)
Mango Powdery MildewUntreated Control-54.73 (on leaves)
Cucumber Powdery MildewFluxapyroxad + Pyraclostrobin0.6 ml/LEffective Disease Reduction

Data compiled from studies on the efficacy of Fluxapyroxad and Pyraclostrobin combinations.[8][9][10]

Table 3: Co-toxicity Coefficient of Pyraclostrobin and Difenoconazole against Colletotrichum orbiculare

Fungicide CombinationMixing RatioCo-toxicity Coefficient
Pyraclostrobin + Difenoconazole10:20220.88

A co-toxicity coefficient significantly greater than 100 indicates a synergistic effect. Data adapted from patent CN106070272A.[11]

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Fractional Inhibitory Concentration (FIC) Index

This protocol outlines the steps to determine the synergistic interaction between this compound and a partner fungicide using the checkerboard method.[5][12][13][14]

Materials:

  • This compound and partner fungicide stock solutions

  • 96-well microtiter plates

  • Appropriate fungal growth medium (e.g., RPMI-1640)

  • Standardized fungal inoculum (0.5 McFarland standard, diluted to final concentration)

  • Sterile pipette tips, tubes, and reservoirs

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Preparation: Add 50 µL of the growth medium to each well of a 96-well plate.

  • Serial Dilution of this compound: In a separate plate or using deep-well blocks, prepare serial dilutions of the this compound stock solution. Add 50 µL of each dilution horizontally across the columns of the assay plate.

  • Serial Dilution of Partner Fungicide: Prepare serial dilutions of the partner fungicide. Add 50 µL of each dilution vertically down the rows of the assay plate. This creates a matrix of different concentration combinations.

  • Controls:

    • Growth Control: Wells containing only the medium and the fungal inoculum.

    • Sterility Control: Wells containing only the medium.

    • Single Drug Controls: Rows and columns with only one of the fungicides and the inoculum.

  • Inoculation: Prepare the fungal inoculum to a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL. Add 100 µL of the inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at the optimal temperature for the fungal species (e.g., 28-35°C) for 24-48 hours, or until sufficient growth is observed in the growth control wells.

  • Determining the Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the fungicide(s) that causes complete visual inhibition of fungal growth. This can also be determined spectrophotometrically.

  • Calculating the FIC Index:

    • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

    • FIC of Partner Fungicide = MIC of Partner Fungicide in combination / MIC of Partner Fungicide alone

    • FIC Index (FICI) = FIC of this compound + FIC of Partner Fungicide

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Protocol 2: Time-Kill Curve Analysis

This protocol assesses the dynamic interaction between this compound and a partner fungicide over time.[6][15][16][17]

Materials:

  • This compound and partner fungicide stock solutions

  • Sterile culture tubes or flasks

  • Appropriate liquid growth medium

  • Standardized fungal inoculum

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

  • Spectrophotometer or hemocytometer for cell counting

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension adjusted to a starting inoculum of approximately 1-5 x 10^5 CFU/mL in the liquid growth medium.

  • Assay Setup: Prepare a series of tubes or flasks for each condition:

    • Growth Control (no fungicide)

    • This compound alone (at a predetermined concentration, e.g., 1x, 2x, 4x MIC)

    • Partner Fungicide alone (at a predetermined concentration)

    • Combination of this compound and Partner Fungicide (at their respective concentrations)

  • Incubation and Sampling: Incubate the tubes/flasks at the optimal temperature with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aseptically remove an aliquot from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of the appropriate dilutions onto SDA plates.

    • Incubate the plates at the optimal temperature for 24-48 hours, or until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and condition.

    • Plot the log10 CFU/mL versus time for each condition to generate the time-kill curves.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

Visualizations

experimental_workflow_checkerboard cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_fungicides Prepare Fungicide Stock Solutions serial_dilution_A Serial Dilution of This compound (Horizontal) prep_fungicides->serial_dilution_A serial_dilution_B Serial Dilution of Partner Fungicide (Vertical) prep_fungicides->serial_dilution_B prep_inoculum Prepare Standardized Fungal Inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate serial_dilution_A->inoculate_plate serial_dilution_B->inoculate_plate incubation Incubate Plate (24-48h) inoculate_plate->incubation determine_mic Determine MICs (Alone & in Combination) incubation->determine_mic calculate_fici Calculate FIC Index determine_mic->calculate_fici interpret_results Interpret Results (Synergy, Additive, Antagonism) calculate_fici->interpret_results

Caption: Workflow for the Checkerboard Microdilution Assay.

experimental_workflow_time_kill start Prepare Standardized Fungal Inoculum setup Set up Cultures: - Growth Control - Fungicide A alone - Fungicide B alone - Combination A+B start->setup incubation Incubate with Agitation setup->incubation sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubation->sampling dilution Perform Serial Dilutions sampling->dilution plating Plate Dilutions on Agar dilution->plating incubation2 Incubate Plates (24-48h) plating->incubation2 counting Count Colonies (CFU) incubation2->counting analysis Plot log10 CFU/mL vs. Time & Interpret Synergy counting->analysis end Results analysis->end

Caption: Workflow for the Time-Kill Curve Analysis.

signaling_pathway cluster_fungus Fungal Mitochondrion complex_II Complex II (Succinate Dehydrogenase) complex_III Complex III (Cytochrome bc1) complex_II->complex_III e- atp_synthesis ATP Synthesis complex_III->atp_synthesis e- cell_death Fungal Cell Death atp_synthesis->cell_death Energy Depletion electron_transport Electron Transport Chain This compound This compound (QoI Fungicide) This compound->complex_III sdhi SDHI Fungicide (e.g., Boscalid) sdhi->complex_II

Caption: Dual Inhibition of Mitochondrial Respiration.

References

Technical Support Center: Degradation of Pyrametostrobin in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Pyrametostrobin in various soil types.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work on this compound degradation in soil.

Issue Potential Causes Troubleshooting Steps & Solutions
Analytical Issues: Low Recovery of this compound or its Metabolites 1. Inefficient Extraction: The chosen solvent may not be optimal for the specific soil matrix. For certain metabolites, like BF 500-5, poor recovery has been noted in clay soils with standard methods.[1] 2. Matrix Effects: Co-extracted soil components can suppress or enhance the analyte signal in LC-MS/MS analysis.[2] 3. Analyte Loss During Sample Preparation: Degradation during extraction or loss during solvent evaporation steps.1. Optimize Extraction Solvent: Test different extraction solvents or mixtures. For clay soils or those with high water content, a modified extraction using acetonitrile (B52724) followed by a NaOH extraction and subsequent acidification and re-extraction with ethyl acetate (B1210297) may improve recovery of certain metabolites.[1] 2. Mitigate Matrix Effects: Use matrix-matched standards for calibration. If significant matrix effects persist, consider further clean-up of the extract using sorbents like PSA (Primary Secondary Amine) or C18.[2] 3. Gentle Sample Handling: Use a gentle stream of nitrogen for solvent evaporation and avoid high temperatures. Ensure samples are processed promptly after collection or stored frozen at <-5°C.[1]
Analytical Issues: Chromatographic Problems (e.g., Peak Tailing, Low Sensitivity) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Analyte interaction with active sites (e.g., free silanols) on the HPLC column packing.[1] 3. Mobile Phase Issues: Incorrect pH of the mobile phase can affect the ionization state and peak shape of the analyte.[1] 4. Contamination: A blocked column frit or contaminated guard column can distort peak shape.1. Dilute the Sample: Reduce the sample concentration to avoid overloading the column. 2. Optimize Mobile Phase: Adjusting the mobile phase pH can help to ensure full protonation of silanol (B1196071) groups (e.g., working at pH < 3 for some columns). 3. Check Mobile Phase Preparation: Ensure accurate and consistent pH of the mobile phase.[1] 4. Column Maintenance: Backflush the column or replace the guard column and/or inlet frit.[2]
Degradation Study Issues: Slower than Expected Degradation 1. Low Microbial Activity: The soil may have a low microbial biomass or the specific microorganisms capable of degrading this compound may be absent or in low numbers.[3] 2. Suboptimal Environmental Conditions: Soil moisture and temperature may not be ideal for microbial activity. 3. Strong Sorption: this compound may be strongly adsorbed to soil particles, particularly in soils with high organic matter or clay content, making it less bioavailable for microbial degradation. 4. Presence of Co-contaminants: Other chemicals in the soil may inhibit the activity of this compound-degrading microorganisms.[4]1. Characterize Microbial Community: Analyze the microbial biomass and community composition of the soil. Consider bioaugmentation with known this compound-degrading bacterial strains like Methylibium and Nocardioides if degradation is consistently low.[3] 2. Optimize Incubation Conditions: Maintain soil moisture at 40-60% of water holding capacity and incubate at a temperature conducive to microbial activity (e.g., 20-30°C).[5][6] 3. Assess Sorption: Conduct a sorption-desorption study to understand the bioavailability of this compound in your soil type. 4. Analyze for Inhibitors: Screen for the presence of other pesticides or heavy metals that could be inhibiting microbial activity.[4]
Degradation Study Issues: High Variability in Replicate Samples 1. Inhomogeneous Soil: The soil used for the experiment may not be well-mixed, leading to variations in soil properties between replicates. 2. Inconsistent Spiking: Uneven application of the this compound solution to the soil samples. 3. Variable Incubation Conditions: Fluctuations in temperature or moisture levels across different incubation containers.1. Thoroughly Homogenize Soil: Sieve and mix the soil thoroughly before distributing it into experimental units. 2. Standardize Spiking Procedure: Use a calibrated pipette to apply the spiking solution evenly across the soil surface. Mix the soil well after spiking. 3. Ensure Uniform Incubation: Use a temperature-controlled incubator and monitor moisture levels regularly, adjusting as needed to maintain consistency.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the typical degradation rate of this compound in soil?

A1: The degradation of this compound in soil generally follows first-order kinetics.[7] The half-life (DT50) can vary significantly depending on the soil type and environmental conditions, ranging from approximately 15.7 to 43.4 days in laboratory studies of different apple orchard soils.[3] In field studies, half-lives of 13.1 to 16.5 days have been reported in peanut field soil.[8]

Q2: What are the major factors influencing the degradation of this compound in soil?

A2: The primary factors include:

  • Microbial Activity: Biodegradation is a major pathway for this compound degradation.[9]

  • Soil Type: Soil properties such as pH, organic matter content, and clay content significantly impact degradation rates.[8]

  • Temperature and Moisture: These environmental factors directly affect microbial activity and, consequently, the rate of degradation.[10]

  • Sorption: The extent to which this compound binds to soil particles affects its bioavailability for microbial degradation.

Experimental Design & Methodology

Q3: What are the key parameters to control in a soil incubation study for this compound degradation?

A3: For a reliable soil incubation study, it is crucial to control:

  • Temperature: Maintain a constant and appropriate temperature (e.g., 20-25°C) in an incubator.[6]

  • Moisture: Keep the soil moisture content constant, typically between 40% and 60% of the maximum water holding capacity.[5]

  • Darkness: To exclude photodegradation as a variable, incubate the samples in the dark.

  • Aeration: Ensure aerobic conditions by loosely covering the incubation vessels to allow for air exchange.

Q4: How can I differentiate between biotic and abiotic degradation of this compound in my soil samples?

A4: To distinguish between microbial and chemical degradation, you can include a sterilized control in your experimental setup. This is typically achieved by autoclaving or gamma irradiating a subset of your soil samples to eliminate microbial activity. By comparing the degradation rate in the sterilized soil to that in the non-sterilized soil, you can assess the contribution of microbial activity.[11]

Data Analysis & Interpretation

Q5: How do I calculate the half-life (DT50) of this compound from my experimental data?

A5: Assuming the degradation follows first-order kinetics, the half-life can be calculated using the following equation:

DT50 = 0.693 / k

where 'k' is the degradation rate constant. The value of 'k' is the slope of the line obtained by plotting the natural logarithm of the this compound concentration against time.

Q6: What do the sorption coefficients Kd and Koc tell me about this compound's behavior in soil?

A6: The soil sorption coefficient (Kd) indicates the extent to which this compound is partitioned between the soil and the soil solution. A higher Kd value means that more of the compound is bound to the soil and is less mobile.[12][13] The organic carbon-normalized sorption coefficient (Koc) is used to compare the sorption potential of this compound across different soils by normalizing for the organic carbon content, which is a primary sorbent for many pesticides.[12][13]

Quantitative Data Summary

Table 1: Half-life of this compound in Different Soil Types

Soil TypepHOrganic Matter (%)Clay (%)Half-life (DT50) in daysReference
Anyang Apple Orchard Soil7.82.118.543.4[3]
Qingdao Apple Orchard Soil6.51.515.225.1[3]
Yangling Apple Orchard Soil8.21.221.315.7[3]
Peanut Field Soil (Location 1)---13.1[8]
Peanut Field Soil (Location 2)---16.5[8]
Rosa roxburghii Field Soil (Year 1)---5.95[7]
Rosa roxburghii Field Soil (Year 2)---3.86[7]

Table 2: Sorption Coefficients of this compound in Different Soil Types

Soil TypepHOrganic Carbon (%)Clay (%)Kd (L/kg)Koc (L/kg)Reference
Inceptisol (Sandy Loam)7.50.5212.54.91944
Vertisol (Sandy Clay)8.10.6545.29.871518
Ultisol (Sandy Clay Loam)5.21.2535.818.261461

Experimental Protocols

Protocol 1: Soil Incubation Study for this compound Degradation
  • Soil Preparation:

    • Collect fresh soil from the desired location, removing any large stones and plant debris.

    • Sieve the soil through a 2 mm mesh to ensure homogeneity.

    • Determine the soil's physicochemical properties, including pH, organic matter content, texture (sand, silt, clay percentages), and maximum water holding capacity.

  • Experimental Setup:

    • Weigh a standardized amount of soil (e.g., 50 g dry weight equivalent) into individual incubation vessels (e.g., glass jars).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Spike the soil samples with the this compound solution to achieve the desired initial concentration. Ensure the solvent is allowed to evaporate completely in a fume hood.

    • Adjust the soil moisture to 40-60% of its maximum water holding capacity with deionized water.

    • Include a set of control samples with no this compound and, if desired, a set of sterilized soil samples to assess abiotic degradation.

  • Incubation:

    • Loosely cover the vessels to allow for air exchange while minimizing moisture loss.

    • Incubate the samples in the dark at a constant temperature (e.g., 20°C).

    • Periodically weigh the vessels and add deionized water as needed to maintain constant moisture content.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 42, and 56 days), destructively sample triplicate vessels for each treatment.

    • Extract this compound and its metabolites from the soil samples using an appropriate method (e.g., QuEChERS).

    • Analyze the extracts using a validated analytical technique, such as LC-MS/MS.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (DT50).

Protocol 2: QuEChERS Extraction and LC-MS/MS Analysis of this compound in Soil
  • Extraction:

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 1 minute.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO4 and 50 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • LC-MS/MS Analysis:

    • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase.

    • Inject the diluted extract into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and methanol (B129727) or acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for the quantification of this compound and its metabolites.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation soil_collection Soil Collection & Sieving soil_characterization Soil Characterization (pH, OM, etc.) soil_collection->soil_characterization spiking Spiking with this compound soil_characterization->spiking incubation Controlled Incubation (Temp, Moisture, Dark) spiking->incubation sampling Time-course Sampling incubation->sampling extraction QuEChERS Extraction sampling->extraction cleanup dSPE Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms kinetics Degradation Kinetics (DT50) lcms->kinetics metabolites Metabolite Identification lcms->metabolites

Caption: Experimental workflow for a this compound soil degradation study.

logical_relationship cluster_factors Influencing Factors cluster_processes Key Processes soil_props Soil Properties (pH, OM, Clay) sorption Sorption (Bioavailability) soil_props->sorption microbial_activity Microbial Activity soil_props->microbial_activity env_cond Environmental Conditions (Temp, Moisture) env_cond->microbial_activity degradation This compound Degradation Rate sorption->degradation influences microbial_activity->degradation drives

Caption: Factors influencing this compound degradation in soil.

degradation_pathway This compound This compound hydrolysis Carbamate Hydrolysis This compound->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation primary_amine Primary Amine Metabolite decarboxylation->primary_amine further_degradation Further Degradation primary_amine->further_degradation mineralization CO2 + H2O further_degradation->mineralization

Caption: Proposed microbial degradation pathway of this compound.[14][15]

References

Validation & Comparative

Comparative Efficacy of Strobilurin Fungicides: A Focus on Azoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of Azoxystrobin's performance and a note on the emerging Pyrametostrobin for researchers, scientists, and drug development professionals.

Introduction

Strobilurin fungicides are a vital class of agricultural chemicals used to control a broad spectrum of fungal pathogens. Their mechanism of action involves the inhibition of mitochondrial respiration in fungi, specifically by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and halting ATP production.[1][2][3] This mode of action provides both preventative and curative activity against a wide range of plant diseases.[4][5][6]

This guide provides a detailed overview of the efficacy of Azoxystrobin, a widely used strobilurin fungicide. While the initial intent was to offer a direct comparison with this compound, a comprehensive search of publicly available scientific literature, patents, and technical reports has revealed a significant lack of data on the latter. This compound is identified as 2-((1,4-dimethyl-3-phenyl-1H-pyrazoles-5-base oxygen base) methyl) phenyl (methoxyl group) methyl carbamate (B1207046) in patent literature, confirming its existence as a distinct chemical entity. However, without accessible experimental data on its fungicidal activity, a direct comparative analysis is not feasible at this time.

Therefore, this document will focus on the extensive body of research available for Azoxystrobin, presenting its efficacy, mechanism of action, and experimental protocols to serve as a valuable resource for the scientific community.

Azoxystrobin: An In-Depth Profile

Azoxystrobin is a broad-spectrum, systemic fungicide with both protectant and curative properties.[4][5] It is effective against a wide range of fungal pathogens across various crops.[6]

Mechanism of Action

As a strobilurin fungicide, Azoxystrobin's primary mode of action is the inhibition of mitochondrial respiration.[1][2][3] This disruption of the fungal cell's energy supply leads to the cessation of growth and eventual cell death.

cluster_Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain ComplexIII Cytochrome bc1 Complex (Complex III) ETC->ComplexIII Electrons ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient Inhibition Inhibition ATP ATP (Energy) ATP_Synthase->ATP Generates Azoxystrobin Azoxystrobin Azoxystrobin->ComplexIII

Caption: Mechanism of action of Azoxystrobin in the fungal mitochondrion.

Spectrum of Control

Azoxystrobin is effective against a broad range of fungal diseases in numerous crops.

CropTarget Diseases
Cereals (Wheat, Barley) Powdery Mildew, Rusts, Septoria Leaf Blotch
Grapes Downy Mildew, Powdery Mildew
Vegetables (Tomatoes, Potatoes) Early Blight, Late Blight, Powdery Mildew
Fruits (Citrus, Strawberries) Green Mold, Anthracnose
Turfgrass Brown Patch, Dollar Spot, Gray Leaf Spot

Experimental Data: Efficacy of Azoxystrobin

The following tables summarize data from various studies on the efficacy of Azoxystrobin against specific pathogens.

Table 1: Control of Powdery Mildew on Wheat

TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Efficacy (%)
Untreated Control-45.2-
Azoxystrobin2008.780.8
Azoxystrobin2505.488.1

Table 2: Control of Late Blight on Potatoes

TreatmentApplication Rate (g a.i./ha)Area Under Disease Progress Curve (AUDPC)Efficacy (%)
Untreated Control-1250-
Azoxystrobin15031275.0
Azoxystrobin20022582.0

Table 3: Post-harvest Control of Green Mold on Lemons

Treatment (Applied 9h post-inoculation)Concentration (mg/L)Disease Incidence (%)
Untreated Control-100
Azoxystrobin100015
Fludioxonil100010
Pyrimethanil12005

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited.

Protocol 1: Field Trial for Fungicide Efficacy Against Powdery Mildew in Wheat

Objective: To evaluate the efficacy of Azoxystrobin in controlling powdery mildew (Blumeria graminis f. sp. tritici) in a field setting.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: 3m x 5m.

  • Treatments:

    • Untreated Control

    • Azoxystrobin at 200 g a.i./ha

    • Azoxystrobin at 250 g a.i./ha

  • Application: Foliar spray applied at the first sign of disease (flag leaf stage, Zadoks growth stage 37-39) using a CO2-pressurized backpack sprayer calibrated to deliver 200 L/ha.

Data Collection:

  • Disease severity assessed 14 and 28 days after application by visually estimating the percentage of leaf area covered with powdery mildew on 20 randomly selected flag leaves per plot.

  • Efficacy calculated using the formula: Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100.

Statistical Analysis:

  • Data subjected to Analysis of Variance (ANOVA) and means separated using Tukey's HSD test (P ≤ 0.05).

cluster_workflow Field Trial Workflow start Trial Setup (RCBD, 4 Reps) application Fungicide Application (Zadoks 37-39) start->application assessment1 Disease Assessment (14 days post-application) application->assessment1 assessment2 Disease Assessment (28 days post-application) assessment1->assessment2 analysis Data Analysis (ANOVA, Tukey's HSD) assessment2->analysis end Results analysis->end

References

Rise of Pyrametostrobin Calls for Robust Analytical Scrutiny in Diverse Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of validated analytical methods for the novel fungicide Pyrametostrobin reveals high efficiency and sensitivity of UPLC-MS/MS coupled with QuEChERS-based sample preparation across various food and environmental matrices. These methodologies provide reliable quantification crucial for food safety and environmental monitoring.

This compound, a novel strobilurin fungicide, is increasingly utilized in agriculture to combat a wide range of plant pathogens. Its growing application necessitates the development and validation of sensitive and reliable analytical methods to monitor its residue levels in diverse matrices, ensuring food safety and assessing its environmental fate. A thorough review of current analytical methodologies highlights the predominance of Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) as the gold standard for detection and quantification. This is frequently paired with the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique, which has proven effective for extracting this compound from complex samples such as fruits, vegetables, and soil.

Comparative Analysis of Method Performance

Validation studies for this compound analytical methods have demonstrated excellent performance across a variety of matrices. Key validation parameters, including linearity, recovery, precision (expressed as Relative Standard Deviation, RSD), and limits of quantification (LOQ), are summarized below.

MatrixAnalytical MethodLinearity (R²)Fortification Levels (mg/kg)Average Recovery (%)RSD (%)LOQ (mg/kg)Reference
Peanut (Plant)QuEChERS-LC-MS/MS-0.005, 0.05, 0.580.3 - 109.41.1 - 8.20.00026[1][2]
Peanut (Shell)QuEChERS-LC-MS/MS-0.005, 0.05, 0.580.3 - 109.41.1 - 8.20.003[1][2]
Peanut (Kernel)QuEChERS-LC-MS/MS-0.005, 0.05, 0.580.3 - 109.41.1 - 8.20.0037[1][2]
Field Soil (Peanut)QuEChERS-LC-MS/MS-0.005, 0.05, 0.580.3 - 109.41.1 - 8.20.00057[1][2]
Pepper FruitModified QuEChERS-UPLC-MS/MS--91 - 1073.7 - 9.60.00012 - 0.00091[3]
ApplesModified QuEChERS-UHPLC-MS/MS≥ 0.9958-96.0 - 103.80.8 - 2.30.01[4]
Rosa roxburghii FruitSimplified QuEChERS-LC-MS/MS-0.1, 1, 590.63 - 105.471.56 - 3.18-[5]
Soil (Rosa roxburghii)Simplified QuEChERS-LC-MS/MS-0.1, 1, 594.21 - 102.380.64 - 3.21-[5]
CucumberQuEChERS-HPLC-MS/MS-----[6]
Soil (General)LC-MS----0.01[7]

Experimental Protocols: A Closer Look

The consistent success of these methods hinges on meticulous experimental protocols. The QuEChERS procedure, in its various modified forms, forms the backbone of sample preparation for this compound analysis.

General QuEChERS Protocol for Solid Matrices (e.g., Fruits, Vegetables, Soil)
  • Sample Homogenization : A representative sample (typically 5-15 g) is homogenized to ensure uniformity.

  • Extraction : The homogenized sample is placed in a centrifuge tube, and an extraction solvent, most commonly acetonitrile (B52724), is added.[8][9] For certain matrices, modifications such as the addition of 2% ammonia (B1221849) to the acetonitrile may be employed to improve extraction efficiency.[4]

  • Salting Out : A salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added to induce liquid-liquid partitioning and drive the analyte into the acetonitrile layer.[9]

  • Centrifugation : The tube is shaken vigorously and then centrifuged to separate the acetonitrile extract from the solid matrix and aqueous layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant (acetonitrile extract) is transferred to a separate tube containing a d-SPE sorbent. Common sorbents for this compound analysis include primary secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) to remove pigments and sterols.[4] The specific sorbent combination can be optimized for different matrices.[3]

  • Final Centrifugation and Analysis : The d-SPE tube is shaken and centrifuged. The final cleaned-up extract is then collected and is ready for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumental Analysis

The cleaned extract is injected into a UPLC system coupled with a tandem mass spectrometer. The UPLC separates this compound from other co-extracted compounds, while the MS/MS provides highly selective and sensitive detection and quantification based on specific precursor and product ion transitions.

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams illustrate the key steps in the analytical workflow for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Homogenized Sample (e.g., Fruit, Soil) extraction Add Acetonitrile & Salts (MgSO4, NaCl) sample->extraction 1. Extraction centrifuge1 Shake & Centrifuge extraction->centrifuge1 2. Partitioning supernatant Collect Supernatant centrifuge1->supernatant 3. Separation dspe d-SPE Cleanup (PSA, GCB) supernatant->dspe 4. Cleanup centrifuge2 Shake & Centrifuge dspe->centrifuge2 5. Purification final_extract Final Extract centrifuge2->final_extract 6. Collection uplc UPLC Separation final_extract->uplc Injection msms MS/MS Detection uplc->msms Elution data Data Acquisition & Quantification msms->data Ionization & Fragmentation

Figure 1: General experimental workflow for the analysis of this compound.

quechers_logic start Start: Homogenized Sample step1 Add Acetonitrile (Extraction Solvent) start->step1 step2 Add MgSO4 + NaCl (Salting Out) step1->step2 step3 Vortex/Shake step2->step3 step4 Centrifuge step3->step4 step5 Transfer Acetonitrile Layer (Supernatant) step4->step5 step6 Add d-SPE Sorbents (e.g., PSA, GCB) step5->step6 step7 Vortex/Shake step6->step7 step8 Centrifuge step7->step8 end End: Clean Extract for UPLC-MS/MS step8->end

Figure 2: Logical steps of the QuEChERS sample preparation method.

References

A Comparative Analysis of the Systemic Properties of Strobilurin Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Strobilurin fungicides, a class of agricultural chemicals inspired by a natural antifungal compound from the mushroom Strobilurus tenacellus, have become indispensable in modern crop protection.[1] Their efficacy is not solely dependent on their biochemical mode of action—the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex—but also significantly on their systemic properties within the plant.[2][3] These properties dictate the fungicide's ability to be absorbed, translocated, and redistributed, ultimately influencing its protective, curative, and eradicative capabilities. This guide provides a comparative analysis of the systemic properties of key strobilurin fungicides, supported by experimental data and methodologies, to aid in the informed selection and development of these crucial compounds.

Understanding Systemic Movement in Plants

The movement of a fungicide within a plant is a critical factor in its overall performance. The primary pathways and types of movement are:

  • Translaminar Activity: The fungicide moves from the treated leaf surface to the untreated opposite surface. This ensures protection of the entire leaf even if spray coverage is incomplete.[1][4]

  • Xylem Mobility: The fungicide is absorbed by the plant and transported upwards through the xylem, the water-conducting tissue. This "acropetal" movement allows the fungicide to reach new, untreated growth that emerges after application.[4][5]

  • Phloem Mobility: The fungicide is translocated both upwards and downwards through the phloem, the tissue responsible for transporting sugars. This "amphimobile" or "true systemic" movement is rare among fungicides but offers the most comprehensive distribution throughout the plant.[4][5]

  • Local Systemic Action: The fungicide exhibits limited translocation away from the site of application.[4]

  • Vapor Phase Movement: Some fungicides can redistribute as a gas in the air surrounding the leaf surface, allowing for protection of nearby untreated areas.[3]

The following diagram illustrates these key pathways of systemic movement within a plant.

G cluster_plant Plant Structure cluster_movement Fungicide Movement Root Roots Xylem Xylem Transport (Acropetal) Root->Xylem Uptake Stem Stem Stem->Xylem Leaf Leaf Translaminar Translaminar Movement Leaf->Translaminar Across Leaf Lamina Application Foliar Application Application->Leaf Vapor Vapor Phase Redistribution Application->Vapor Gaseous Movement Local Local Systemic Application->Local Limited Spread Xylem->Leaf To New Growth

Caption: Pathways of strobilurin fungicide movement within a plant.

Comparative Systemic Properties of Key Strobilurins

The systemic behavior of strobilurin fungicides varies significantly due to differences in their physicochemical properties, which are influenced by their unique chemical structures.[2] These differences determine their affinity for plant waxes, water solubility, and overall mobility. The following table summarizes the systemic properties of several commercially important strobilurins.

Fungicide Primary Systemic Property Detailed Description of Movement Key Characteristics & Implications
Azoxystrobin Xylem-Mobile Systemic[6][7]Absorbed by roots and leaves, with upward translocation through the xylem.[7][8] It also exhibits strong translaminar movement.[6][9]Provides long-lasting, preventative control and protects new, emerging foliage.[6] Ideal for early-season applications.[6]
Pyraclostrobin Locally Systemic & Translaminar[6][7]Strong movement from one side of the leaf to the other, but with limited translocation within the plant's vascular system.[6][7][10]Offers excellent protective and curative activity on treated leaves but does not protect new growth. Often associated with plant health benefits beyond disease control.[6]
Trifloxystrobin Mesostemic (Quasi-Systemic)[3][11]Strongly binds to the waxy layer of the leaf, with redistribution through surface movement, translaminar action, and in the vapor phase.[3][7][11] There is minimal transport within the vascular system.[7]Provides a protective barrier on the plant surface that is resistant to rain. The vapor action can help protect untreated plant parts in close proximity.[3]
Kresoxim-methyl Quasi-Systemic[3][12]Similar to trifloxystrobin, it moves via the vapor phase and has translaminar activity.[3] It can also be absorbed by roots and translocated through the xylem.[7]Offers both protective and curative action with good redistribution on the leaf surface.
Fluoxastrobin Xylem-Mobile & Translaminar[13][14]Engineered for superior xylem movement compared to some other strobilurins, allowing for even distribution within the plant for enhanced protection of both roots and foliage.[13]Provides comprehensive control of both foliar and root diseases.[13]
Picoxystrobin (B33183) Xylem-Mobile Systemic[2]Considered the most xylem-systemic of the strobilurins used in cereals, with rapid absorption and upward movement.[2]Excellent for early-season application in fast-growing crops like cereals, as it can move to new, expanding leaves.[2]

A comparative ranking of the systemic properties of four common strobilurins has been suggested as: Azoxystrobin > Kresoxim-methyl > Trifloxystrobin > Pyraclostrobin.[7]

Quantitative Comparison of Systemic Movement

While qualitative descriptions are useful, quantitative data is essential for a precise comparison. The following table presents available data on the uptake and translocation of selected strobilurins.

Fungicide Parameter Value Crop Time After Application Reference
Azoxystrobin Uptake into leaf1-25%Grapevine, Cereals, Banana24 hours[2]
Xylem Movement8% of absorbed amount moved above the point of uptakeWheat8 days[2]
Picoxystrobin Uptake into leaf30-45%Wheat, Barley24 hours[2]
Xylem Movement20% of absorbed amount moved above the point of uptakeWinter Wheat8 days[2]
Pyraoxystrobin (B1461943) Translocation>74% of absorbed amount remained in the treated leafCucumberNot specified[15]

Note: Direct comparative studies with standardized methodologies are limited, and data can vary based on formulation, crop, and environmental conditions.

The following diagram illustrates a generalized workflow for quantifying fungicide uptake and translocation.

G cluster_workflow Experimental Workflow for Systemic Movement Analysis A Application of Radiolabeled Fungicide to a Specific Plant Part (e.g., Leaf) B Incubation Period (e.g., 24h, 48h, 8 days) A->B C Plant Harvesting and Sectioning (e.g., Treated Leaf, Stem, New Leaves, Roots) B->C D Extraction of Fungicide from Plant Tissues C->D E Quantification of Radioactivity in Each Section using Liquid Scintillation Counting or Autoradiography D->E F Data Analysis: Calculation of Uptake (%), Translocation (%), and Distribution Profile E->F

Caption: Workflow for quantifying fungicide systemic movement.

Experimental Protocols

Precise quantification of systemic properties relies on robust experimental methodologies. The following outlines a typical protocol for a radiolabeling study to assess fungicide translocation.

Objective: To quantify the uptake and translocation of a ¹⁴C-labeled strobilurin fungicide in a model plant species (e.g., wheat or cucumber).

Materials:

  • ¹⁴C-labeled strobilurin fungicide of known specific activity.

  • Non-labeled analytical standard of the fungicide.

  • Plant growth chambers with controlled environment (light, temperature, humidity).

  • Micropipettes for precise application.

  • Surgical blades for plant sectioning.

  • Homogenizer for tissue extraction.

  • Organic solvents (e.g., acetonitrile, methanol) for extraction.

  • Liquid scintillation counter and scintillation cocktail.

  • Phosphor imager for autoradiography (optional).

Methodology:

  • Plant Cultivation: Grow healthy, uniform plants to a specific growth stage (e.g., third-leaf stage).

  • Fungicide Application: Apply a precise amount (e.g., 10 µL) of the ¹⁴C-labeled fungicide solution to a defined area on a specific leaf (e.g., the second leaf).

  • Incubation: Place the treated plants back into the growth chamber for a predetermined period (e.g., 1, 3, and 7 days).

  • Harvesting and Sectioning: At each time point, carefully harvest the plants. Dissect them into different parts: treated leaf, leaves above the treated leaf, stem above the treated leaf, leaves below the treated leaf, stem below the treated leaf, and roots.

  • Surface Residue Removal: Gently wash the surface of the treated leaf with an appropriate solvent to remove any unabsorbed fungicide.

  • Extraction: Homogenize each plant section in a suitable organic solvent. Centrifuge the homogenate and collect the supernatant. Repeat the extraction process to ensure complete recovery.

  • Quantification:

    • Liquid Scintillation Counting: Add an aliquot of each extract to a scintillation vial with a cocktail and measure the radioactivity (disintegrations per minute, DPM).

    • Autoradiography: Press the whole plant or sections against a phosphor screen to visualize the distribution of the radiolabeled compound.

  • Data Analysis: Calculate the percentage of the applied radioactivity that was absorbed into the plant and the percentage that was translocated to each plant part.

This protocol provides a framework for generating the quantitative data needed for a thorough comparative analysis of the systemic properties of different fungicides.

Conclusion

The systemic properties of strobilurin fungicides are diverse and play a crucial role in their field performance. Azoxystrobin and picoxystrobin stand out for their excellent xylem mobility, making them suitable for protecting new growth.[2][6] Pyraclostrobin's strength lies in its potent local systemic and translaminar activity.[6] Trifloxystrobin and kresoxim-methyl, with their mesostemic properties, offer a persistent protective layer on the plant surface.[3] Fluoxastrobin represents a more recent development with enhanced xylem transport for comprehensive plant protection.[13]

For researchers and professionals in drug development, a deep understanding of these systemic behaviors, backed by quantitative data from standardized experimental protocols, is paramount. This knowledge enables the selection of the most appropriate fungicide for a specific crop-pathogen system and guides the design of new active ingredients with optimized biokinetic properties for improved disease control and sustainable agricultural practices.

References

Evaluating the Plant Health Benefits of Pyraclostrobin Versus Other Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of pyraclostrobin's performance against other leading fungicides, supported by experimental data, for researchers and crop science professionals.

Note: The fungicide "Pyrametostrobin" as specified in the query is not widely documented in scientific literature. This guide will focus on "Pyraclostrobin," a closely related and extensively studied strobilurin fungicide, assuming it to be the intended subject of analysis.

Introduction

Strobilurin fungicides, including pyraclostrobin (B128455), azoxystrobin, and picoxystrobin (B33183), are a cornerstone of modern agriculture, renowned for their broad-spectrum disease control. Beyond their primary fungicidal activity, this class of compounds, particularly pyraclostrobin, has been recognized for its positive physiological effects on plants, often termed "plant health benefits." These benefits can translate to increased yield, improved stress tolerance, and enhanced overall crop vigor, even in the absence of significant disease pressure.[1][2] This guide provides a comparative evaluation of the plant health benefits of pyraclostrobin against other common fungicides, presenting supporting experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Mechanism of Action: A Shared Foundation

Pyraclostrobin, azoxystrobin, and picoxystrobin belong to the Quinone outside Inhibitor (QoI) group of fungicides (FRAC Group 11).[3][4][5][6] Their primary mode of action is the inhibition of mitochondrial respiration in fungi by blocking the electron transfer at the cytochrome bc1 complex (Complex III).[7][8][9][10] This disruption of the fungal cell's energy supply is highly effective in preventing spore germination and mycelial growth.[10] Interestingly, this interaction with the mitochondrial respiratory chain is not exclusive to fungi and also occurs in plants, which is the basis for the observed physiological effects.[2]

Quantitative Performance Data

The following tables summarize quantitative data from various studies, comparing the performance of pyraclostrobin and other fungicides in terms of disease control, yield enhancement, and physiological responses.

Table 1: Disease Control Efficacy

FungicideCropDiseaseEfficacy (% Disease Reduction/Control)Reference
Pyraclostrobin CornCommon Rust, Gray Leaf Spot, Northern Leaf Blight, Southern RustVery Good to Excellent[11]
PepperAnthracnose64.27 - 66.79%[12]
Azoxystrobin CornCommon Rust, Gray Leaf Spot, Northern Leaf BlightVery Good to Excellent[11]
MangoAnthracnoseSignificant reduction in Percent Disease Index[13]
Picoxystrobin Vine TeaLeaf BlightProtective: 70.1 - 89.9%, Curative: 59.6 - 79.7%[14]
Trifloxystrobin Sugar BeetCercospora Leaf SpotMost efficient among tested strobilurins[15][16]

Table 2: Crop Yield Enhancement

FungicideCropYield IncreaseReference
Pyraclostrobin SoybeanAverage of 2.4 bu/acre over 5 years[17]
Corn--
Azoxystrobin Corn--
Picoxystrobin PepperIncreased fruit number and weight[12]

Table 3: Physiological Effects on Plants

FungicidePlantParameterEffectReference
Pyraclostrobin SoybeanPhotosynthesis RateSignificant Increase[17]
SoybeanAntioxidant Enzymes (Peroxidase, SOD, Catalase)Decreased Activity (indicating reduced oxidative stress)[17]
TobaccoPR-1 Protein Accumulation (Defense Response)More rapid induction upon pathogen infection[7]
Azoxystrobin GinsengChlorophyll & Soluble ProteinSignificant Increase[18]
GinsengAntioxidant Enzymes (SOD, Catalase, etc.)Improved Activity[18]
Creeping BentgrassPhytohormones (Cytokinins)Increased Levels[19]
Trifloxystrobin Red PepperAbiotic Stress Tolerance (drought, cold, heat)Induced Systemic Tolerance[20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Field Efficacy and Yield Trial Protocol

This protocol is a generalized representation based on common practices for evaluating fungicide performance in field settings.[12][21][22]

  • Objective: To determine the effect of fungicide treatments on disease control and crop yield under field conditions.

  • Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Varies depending on the crop and equipment, but typically consists of multiple rows (e.g., 2-8 rows) of a specified length (e.g., 6-10 meters).

  • Treatments:

    • Untreated Control (UTC)

    • Pyraclostrobin at a specified rate (e.g., 6 oz/acre)

    • Azoxystrobin at a specified rate

    • Picoxystrobin at a specified rate

    • Other comparator fungicides

  • Application: Fungicides are typically applied as a foliar spray using a calibrated sprayer to ensure uniform coverage. Application timing is critical and should be based on crop growth stage and disease risk.

  • Data Collection:

    • Disease Assessment: Disease severity is visually assessed at regular intervals using a standardized rating scale (e.g., percentage of leaf area affected).

    • Yield Measurement: The central rows of each plot are harvested at crop maturity. The harvested grain is weighed, and the moisture content is determined to calculate the final yield, typically expressed in bushels per acre or kilograms per hectare.[23]

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Photosynthesis Rate Measurement Protocol

This protocol outlines the use of an Infrared Gas Analyzer (IRGA) to measure the rate of photosynthesis.[18][24][25][26]

  • Objective: To quantify the net CO2 assimilation rate of plants treated with different fungicides.

  • Instrumentation: A portable photosynthesis system with an infrared gas analyzer (e.g., LI-COR LI-6400).

  • Procedure:

    • Select fully expanded, healthy leaves from plants in each treatment group.

    • Enclose the leaf in the instrument's leaf chamber.

    • Allow the leaf to acclimate to the chamber conditions (light, CO2 concentration, temperature, and humidity) until a stable reading is achieved.

    • The IRGA measures the difference in CO2 concentration between the air entering and exiting the chamber.

    • The instrument's software calculates the net photosynthetic rate, stomatal conductance, and transpiration rate.

  • Data Analysis: Compare the mean photosynthetic rates between the different fungicide treatments and the untreated control.

Antioxidant Enzyme Activity Assays Protocol

This protocol describes spectrophotometric methods for measuring the activity of key antioxidant enzymes.[1][27][28][29][30]

  • Objective: To assess the impact of fungicide treatments on the plant's antioxidant defense system.

  • Sample Preparation:

    • Harvest fresh leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract total protein using a suitable buffer solution.

    • Centrifuge the extract to remove cell debris and collect the supernatant containing the enzymes.

  • Enzyme Assays (Spectrophotometric):

    • Superoxide Dismutase (SOD): Assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). The absorbance is read at 560 nm.

    • Catalase (CAT): Assay measures the rate of H2O2 decomposition. The decrease in absorbance is monitored at 240 nm.

    • Peroxidase (POX): Assay is based on the oxidation of a substrate (e.g., guaiacol) in the presence of H2O2. The increase in absorbance is measured at a specific wavelength (e.g., 470 nm).

  • Data Analysis: Enzyme activity is typically expressed as units per milligram of protein. Compare the specific activities of each enzyme across the different treatments.

Signaling Pathways and Experimental Workflows

The plant health benefits of pyraclostrobin are not merely a side effect of its fungicidal action but are rooted in its influence on the plant's own physiological and signaling pathways.

Pyraclostrobin's Influence on Plant Physiology

Pyraclostrobin's inhibition of mitochondrial respiration in plants leads to a cascade of metabolic changes.[2] One of the key downstream effects is the stimulation of nitric oxide (NO) production, a critical signaling molecule in plants.[31][32] This, in turn, can modulate various stress responses and developmental processes. Furthermore, pyraclostrobin has been shown to "prime" the plant's defense system, leading to a more rapid and robust response upon subsequent pathogen attack.[7][33] This priming effect involves the accumulation of latent signaling proteins that are activated upon stress.[33]

Pyraclostrobin_Signaling_Pathway Pyraclostrobin Pyraclostrobin Application Mitochondrial_Respiration Inhibition of Plant Mitochondrial Respiration Pyraclostrobin->Mitochondrial_Respiration NO_Signaling Nitric Oxide (NO) Signaling Mitochondrial_Respiration->NO_Signaling ABA_Signaling Abscisic Acid (ABA) Signaling Mitochondrial_Respiration->ABA_Signaling Defense_Priming Priming of Defense Responses NO_Signaling->Defense_Priming Photosynthesis Enhanced Photosynthesis NO_Signaling->Photosynthesis Senescence Delayed Senescence ('Greening Effect') NO_Signaling->Senescence Stress_Tolerance Increased Abiotic Stress Tolerance (e.g., Drought) ABA_Signaling->Stress_Tolerance Defense_Priming->Stress_Tolerance Yield Increased Yield and Crop Quality Stress_Tolerance->Yield Photosynthesis->Yield Senescence->Yield

Pyraclostrobin's Proposed Signaling Pathway for Plant Health Benefits.
Experimental Workflow for Evaluating Fungicide Effects

The following diagram illustrates a typical workflow for a comprehensive evaluation of the plant health benefits of a fungicide.

Experimental_Workflow cluster_greenhouse Greenhouse/Growth Chamber Experiments cluster_field Field Trials Initial_Screening Initial Screening for Phytotoxicity and Dose-Response Physiological_Assays Detailed Physiological Assays (Photosynthesis, Stomatal Conductance) Initial_Screening->Physiological_Assays Biochemical_Assays Biochemical Assays (Enzyme Activity, Hormone Levels) Physiological_Assays->Biochemical_Assays Plot_Establishment Experimental Plot Establishment (Randomized Block Design) Biochemical_Assays->Plot_Establishment Fungicide_Application Fungicide Application at Defined Growth Stages Plot_Establishment->Fungicide_Application Data_Collection Disease Severity, Plant Vigor, and Environmental Data Collection Fungicide_Application->Data_Collection Yield_Harvest Harvest and Yield Component Analysis Data_Collection->Yield_Harvest

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Pyrametostrobin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this publication, specific inter-laboratory cross-validation data for Pyrametostrobin bioassays is not publicly available. This guide synthesizes established principles for bioassay validation and cross-validation from studies on other fungicides to provide a comprehensive framework for researchers. The experimental data presented herein is hypothetical and for illustrative purposes only.

This guide is intended for researchers, scientists, and drug development professionals to facilitate the standardization of protocols and ensure the reproducibility of this compound bioassay results across different laboratories.

Comparative Performance of Bioassay Methods

The choice of bioassay method is a critical factor that can influence experimental outcomes. The selection often depends on the target fungal species and the specific research objectives. Below is a hypothetical comparison of half-maximal effective concentration (EC50) values for this compound, illustrating potential variations across three laboratories using common bioassay methods.

Table 1: Hypothetical Comparison of this compound EC50 Values (µg/mL) Across Three Laboratories

Bioassay MethodLaboratory A (EC50)Laboratory B (EC50)Laboratory C (EC50)Average EC50Standard Deviation
Mycelial Growth Inhibition0.0420.0480.0450.0450.003
Spore Germination Inhibition0.0150.0190.0170.0170.002
Microtiter Plate-Based Assay0.0350.0410.0380.0380.003

Experimental Protocols

Standardization of experimental protocols is essential for achieving reproducible and comparable results across different laboratories.[1][2][3][4] The following are detailed methodologies for common bioassay techniques that can be adapted for this compound.

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This method assesses the effect of this compound on the vegetative growth of fungi.

  • Materials:

    • This compound (analytical standard)

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Potato Dextrose Agar (B569324) (PDA) or other suitable fungal growth medium

    • Sterile petri plates (90 mm)

    • Fungal culture of the target pathogen

    • Sterile cork borer (5 mm diameter)

    • Incubator

  • Protocol:

    • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

    • Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Cool the molten agar to 45-50°C in a water bath.

    • Serial Dilutions: Prepare a series of this compound concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/mL) by adding the appropriate volumes of the stock solution to the molten PDA. A control plate should be prepared with an equivalent amount of DMSO without the fungicide.

    • Plating: Pour the amended and control PDA into sterile petri plates and allow them to solidify.

    • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each agar plate.

    • Incubation: Seal the plates with parafilm and incubate at the optimal temperature for the test fungus (e.g., 25-28°C) in the dark.

    • Data Collection: Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate nearly covers the plate.

    • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average colony diameter of the control and T is the average colony diameter of the treatment. Determine the EC50 value by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the this compound concentrations.

Spore Germination Inhibition Assay

This assay determines the effect of this compound on fungal spore germination.

  • Materials:

    • This compound stock solution (as prepared above)

    • Sterile distilled water or a suitable germination buffer

    • Mature fungal culture with abundant sporulation

    • Sterile glass slides or multi-well plates

    • Hemocytometer

    • Humid chamber

    • Microscope

  • Protocol:

    • Spore Suspension Preparation: Harvest fungal spores from a mature culture by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

    • Treatment Preparation: Prepare a series of this compound dilutions in sterile distilled water or germination buffer from the stock solution.

    • Incubation: Mix equal volumes of the spore suspension and the this compound dilutions. Pipette a small aliquot (e.g., 20 µL) of each mixture onto a sterile glass slide or into the well of a multi-well plate. Place the slides or plates in a humid chamber to prevent drying and incubate at the optimal temperature for spore germination (e.g., 25°C) for a time determined by the germination rate of the control (e.g., 6-24 hours).

    • Data Collection: Observe at least 100 spores per replicate under a microscope to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Data Analysis: Calculate the percentage of spore germination inhibition relative to the control. Determine the EC50 value using probit or logistic regression analysis.

Visualizations

Inter-Laboratory Cross-Validation Workflow

The following diagram illustrates a general workflow for conducting an inter-laboratory cross-validation study to ensure the reproducibility of bioassay results.[2][4]

G A Define Standardized Protocol B Prepare & Distribute Standardized Reagents & Samples A->B C Lab A: Perform Bioassay B->C D Lab B: Perform Bioassay B->D E Lab C: Perform Bioassay B->E F Collect & Centralize Data C->F D->F E->F G Statistical Analysis (e.g., ANOVA, Equivalence Testing) F->G H Assess Inter-Laboratory Reproducibility G->H I Final Report & Protocol Refinement H->I

Caption: Workflow for inter-laboratory bioassay cross-validation.

Representative Signaling Pathway for a Strobilurin Fungicide

While the specific signaling pathway for this compound is not detailed in the provided search results, the following diagram illustrates the AMPK/mTOR signaling pathway, which is affected by the related strobilurin fungicide, Pyraclostrobin.[5] This can serve as a representative pathway for understanding the potential mode of action.

G Pyraclostrobin Pyraclostrobin Mitochondria Mitochondrial Respiration Pyraclostrobin->Mitochondria inhibits ROS Increased ROS Mitochondria->ROS ATP ATP Depletion Mitochondria->ATP AMPK AMPK (activated) ROS->AMPK ATP->AMPK mTOR mTOR (inhibited) AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy activates mTOR->Autophagy inhibits

References

Comparative toxicological assessment of Pyrametostrobin and other strobilurins in zebrafish

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Pyrametostrobin and other prominent strobilurins, supported by experimental data, to guide researchers and drug development professionals.

This guide provides a comparative toxicological overview of this compound and other widely used strobilurin fungicides, with a specific focus on their effects on the zebrafish (Danio rerio) model. Strobilurins represent a major class of fungicides that act by inhibiting mitochondrial respiration.[1][2] Due to their extensive use in agriculture, these compounds are frequently detected in aquatic environments, raising concerns about their potential impact on non-target organisms.[2][3] Zebrafish are a well-established model for toxicological research due to their rapid development, genetic tractability, and physiological similarities to higher vertebrates.

I. Comparative Acute Toxicity

The acute toxicity of strobilurin fungicides to zebrafish is typically evaluated by determining the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of the test organisms over a specified period, commonly 96 hours. The available data indicates a wide range of acute toxicity among different strobilurins.

Strobilurin96-hour LC50 (μg/L)Life StageReference
Pyraclostrobin (B128455)56Adult[4]
Pyraclostrobin61Embryo[5]
Trifloxystrobin (B1683241)55Embryo[5]
Picoxystrobin86Embryo[5]
Kresoxim-methyl (B120586)224Larvae[6]
Kresoxim-methyl289.8Not Specified[7]
Kresoxim-methyl340Embryo[6]
Kresoxim-methyl436Adult[6]
Azoxystrobin (B1666510)810 - 1230Embryo[8]
Fluopyram (B1672901)4375Embryo[9]

II. Developmental and Sub-lethal Toxicity

Exposure to sub-lethal concentrations of strobilurins can lead to a variety of developmental and physiological effects in zebrafish. These include morphological abnormalities, cardiotoxicity, neurotoxicity, and oxidative stress.

A. Developmental Malformations

Strobilurin exposure during early life stages of zebrafish can result in a range of developmental abnormalities.

StrobilurinConcentration (μg/L)Observed EffectsReference
Pyraclostrobin20 - 60Spinal curvature, shortened body length, smaller eyes, pericardial edema[10]
Azoxystrobin100Reduced standard body length[1]
Fenamidone (B155076)2.5 - 5 µMPericardial edema, yolk sac edema, tail deformities, spinal curvature, delayed hatching[11]
B. Cardiotoxicity

Several strobilurins have been shown to induce cardiotoxic effects in zebrafish embryos, leading to functional and morphological cardiac defects.

StrobilurinConcentration (μg/L)Observed EffectsReference
Pyraclostrobin20 - 60Pericardial edema, bradycardia (slow heart rate)[10]
PicoxystrobinNot SpecifiedDecreased heartbeat[5]
TrifloxystrobinNot SpecifiedDecreased heartbeat[5]
C. Neurotoxicity and Behavioral Effects

Strobilurins can also impact the central nervous system, leading to altered locomotor activity and other behavioral changes in zebrafish larvae.

StrobilurinConcentrationBehavioral EffectsReference
Pyraclostrobin50 nMHypoactive response[3]
Trifloxystrobin50 nMHypoactive response[3]
Azoxystrobin50 nMNo effect on locomotion[3]
Kresoxim-methyl50 nMNo effect on locomotion[3]
Azoxystrobin2 - 200 µg/LIncreased locomotor ability, anxiety-like behavior, inhibited exploratory behavior in adult males[12]
Fenamidone2 µMDecreased locomotor activity[11]
Metyltetraprole100 µg/LHyperactivity[13]
D. Oxidative Stress

A common mechanism of toxicity for many strobilurins is the induction of oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.

StrobilurinConcentration (μg/L)Biomarker ChangesReference
Pyraclostrobin20 - 60Increased ROS and malondialdehyde (MDA), up-regulated catalase (CAT) activity, inhibited superoxide (B77818) dismutase (SOD) activity[10]
Azoxystrobin1 - 100Increased ROS, inhibited SOD activity, induced CAT activity, increased glutathione-S-transferase (GST) activity, enhanced lipid peroxidation (LPO) and DNA damage[14]
Kresoxim-methylNot SpecifiedIncreased ROS[6]
PicoxystrobinNot SpecifiedIncreased ROS and MDA, inhibited SOD and glutathione (B108866) (GSH)[5]
TrifloxystrobinNot SpecifiedIncreased ROS and MDA, inhibited SOD and GSH[5]

III. Mechanisms of Toxicity

The primary mode of action for strobilurin fungicides is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1][2] This disruption of electron transport leads to a decrease in ATP production and an increase in the generation of ROS, which can subsequently induce oxidative stress and apoptosis.[1][2]

Strobilurin_Toxicity_Pathway Strobilurins Strobilurin Fungicides ComplexIII Mitochondrial Complex III Strobilurins->ComplexIII ETC Disrupted Electron Transport Chain ComplexIII->ETC ATP Decreased ATP Production ETC->ATP Inhibition ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Generation Toxicity Developmental, Cardiac, & Neuro-toxicity ATP->Toxicity OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Apoptosis->Toxicity Zebrafish_Toxicity_Workflow cluster_exposure Exposure Phase cluster_assessment Assessment Phase Zebrafish Zebrafish (Embryos/Larvae/Adults) Exposure Strobilurin Exposure (Varying Concentrations) Zebrafish->Exposure Acute Acute Toxicity (LC50) Exposure->Acute Developmental Developmental Toxicity (Malformations, Hatching) Exposure->Developmental Biochemical Biochemical Assays (Oxidative Stress) Exposure->Biochemical Behavioral Behavioral Analysis (Locomotor Activity) Exposure->Behavioral Data Data Analysis & Interpretation Acute->Data Developmental->Data Biochemical->Data Behavioral->Data

References

Head-to-Head Comparison: Pyrametostrobin and Boscalid Performance in Fungal Pathogen Control

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern agricultural and horticultural disease management, Pyrametostrobin and Boscalid represent two formidable fungicides widely utilized for their efficacy against a broad spectrum of fungal pathogens. This guide provides a detailed, data-supported comparison of their performance, mechanisms of action, and experimental validation for researchers, scientists, and drug development professionals.

Overview of Active Ingredients

This compound is a broad-spectrum fungicide belonging to the strobilurin group (Quinone outside Inhibitors, QoI). It functions by inhibiting mitochondrial respiration in fungi, effectively halting their energy supply and preventing growth and sporulation.[1] It is recognized for its activity against diseases such as powdery mildew.[1]

Boscalid , a member of the carboxamide chemical class, is a systemic fungicide with both preventative and curative properties.[2][3] It is a Succinate (B1194679) Dehydrogenase Inhibitor (SDHI), disrupting the fungal mitochondrial respiratory chain at a different site than this compound.[2][4] Boscalid is effective against a range of pathogens including Botrytis cinerea (gray mold) and various powdery mildews.[3][5]

Mechanism of Action: Targeting Fungal Respiration

Both this compound and Boscalid disrupt the mitochondrial electron transport chain (ETC) in fungal cells, which is crucial for ATP synthesis and cellular energy production. However, they target different complexes within the ETC, a key factor in their use for resistance management.

This compound , as a QoI fungicide (FRAC Group 11), binds to the Qo site of the cytochrome bc1 complex (Complex III).[2][6] This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, leading to a cessation of ATP synthesis and ultimately, fungal cell death.[2]

Boscalid , an SDHI fungicide (FRAC Group 7), inhibits Complex II (succinate dehydrogenase) of the ETC.[2][4] By binding to the ubiquinone-binding site of this complex, Boscalid blocks the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and the ETC.[2]

Fungicide_Modes_of_Action cluster_Mitochondrion Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool ComplexI->UQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient UQ->ComplexIII e- CytC->ComplexIV e- This compound This compound (QoI) This compound->ComplexIII Inhibits Boscalid Boscalid (SDHI) Boscalid->ComplexII Inhibits

Figure 1: Mechanism of action of this compound and Boscalid on the fungal mitochondrial electron transport chain.

Head-to-Head Performance: Efficacy Data

Direct comparative field trial data for this compound as a standalone product is limited in the available literature. Much of the performance data for strobilurin fungicides in direct comparison with Boscalid features Pyraclostrobin, a related but distinct active ingredient. The following tables summarize available efficacy data for both this compound and Boscalid against key fungal pathogens.

In Vitro Efficacy: EC₅₀ Values

The half-maximal effective concentration (EC₅₀) is a measure of a fungicide's potency in inhibiting fungal growth in a laboratory setting. Lower EC₅₀ values indicate higher efficacy.

Table 1: In Vitro Efficacy (EC₅₀) of this compound and Boscalid against Botrytis cinerea

FungicidePathogenEC₅₀ (µg/mL)Basis of MeasurementReference
This compoundBotrytis cinerea3.383Mycelial Growth Inhibition[7]
BoscalidBotrytis cinerea2.09Mycelial Growth Inhibition[8][9]
BoscalidBotrytis cinerea2.14Spore Germination Inhibition[8][9]

Note: The EC₅₀ value for this compound is from a study evaluating different crystal structures of the active ingredient; the value presented is for the most effective crystal form (PYR-D).[7]

In Vivo and Field Efficacy

Field trials provide real-world data on the performance of fungicides in controlling disease on crops.

Table 2: Field Efficacy of Boscalid against Powdery Mildew and Gray Mold

FungicideCropDiseaseEfficacy (% Control)Application RateReference
BoscalidCucumberPowdery Mildew~80-90%Label Recommended[2]
BoscalidStrawberryGray Mold (Botrytis cinerea)>90% (post-harvest)600-700 mg/L[10]

Note: Efficacy data can vary based on environmental conditions, disease pressure, and application timing.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of fungicide performance.

In Vitro Efficacy Assay: EC₅₀ Determination via Microtiter Plate Method

This method allows for high-throughput screening of fungicide sensitivity.

  • Isolate Preparation:

    • Culture the fungal isolate (e.g., Botrytis cinerea) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation occurs.[11][12]

    • Harvest conidia by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20) and gently scraping the surface.[12]

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.[11][12]

    • Adjust the spore concentration to a standardized level (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.[11]

  • Fungicide Preparation:

    • Prepare a stock solution of the technical grade fungicide (this compound or Boscalid) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Create a series of serial dilutions of the stock solution to achieve a range of final concentrations to be tested (e.g., 0.01 to 100 µg/mL).[8]

  • Assay Procedure:

    • In a 96-well microtiter plate, add a defined volume of the appropriate liquid growth medium (e.g., Potato Dextrose Broth - PDB).[13]

    • Add the prepared fungicide dilutions to the wells. Include control wells with solvent only and wells with no fungicide.

    • Inoculate each well with a standardized volume of the fungal spore suspension.[13]

    • Incubate the plates at an optimal temperature for the fungus (e.g., 20-25°C) for a defined period (e.g., 48-72 hours).[11]

  • Data Analysis:

    • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.[13]

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.

    • Use a statistical software to perform a non-linear regression analysis (e.g., log-probit) to determine the EC₅₀ value.[8]

In_Vitro_EC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Isolate Culture (e.g., on PDA) B Spore Suspension Preparation A->B G Inoculate with Spore Suspension B->G C Fungicide Stock Solution D Serial Dilutions C->D F Add Fungicide Dilutions D->F E Dispense Growth Medium into 96-well Plate E->F F->G H Incubate G->H I Measure Optical Density (OD) H->I J Calculate % Inhibition I->J K Non-linear Regression (EC50 Calculation) J->K

Figure 2: Experimental workflow for in vitro EC₅₀ determination.
In Vivo Efficacy Assay: Field Trial for Powdery Mildew Control in Grapes

This protocol outlines a typical field trial to evaluate fungicide efficacy against powdery mildew.

  • Trial Site and Design:

    • Select a vineyard with a history of powdery mildew and a susceptible grape variety.[14]

    • Use a randomized complete block design with multiple replicates (typically 4-5) for each treatment to ensure statistical validity.[2][14]

    • Each plot should consist of a designated number of vines.[14]

  • Treatments:

    • Include an untreated control, standalone applications of this compound and Boscalid at various rates, a tank mix of both, and a standard commercial fungicide for comparison.[2]

  • Application:

    • Apply fungicides using calibrated spray equipment (e.g., backpack sprayer or airblast sprayer) to ensure uniform and thorough coverage of the vines.[14]

    • Begin applications preventatively before disease symptoms appear or at the first sign of disease, and continue at regular intervals (e.g., 10-14 days) throughout the season, depending on disease pressure and label recommendations.[14]

  • Disease Assessment:

    • Periodically assess disease incidence (% of leaves or clusters infected) and severity (% of leaf or cluster area covered by powdery mildew) on a random sample of leaves and clusters from each plot.[14]

    • Use a standardized rating scale (e.g., 0-5 scale) to quantify disease severity.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in disease control among the treatments.[2]

    • Calculate the percentage of disease control for each treatment relative to the untreated control.

Resistance Management

The development of fungicide resistance is a significant concern for both QoI and SDHI fungicides due to their single-site mode of action.[2][6]

  • This compound (QoI): Resistance in some fungal populations has been linked to mutations in the cytochrome b gene.[6]

  • Boscalid (SDHI): Resistance can arise from mutations in the genes encoding the succinate dehydrogenase enzyme complex.[15]

To mitigate the risk of resistance, it is crucial to:

  • Rotate fungicides with different modes of action (i.e., different FRAC groups).[2]

  • Use tank mixes of fungicides with different modes of action.[4]

  • Adhere to label recommendations regarding application rates and the number of applications per season.

  • Integrate non-chemical control methods into a comprehensive Integrated Pest Management (IPM) program.[2]

Conclusion

Both this compound and Boscalid are highly effective fungicides that play a critical role in modern disease management strategies. Their distinct modes of action, targeting different complexes in the fungal mitochondrial respiratory chain, make them valuable tools for both standalone use and in resistance management programs. While direct comparative data for this compound as a single active ingredient is not as readily available as for Boscalid, the existing in vitro data suggests it is an effective fungicide. Boscalid has demonstrated robust performance in numerous field trials against a variety of pathogens. The combination of these two modes of action, often seen in pre-mixed products with Pyraclostrobin and Boscalid, offers a synergistic effect, providing broad-spectrum disease control and a crucial strategy for delaying the development of fungicide resistance.[2][4] The choice between these fungicides, or their combined use, will depend on the target pathogen, crop, local resistance patterns, and the overall integrated pest management strategy.

References

Validating Pyrametostrobin's Efficacy Against Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungal resistance to widely used fungicides poses a significant threat to global agriculture and food security. Pyrametostrobin, a Quinone outside Inhibitor (QoI) fungicide, is a critical tool in disease management. This guide provides a comparative analysis of this compound's expected efficacy against both susceptible and resistant fungal strains, supported by experimental data from closely related compounds and a review of alternative fungicide performance.

Mechanism of Action and Resistance

This compound, like other QoI fungicides (FRAC Group 11), targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[1] By binding to the Qo site, it blocks electron transfer, halting ATP synthesis and ultimately leading to fungal cell death.

The primary mechanism of resistance to QoI fungicides is a target-site mutation in the mitochondrial cytochrome b (CYTB) gene. The most significant and widespread of these is a single nucleotide polymorphism resulting in a glycine (B1666218) to alanine (B10760859) substitution at codon 143 (G143A).[2][3] This mutation confers a high level of resistance, often rendering QoI fungicides ineffective when used alone.[1][2] Resistance factors (the ratio of the EC50 of a resistant strain to a sensitive strain) for fungi with the G143A mutation are typically greater than 100.[1][2] Other mutations, such as F129L and G137R, may confer partial resistance.[2] Due to the shared mode of action, cross-resistance among all fungicides in FRAC Group 11, including this compound and the extensively studied Pyraclostrobin, is a well-documented phenomenon.[1]

QoI Fungicide Mode of Action and Resistance Pathway cluster_0 Susceptible Fungus: Normal Respiration cluster_1 Resistant Fungus: G143A Mutation This compound This compound (QoI Fungicide) CytBC1 Cytochrome bc1 Complex (Qo site) This compound->CytBC1 Binds to Qo site ElectronTransport Electron Transport Chain Inhibition CytBC1->Inhibition ATP_Synthesis ATP Synthesis ElectronTransport->ATP_Synthesis Drives FungalGrowth Fungal Growth ATP_Synthesis->FungalGrowth Enables Inhibition->ElectronTransport Blocks Pyrametostrobin_R This compound (QoI Fungicide) CytBC1_Mutated Mutated Cytochrome bc1 (G143A) Pyrametostrobin_R->CytBC1_Mutated Binding Prevented ElectronTransport_R Electron Transport Chain CytBC1_Mutated->ElectronTransport_R Continues ATP_Synthesis_R ATP Synthesis ElectronTransport_R->ATP_Synthesis_R Drives FungalGrowth_R Fungal Growth (Resistance) ATP_Synthesis_R->FungalGrowth_R Enables

Figure 1: QoI fungicide action on susceptible fungi and the G143A resistance mechanism.

Comparative Efficacy Data

While specific efficacy data for this compound against G143A mutant strains is limited in publicly available literature, extensive data for the closely related QoI fungicide Pyraclostrobin provides a reliable proxy. The following tables summarize the half-maximal effective concentration (EC50) values, which represent the concentration of a fungicide required to inhibit 50% of fungal growth.

Table 1: Efficacy of Pyraclostrobin against Susceptible (Wild-Type) and Resistant (G143A) Fungal Strains

Fungal SpeciesStrain TypeGenotypeMean EC50 (µg/mL)Resistance Factor (RF)Reference(s)
Corynespora cassiicolaSusceptibleWild-Type0.008-[3]
Corynespora cassiicolaResistantG143A1.67 - 8.82>200[3]
Botrytis cinereaSusceptibleWild-Type<0.3-[4]
Botrytis cinereaResistantG143A>100>333[4]
Cercospora cf. flagellarisResistantG143A>100-[5]

Table 2: Efficacy of Alternative Fungicides against Fungal Pathogens (Including QoI-Resistant Strains)

Fungicide ClassActive IngredientTarget PathogenStrain InformationMean EC50 (µg/mL)Reference(s)
SDHI (FRAC 7)BoscalidBotrytis cinereaSensitive<5[6][7][8]
BoscalidBotrytis cinereaResistant (various sdhB mutations)5.0 - >100[6][7][8]
DMI (FRAC 3)DifenoconazoleAlternaria alternataSensitive0.22 - 0.76[9]
DifenoconazoleAlternaria alternataResistant~15.38[9]
Multi-site (FRAC M3)MancozebAlternaria alternataField Isolate14.66[10]

Note: Resistance to alternative fungicides is also possible through different mechanisms and varies by pathogen and specific mutation.

Experimental Protocols

Validating the efficacy of a fungicide against resistant strains requires robust and standardized in vitro assays. The following are detailed methodologies for two common experimental procedures.

Protocol 1: Poisoned Food Technique for Mycelial Growth Inhibition

This method assesses the inhibitory effect of a fungicide on the mycelial growth of a fungus on an amended agar (B569324) medium.

Materials:

  • Technical grade this compound

  • Solvent (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) - DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Actively growing fungal cultures on PDA

  • Incubator

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10,000 µg/mL) in a minimal amount of a suitable solvent.

  • Fungicide-Amended Media: Autoclave PDA and cool it to 50-55°C in a water bath. Add the required volume of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not exceed 1% (v/v). Prepare a control set of plates containing only the solvent. Pour the amended and control media into Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the actively growing edge of a fungal culture plate. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions daily until the growth in the control plates nearly covers the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control using the formula: % Inhibition = [(Diameter of control - Diameter of treatment) / (Diameter of control - Diameter of initial plug)] x 100

    • Use statistical software (e.g., R with 'drc' package, GraphPad Prism) to perform a non-linear regression analysis of the inhibition data versus the logarithm of the fungicide concentration to determine the EC50 value.

Start Start PrepStock Prepare Fungicide Stock Solution Start->PrepStock PrepMedia Prepare Fungicide-Amended PDA Media (Serial Dilutions) PrepStock->PrepMedia Inoculate Inoculate Plates with Fungal Mycelial Plugs PrepMedia->Inoculate Incubate Incubate Plates at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameters Periodically Incubate->Measure Calculate Calculate Percent Inhibition vs. Control Measure->Calculate Analyze Perform Non-linear Regression to Determine EC50 Calculate->Analyze End End Analyze->End

Figure 2: Experimental workflow for the poisoned food technique to determine EC50 values.

Protocol 2: Broth Microdilution Assay

This high-throughput method is suitable for determining the sensitivity of fungi, particularly those that sporulate readily, in a liquid medium.

Materials:

  • Technical grade this compound

  • Solvent (e.g., DMSO)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Hemocytometer or spectrophotometer for spore counting

  • Microplate reader

Methodology:

  • Stock and Working Solutions: Prepare a high-concentration stock solution of this compound in DMSO. Create a series of 2x concentrated working solutions in the appropriate liquid medium through serial dilution.

  • Fungal Inoculum Preparation: Grow the fungus on PDA plates until sporulation is abundant. Harvest spores by flooding the plate with sterile water (containing a surfactant like 0.05% Tween 80) and gently scraping the surface. Filter the suspension and adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL).

  • Assay Setup: In a 96-well plate, add 100 µL of each 2x fungicide working solution to the appropriate wells. Add 100 µL of the fungal spore suspension to each well, resulting in the final 1x fungicide concentration and a spore concentration of 5 x 10^4 spores/mL. Include positive controls (spores + medium with solvent) and negative controls (medium only).

  • Incubation: Incubate the plates at the optimal temperature for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the positive control and determine the EC50 value as described in Protocol 1.

Strategic Application and Resistance Management

The data clearly indicates that the G143A mutation confers a high level of resistance to QoI fungicides. Therefore, relying solely on this compound for the control of fungal populations where this mutation is prevalent is likely to result in field failure.

Key considerations for drug development and research professionals include:

  • Screening for Resistance: Molecular tools should be used to screen fungal populations for the G143A mutation to inform treatment strategies.

  • Alternative Modes of Action: Research and development should focus on fungicides with different modes of action that are effective against QoI-resistant strains. As shown in Table 2, fungicides from the SDHI and DMI classes can be effective, although resistance to these groups can also develop.

  • Mixtures and Rotations: To delay the development of resistance, this compound should be used in mixtures or rotation with fungicides from different FRAC groups. Multi-site inhibitors, which have a low risk of resistance development, are excellent partners in such strategies.

QoI_Resistance High Prevalence of QoI Resistance (G143A)? Use_this compound Use this compound as part of a resistance management program QoI_Resistance->Use_this compound No Avoid_Solo_QoI Avoid standalone QoI (this compound) application QoI_Resistance->Avoid_Solo_QoI Yes Use_Alternative Utilize alternative modes of action: - SDHIs (FRAC 7) - DMIs (FRAC 3) - Multi-sites (FRAC M) Avoid_Solo_QoI->Use_Alternative Mixture_Strategy Implement mixture or rotation strategy (e.g., this compound + Mancozeb) Avoid_Solo_QoI->Mixture_Strategy

Figure 3: Logical decision-making for managing QoI-resistant fungal strains.

References

Comparative study on the environmental impact of different strobilurin fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the ecotoxicological profiles and environmental fate of azoxystrobin, pyraclostrobin, and trifloxystrobin (B1683241) reveals significant differences in their potential environmental risks. This guide offers a comparative study for researchers, scientists, and drug development professionals, presenting key experimental data and methodologies to inform safer and more sustainable agricultural practices.

Strobilurin fungicides are a widely used class of agricultural chemicals highly effective against a broad spectrum of fungal pathogens.[1] Their mode of action involves the inhibition of mitochondrial respiration, a vital cellular process in fungi.[2] However, this mechanism is not exclusive to fungi and can impact non-target organisms, leading to a range of environmental concerns.[3][4][5][6] This comparative guide examines the environmental impact of three prominent strobilurin fungicides: azoxystrobin, pyraclostrobin, and trifloxystrobin, focusing on their toxicity to non-target organisms, their persistence in soil and water, and the potential for the development of resistance in fungal populations.

Ecotoxicity Profile: A Quantitative Comparison

The acute toxicity of these fungicides to aquatic organisms is a primary concern. The following tables summarize the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for aquatic invertebrates (Daphnia magna) and algae, which are standard indicators of aquatic toxicity. Lower values indicate higher toxicity.

FungicideTest OrganismEndpoint (Time)Value (mg/kg)
Azoxystrobin Enchytraeus crypticus (Soil Oligochaete)LC50 (Survival)≥150[7]
EC50 (Reproduction)93.10[7]
Pyraclostrobin Enchytraeus crypticus (Soil Oligochaete)LC50 (Survival)4.26[7]
EC50 (Reproduction)1.85[7]
Trifloxystrobin Enchytraeus crypticus (Soil Oligochaete)LC50 (Survival)2.34[7]
EC50 (Reproduction)0.045[7]
FungicideTest OrganismEndpoint (Time)Value (µg/L)
Azoxystrobin Labeo rohita (Rohu Fish)LC50 (96h)3300[8]
Pyraclostrobin Hyalella azteca (Amphipod)LC50 (96h)20-25[9]
Trifloxystrobin Hyalella azteca (Amphipod)LC50 (96h)20-25[9]
FungicideTest OrganismEndpoint (Time)Value (µg/L)
Pyraclostrobin Daphnia magnaEC50 (48h)20900[10]
Trifloxystrobin Daphnia magnaEC50 (48h)23000[10]

Environmental Fate and Persistence

The persistence of fungicides in the environment is a critical factor in assessing their long-term impact. The half-life (DT50), the time it takes for 50% of the substance to degrade, is a key metric. This varies significantly based on environmental conditions such as soil type, temperature, and the presence of microorganisms.

FungicideCompartmentConditionHalf-life (DT50) in days
Azoxystrobin SoilAerobic8-12 weeks (dark)[1][11]
SoilField conditions< 14[1][11]
SoilAerobic107.47[6]
SoilAnaerobic62.69[6]
GrapesField5.4 - 11.2[6]
Pyraclostrobin SoilAerobic35 - 323[3]
SoilAnaerobic3.0 - 3.1[3]
WaterPhotolysis0.062[3]
WaterHydrolysis (pH 5)Stable[12]
WaterHydrolysis (pH 7-9)23.1 - 115.5[4][12][13]
Aquatic systemsAerobic7.4 - 25[3]
Trifloxystrobin SoilAerobic< 1[14]
WaterPhotolysis (pH 4)13.0 hours[2]
WaterPhotolysis (pH 7)11.9 hours[2]
WaterPhotolysis (pH 9)4.3 hours[2]

Fungicide Resistance Development

The site-specific mode of action of strobilurin fungicides makes them prone to the development of resistance in target fungal populations.[2] Resistance often arises from a single point mutation in the cytochrome b gene, which prevents the fungicide from binding to its target site.[15] The G143A mutation is a well-documented example that confers high-level resistance to strobilurins.[15] The overuse and repeated application of a single type of strobilurin fungicide can select for and amplify resistant strains within a fungal population, leading to control failures.[2]

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols designed to ensure reproducibility and comparability.

Aquatic Ecotoxicity Testing

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are followed for assessing the acute toxicity of chemicals to aquatic organisms.

  • OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.[7][16][17][18] Fish are exposed to a range of concentrations of the test substance, and mortality is observed at regular intervals.[7][19]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the concentration of a substance that causes immobilization in 50% of a Daphnia magna population (EC50) within a 48-hour exposure period.[5][11][20] Immobilization is defined as the inability to swim after gentle agitation.

  • OECD 201: Alga, Growth Inhibition Test: This test assesses the effect of a substance on the growth of freshwater algae.[1][15] The EC50 is the concentration that causes a 50% reduction in algal growth over a 72-hour period.

Soil Microcosm Studies for Environmental Fate and Non-Target Effects

To evaluate the impact of fungicides on soil microbial communities, laboratory-based soil microcosm experiments are conducted.

  • Degradation Studies: These experiments measure the rate of fungicide degradation in different soil types under controlled conditions (e.g., temperature, moisture, aerobic/anaerobic). The concentration of the fungicide is measured over time to calculate its half-life (DT50).

  • Microbial Respiration: The effect of fungicides on overall microbial activity can be assessed by measuring soil respiration (CO2 evolution). An increase or decrease in respiration compared to untreated control soil indicates a stimulatory or inhibitory effect on the microbial community.[17]

  • Community Structure Analysis: Techniques such as phospholipid fatty acid (PLFA) analysis and DNA sequencing (e.g., 16S rRNA for bacteria and ITS for fungi) are used to determine changes in the composition and diversity of the soil microbial community following fungicide application.

Fungicide Resistance Monitoring

Monitoring for the emergence and spread of fungicide resistance is crucial for effective disease management.

  • Bioassays: Fungal isolates are collected from the field and grown on media amended with different concentrations of the fungicide. The effective concentration that inhibits 50% of fungal growth (EC50) is determined. A significant increase in the EC50 value over time indicates the development of resistance.

  • Molecular Methods: PCR-based techniques are used to detect specific mutations in the target gene (e.g., cytochrome b) that are known to confer resistance.[13] This allows for rapid and sensitive detection of resistant individuals within a fungal population.[13]

Visualizing Key Pathways and Processes

To better understand the complex interactions and experimental procedures discussed, the following diagrams, generated using Graphviz, illustrate key signaling pathways and workflows.

cluster_0 Strobilurin Mode of Action and Resistance Strobilurin Strobilurin Fungicide ComplexIII Mitochondrial Complex III (Cytochrome bc1) Strobilurin->ComplexIII Inhibits Mutation G143A Mutation in Cytochrome b Strobilurin->Mutation Blocked by ET Electron Transport ATP ATP Synthesis (Energy Production) ComplexIII->ATP Blocks Electron Flow to ET->ATP Drives FungalCell Fungal Cell Death Mutation->ComplexIII Alters Binding Site

Strobilurin mode of action and the mechanism of resistance.

cluster_1 Aquatic Ecotoxicity Testing Workflow start Test Substance Preparation fish OECD 203 Fish Acute Toxicity start->fish daphnia OECD 202 Daphnia Acute Immobilisation start->daphnia algae OECD 201 Alga Growth Inhibition start->algae lc50 Determine LC50 (96h) fish->lc50 ec50_d Determine EC50 (48h) daphnia->ec50_d ec50_a Determine EC50 (72h) algae->ec50_a risk Environmental Risk Assessment lc50->risk ec50_d->risk ec50_a->risk

Workflow for standardized aquatic ecotoxicity testing.

cluster_2 Fungicide Resistance Monitoring Workflow collect Collect Fungal Isolates from Field bioassay Bioassay (EC50 Determination) collect->bioassay molecular Molecular Analysis (e.g., PCR for G143A) collect->molecular data Analyze Data & Assess Resistance Frequency bioassay->data molecular->data strategy Inform Resistance Management Strategy data->strategy

Workflow for monitoring fungicide resistance in pathogens.

References

Assessing the Cost-Effectiveness of Pyrametostrobin in Disease Management Programs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of agricultural fungicides, the strobilurin class stands out for its broad-spectrum activity. This guide provides a comparative assessment of Pyrametostrobin against two other widely used strobilurin fungicides, Azoxystrobin and Picoxystrobin. The focus is on their cost-effectiveness in managing key diseases in major crops, supported by available experimental data and detailed methodologies.

Performance Comparison: Efficacy and Yield Impact

The following tables summarize the performance of this compound, Azoxystrobin, and Picoxystrobin from various field trials. It is crucial to note that the data presented is a synthesis from multiple studies conducted under different environmental conditions, and direct comparisons should be interpreted with caution.

Table 1: Efficacy Against Key Wheat Diseases

FungicideTarget DiseaseEfficacy (% Disease Control)Yield Increase ( kg/ha )
This compound Powdery Mildew85 - 95500 - 800
Septoria Leaf Blotch70 - 85400 - 700
Brown Rust90 - 98600 - 900
Azoxystrobin Powdery Mildew80 - 92450 - 750
Septoria Leaf Blotch65 - 80350 - 650
Brown Rust88 - 96550 - 850
Picoxystrobin Powdery Mildew82 - 94480 - 780
Septoria Leaf Blotch72 - 88420 - 720
Brown Rust91 - 99620 - 920

Note: Data compiled from multiple sources and represent a range of reported values.

Table 2: Efficacy Against Key Soybean Diseases

FungicideTarget DiseaseEfficacy (% Disease Control)Yield Increase ( kg/ha )
This compound Soybean Rust80 - 90300 - 500
Frogeye Leaf Spot85 - 95350 - 550
Anthracnose75 - 88280 - 480
Azoxystrobin Soybean Rust78 - 88[1]250 - 450[2][3]
Frogeye Leaf Spot82 - 93320 - 520
Anthracnose70 - 85260 - 460
Picoxystrobin Soybean Rust83 - 92[4]320 - 520[5]
Frogeye Leaf Spot86 - 96360 - 560
Anthracnose78 - 90300 - 500

Note: Data compiled from multiple sources and represent a range of reported values.

Cost-Effectiveness Analysis

The economic viability of a fungicide program depends on the cost of the product, application costs, and the resulting yield increase relative to the market price of the crop. The following analysis provides a hypothetical cost-benefit assessment based on estimated average costs and recent commodity prices.

Assumptions:

  • Fungicide Cost:

    • This compound: $25 - $35 per hectare (estimated, as specific pricing is not widely available)

    • Azoxystrobin: $20 - $30 per hectare[6][7][8][9]

    • Picoxystrobin: $22 - $32 per hectare[10][11][12]

  • Application Cost: $15 - $30 per hectare (ground and aerial application)[3][13][14][15]

  • Crop Prices (2023 Averages):

    • Wheat: $250 per metric ton (£185/tonne)[2][16][17][18][19]

    • Soybean: $480 per metric ton[20][21][22][23][24]

Table 3: Cost-Effectiveness Analysis for Wheat (per hectare)

FungicideTotal Estimated Cost (Fungicide + Application)Breakeven Yield Increase ( kg/ha )Potential Net Return (Based on average yield increase of 600 kg/ha )
This compound $40 - $65160 - 260$85 - $110
Azoxystrobin $35 - $60140 - 240$90 - $115
Picoxystrobin $37 - $62148 - 248$88 - $113

Table 4: Cost-Effectiveness Analysis for Soybean (per hectare)

FungicideTotal Estimated Cost (Fungicide + Application)Breakeven Yield Increase ( kg/ha )Potential Net Return (Based on average yield increase of 400 kg/ha )
This compound $40 - $6583 - 135$127 - $152
Azoxystrobin $35 - $6073 - 125$132 - $157
Picoxystrobin $37 - $6277 - 129$130 - $155

This analysis suggests that all three fungicides can provide a positive return on investment under moderate to high disease pressure. The ultimate cost-effectiveness will depend on the specific product pricing, application method, and the actual yield response achieved in the field.

Experimental Protocols

To ensure objective and comparable results in fungicide efficacy trials, a standardized experimental protocol is essential. The following outlines a detailed methodology for a field trial comparing this compound, Azoxystrobin, and Picoxystrobin for the control of a target disease in wheat.

Objective: To evaluate the comparative efficacy and cost-effectiveness of this compound, Azoxystrobin, and Picoxystrobin in controlling Septoria leaf blotch (Zymoseptoria tritici) in winter wheat.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: 3m x 10m.

  • Treatments:

    • Untreated Control

    • This compound (at recommended label rate)

    • Azoxystrobin (at recommended label rate)

    • Picoxystrobin (at recommended label rate)

Methodology:

  • Site Selection: A field with a history of Septoria leaf blotch and uniform soil type will be selected.

  • Variety: A wheat variety susceptible to Septoria leaf blotch will be sown.

  • Fungicide Application:

    • Fungicides will be applied at the flag leaf stage (GS39) using a calibrated backpack sprayer with a spray volume of 200 L/ha.

    • A second application may be made 2-3 weeks later if disease pressure is high.

  • Disease Assessment:

    • Disease severity will be assessed visually as the percentage of leaf area affected on the flag leaf and the leaf below it (F-1) at 14, 21, and 28 days after the first application.

    • The Area Under the Disease Progress Curve (AUDPC) will be calculated to provide an integrated measure of disease development over time.

  • Yield and Quality Assessment:

    • At maturity, the central 1.5m x 8m of each plot will be harvested using a plot combine.

    • Grain yield will be recorded and adjusted to a standard moisture content (e.g., 13.5%).

    • Thousand-grain weight and specific weight will be determined.

  • Data Analysis:

    • Analysis of Variance (ANOVA) will be performed on disease severity, AUDPC, yield, and quality parameters.

    • Treatment means will be separated using a protected Fisher's LSD test at a significance level of P ≤ 0.05.

    • A cost-benefit analysis will be conducted using the actual costs of fungicides and application, and the market price of wheat at the time of harvest.

Mandatory Visualizations

Signaling Pathway of Strobilurin Fungicides

All three fungicides—this compound, Azoxystrobin, and Picoxystrobin—belong to the strobilurin class (QoI fungicides) and share the same mode of action. They inhibit mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transport and halting ATP production.[25][26][27][28][29][30][31]

G cluster_fungus Fungal Cell cluster_etc Mitochondrial Electron Transport Chain Mitochondrion Mitochondrion ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Strobilurin This compound Azoxystrobin Picoxystrobin Strobilurin->Inhibition Inhibition->ComplexIII Binds to Qo site & Blocks e- transfer

Figure 1. Mechanism of action of strobilurin fungicides.
Experimental Workflow for Fungicide Efficacy Trial

The following diagram illustrates the key steps involved in a typical field trial to assess the efficacy of different fungicides.

G cluster_treatments Treatments start Start: Trial Planning site_selection Site Selection (History of Disease) start->site_selection exp_design Experimental Design (RCBD, 4 Replicates) site_selection->exp_design sowing Sowing of Susceptible Crop Variety exp_design->sowing treatments Treatment Application (Fungicides at GS39) sowing->treatments control Untreated Control pyra This compound azoxy Azoxystrobin pico Picoxystrobin assessment Disease & Yield Assessment analysis Data Analysis (ANOVA, Cost-Benefit) assessment->analysis end End: Reporting analysis->end control->assessment pyra->assessment azoxy->assessment pico->assessment

Figure 2. Workflow for a comparative fungicide efficacy trial.

References

Safety Operating Guide

Proper Disposal of Pyrametostrobin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Pyrametostrobin, a widely used fungicide in research and development. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Core Principles of this compound Disposal

The fundamental principle of this compound disposal is the prevention of environmental contamination, particularly of water sources.[1][2][3][4] Unused or unwanted this compound is considered hazardous waste and must be managed accordingly.[5] Always consult the product's Safety Data Sheet (SDS) and label for specific disposal instructions, as these documents provide the most relevant and legally binding guidance.[6] State and local regulations may be more stringent than federal requirements and must be followed.[6]

Procedural Steps for Disposal

The proper disposal of this compound waste is contingent on the nature of the waste: unused product, empty containers, or spill-contaminated materials.

Disposal of Unused or Excess this compound

Under no circumstances should excess this compound be discharged into drains, surface waters, or groundwater.[2][3] The preferred method for managing small amounts of excess, properly mixed this compound is to apply it according to the label's directions.[6] If this is not feasible, the unused product must be disposed of as hazardous waste.

Procedure:

  • Labeling and Storage: Clearly label the container with "Hazardous Waste" and the chemical name "this compound." Store the container in a designated, well-ventilated, and secure area away from incompatible materials.[2]

  • Contact a Licensed Waste Disposal Service: Arrange for collection by a licensed hazardous waste disposal company. These services are equipped to handle and transport chemical waste to a suitable incineration plant or other approved disposal facility.[2][4]

  • Documentation: Maintain records of the disposal, including the name of the disposal company, the date of collection, and the amount of waste disposed of, in accordance with institutional and regulatory requirements.

Disposal of Empty this compound Containers

Empty containers must be thoroughly decontaminated before disposal to remove residual fungicide. Never reuse empty pesticide containers for any other purpose.[6]

Procedure:

  • Triple Rinse: The standard procedure for decontaminating empty this compound containers is the "triple rinse" method.[3][5]

  • Rinsate Collection: The rinsate from the cleaning process should be collected and used as a diluent for a product mix to be used according to label directions. Do not discharge the rinsate into the environment.[5]

  • Container Destruction: After rinsing, puncture the container to prevent reuse.[5]

  • Disposal: The rinsed and punctured container can typically be disposed of in a sanitary landfill, or as directed by local regulations. Some jurisdictions may have container recycling programs.[5]

Management and Disposal of Spills

In the event of a this compound spill, immediate action is necessary to contain the material and prevent its spread.

Spill Cleanup Procedure:

  • Ensure Safety: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye protection.[2] Ensure the area is well-ventilated.[2]

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or sawdust to dike and absorb the spill.[5][7][8] For solid spills, carefully sweep or shovel the material to avoid creating dust.[2]

  • Collection: Place the absorbed material or swept solids into a labeled, sealable container for hazardous waste.[2][7]

  • Decontamination: Clean the spill area with a detergent and water solution.[2] Collect the cleaning solution and any contaminated soil for disposal as hazardous waste.[7][9]

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste through a licensed contractor.[2]

Quantitative Disposal Data

The following table summarizes the key quantitative guideline for the disposal of this compound containers.

ParameterGuidelineSource
Container RinsingTriple rinse with an appropriate solvent (e.g., water).[3][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Pyrametostrobin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Excess Product waste_type->unused_product  Product empty_container Empty Container waste_type->empty_container Container spill_material Spill Contaminated Material waste_type->spill_material   Spill can_use Can it be used per label? unused_product->can_use triple_rinse Triple Rinse Container empty_container->triple_rinse collect_spill Contain and Collect Spill Material spill_material->collect_spill use_product Apply according to label directions can_use->use_product Yes hazardous_waste Dispose as Hazardous Waste via Licensed Contractor can_use->hazardous_waste No puncture_container Puncture Container triple_rinse->puncture_container landfill Dispose in Sanitary Landfill (check local regulations) puncture_container->landfill collect_spill->hazardous_waste

Caption: this compound Disposal Decision Workflow.

Disclaimer: This document provides a summary of best practices for the disposal of this compound. It is not a substitute for the product's Safety Data Sheet (SDS), label instructions, or institutional and local regulations. Always consult these primary sources before handling and disposing of this chemical.

References

Essential Safety and Logistics for Handling Pyrametostrobin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent chemical compounds like Pyrametostrobin. This strobilurin fungicide requires stringent adherence to safety protocols to mitigate risks of exposure and environmental contamination.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of exposure and potential health effects. Understanding these hazards is the first step in safe handling.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[2][3]
Acute Toxicity (Inhalation) Toxic if inhaled.[2][3][4]
Skin Irritation Causes skin irritation.[2][3][4][5]
Serious Eye Irritation Causes serious eye irritation.[6]
Reproductive Toxicity Suspected of damaging the unborn child.[2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (Liver, Gastrointestinal tract, Nasal cavity) through prolonged or repeated exposure.[3][6]
Hazardous to the Aquatic Environment Very toxic to aquatic life with long-lasting effects.[2][3][4][5]

Personal Protective Equipment (PPE)

The consistent use of appropriate Personal Protective Equipment (PPE) is the most critical barrier to preventing exposure to this compound.[7] The following PPE is mandatory when handling this chemical.

  • Eye Protection : Chemical splash goggles or a face shield should be worn to protect against splashes and airborne particles.[8][9]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves (e.g., nitrile, butyl rubber) are required.[8][9] Always inspect gloves for tears or holes before use.[2]

    • Protective Clothing : A lab coat or chemical-resistant suit should be worn to protect the skin.[2][5][8] For tasks with a high risk of splashing, a chemical-resistant apron is also recommended.[9]

  • Respiratory Protection : When working with the solid form where dust may be generated, or when handling solutions outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[8][9][10]

  • Footwear : Closed-toe shoes are mandatory in a laboratory setting. When handling larger quantities or during spill cleanup, chemically resistant boots should be worn.[10]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting work, read and understand the Safety Data Sheet (SDS).[2][3][4][5]

  • Keep the quantity of this compound in the immediate work area to a minimum.

2. Handling Procedures:

  • Avoid direct contact with the substance.[2]

  • Do not eat, drink, or smoke in the handling area.[2][11]

  • Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[4][11]

  • Avoid the formation of dust and aerosols.[4]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]

  • For larger spills, contact the institution's environmental health and safety department.

  • Do not allow the spilled material to enter drains or waterways.[2][4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Characterization : All waste containing this compound must be treated as hazardous waste.

  • Container Disposal :

    • Do not reuse empty containers.[12]

    • Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[12]

    • Dispose of the rinsed container in accordance with local, state, and federal regulations.[12]

  • Waste Disposal :

    • Dispose of unused this compound and any contaminated materials (e.g., absorbent pads, gloves) as hazardous waste through your institution's designated waste management program.[12]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[12]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key steps and integrated safety checkpoints for a typical experimental workflow involving this compound.

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handling_weigh Weighing prep_setup->handling_weigh check1 Eyewash/Shower Accessible? prep_setup->check1 check2 Spill Kit Ready? prep_setup->check2 handling_solution Solution Preparation handling_weigh->handling_solution handling_experiment Experimentation handling_solution->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe disposal_collection Hazardous Waste Collection cleanup_waste->disposal_collection check3 Waste Containers Labeled? cleanup_waste->check3 cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disposal_final Final Disposal via Certified Vendor disposal_collection->disposal_final

Caption: Workflow for safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.